(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom on the phenyl ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known biological activities of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.
Chemical Properties
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid, a chiral molecule, possesses a distinct set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-(2-fluorophenyl)propanoic acid | N/A |
| Synonyms | (R)-2-Fluoro-β-phenylalanine, D-β-Phe(2-F)-OH | [1] |
| CAS Number | 151911-22-7 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value | Method | Source(s) |
| Melting Point | 210-212 °C | Experimental (for 3-fluoro isomer) | [2] |
| Boiling Point | 305.7 °C at 760 mmHg | Predicted (for 3-fluoro isomer) | [2] |
| Solubility | 7 mg/mL in H₂O (with sonication) | Experimental (for (R)-2-Amino-3-(2-fluorophenyl)propanoic acid) | [3] |
| pKa | Not available | ||
| logP | 0.96 | Predicted (ACD/LogP for 3-fluoro isomer) | [4] |
| Optical Rotation | [α]D²⁵ = +5.0 ± 2º (c=1 in H₂O) | Experimental | [1] |
Note: Some experimental data, particularly for melting and boiling points, are for the isomeric 3-fluorophenyl derivative and should be considered as an approximation for the 2-fluoro isomer.
Synthesis and Analysis
The enantioselective synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid is crucial for its application in pharmacological studies. Several asymmetric synthetic strategies for β-amino acids can be adapted for its preparation.
Experimental Protocols
1. Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation (General Approach)
A common and effective method for the asymmetric synthesis of β-amino acids involves the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates. This method offers high enantioselectivity.[5][6][7]
-
Step 1: Synthesis of the β-(Acylamino)acrylate Precursor: The synthesis begins with the condensation of 2-fluorobenzaldehyde with malonic acid and a nitrogen source (e.g., ammonium acetate or an amine) to form a β-amino acid, which is then acylated to yield the corresponding β-(acylamino)acrylate.
-
Step 2: Asymmetric Hydrogenation: The resulting β-(acylamino)acrylate is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as those derived from ligands like BICP or Me-DuPhos.[5][8] The choice of catalyst and reaction conditions (solvent, pressure, temperature) is critical for achieving high enantiomeric excess (ee).
-
Step 3: Deprotection: Finally, the acyl protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the desired (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Workflow for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
2. Chiral HPLC Analysis for Enantiomeric Purity Determination
The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10]
-
Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) are often effective for separating amino acid enantiomers.[11][12]
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition needs to be optimized for baseline separation of the enantiomers.[13]
-
Detection: UV detection is commonly used, as the phenyl ring provides a chromophore.
Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methine proton (CH-NH₂), and the diastereotopic methylene protons (CH₂-COOH).
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the phenyl ring would show characteristic shifts and C-F coupling.
Biological Activity and Signaling Pathways
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is primarily investigated for its potential to modulate neurotransmitter systems, particularly the GABAergic system. Its structural similarity to GABA suggests that it may act as a GABA analogue.[3]
Potential Mechanism of Action
The primary hypothesis for the biological activity of this compound revolves around its interaction with components of the GABAergic system, which includes GABA receptors and GABA transporters (GATs).[14]
-
GABA Receptor Modulation: As a GABA analogue, it may bind to and modulate the activity of GABA receptors, such as the GABA-B receptor. This interaction could either mimic or block the effects of GABA, leading to downstream changes in neuronal excitability.
-
Inhibition of GABA Transporters: Another plausible mechanism is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs would lead to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission.[15][16]
Hypothesized Signaling Pathway
Caption: Hypothesized modulation of GABAergic neurotransmission by (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Applications in Drug Development
The unique properties of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid make it a valuable building block in the design of novel therapeutics, particularly for neurological disorders where the GABAergic system plays a key role, such as epilepsy, anxiety, and neuropathic pain.[3][17] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[6]
Conclusion
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a promising scaffold for the development of new central nervous system-acting drugs. While its exact physicochemical properties and biological mechanisms are still under investigation, its potential as a modulator of the GABAergic system warrants further exploration. This technical guide provides a foundational understanding of this compound, intended to facilitate future research and development efforts. Further studies are needed to fully elucidate its pharmacological profile, including detailed binding assays, in vivo efficacy studies, and comprehensive spectroscopic characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. yakhak.org [yakhak.org]
- 14. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)-propionic acid (CAS: 151911-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid, a fluorinated β-amino acid analog, represents a valuable chiral building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom to the phenyl ring can significantly modulate the physicochemical and pharmacological properties of parent compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and technical information for (R)-3-Amino-3-(2-fluorophenyl)-propionic acid, focusing on its synthesis, potential therapeutic applications, and physicochemical characteristics. While extensive research on this specific molecule is not widely published, this guide extrapolates from data on structurally related compounds to provide a foundational understanding for researchers.
Chemical and Physical Properties
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 151911-22-7 | General |
| Molecular Formula | C₉H₁₀FNO₂ | General |
| Molecular Weight | 183.18 g/mol | General |
| Appearance | White to off-white solid | General |
| Purity | Typically ≥95% | General |
| Synonyms | (3R)-3-amino-3-(2-fluorophenyl)propanoic acid, D-3-Amino-3-(2-fluorophenyl)-propionic acid, H-(R)-beta-Phe(2-F)-OH | [1] |
Synthesis
General Synthetic Strategies
Common approaches for the asymmetric synthesis of compounds like (R)-3-Amino-3-(2-fluorophenyl)-propionic acid include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, a method has been reported for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid starting from (S)-serine. This multi-step process involves the formation of a chiral aziridine intermediate followed by ring-opening with a Grignard reagent. A similar strategy could potentially be adapted for the target molecule.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. This can involve asymmetric hydrogenation of enamines or other prochiral precursors.
-
Enzymatic Resolution: Using enzymes, such as lipases or transaminases, to selectively resolve a racemic mixture of the amino acid or a precursor. For instance, the kinetic resolution of racemic 3-amino-3-(3-fluorophenyl)propanoic acid has been achieved with high enantiomeric excess using a transaminase from Thermobaculum terrenum.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the enzymatic resolution of a racemic β-amino acid, a plausible method for obtaining the desired (R)-enantiomer.
References
Synthesis of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural features, including the fluorine substituent on the phenyl ring, make it an attractive component for the design of novel therapeutics, particularly in the area of neuroscience.[1] The controlled synthesis of the (R)-enantiomer is crucial for developing stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive overview of the plausible synthetic strategies for obtaining this compound, including asymmetric synthesis and chiral resolution of a racemic mixture. Detailed experimental protocols, adapted from established methodologies for analogous compounds, are presented, along with expected quantitative data and graphical representations of the synthetic workflows.
Introduction
β-Amino acids are key structural motifs in numerous biologically active molecules. The incorporation of a fluorine atom into the phenyl ring of β-phenylalanine can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This compound, in particular, is a chiral building block of interest for the synthesis of complex molecular architectures with potential therapeutic applications. This document outlines two primary strategies for its enantioselective synthesis: asymmetric synthesis starting from a chiral precursor and the resolution of a racemic mixture of 3-amino-3-(2-fluorophenyl)-propionic acid.
Synthetic Strategies
Two main routes are proposed for the synthesis of the target molecule:
-
Route 1: Asymmetric Synthesis. This approach involves the use of a chiral auxiliary to induce stereoselectivity during the formation of the β-amino acid backbone. A plausible method is adapted from the synthesis of similar chiral β-amino acids.
-
Route 2: Racemic Synthesis and Chiral Resolution. This strategy involves the non-stereoselective synthesis of 3-amino-3-(2-fluorophenyl)-propionic acid followed by the separation of the enantiomers using chiral chromatography.
Route 1: Asymmetric Synthesis
This route describes a potential asymmetric synthesis starting from 2-fluorobenzaldehyde and utilizing a chiral auxiliary derived from L-asparagine. The methodology is adapted from the well-established synthesis of similar chiral β-amino acids.
Overall Synthetic Pathway
Caption: Asymmetric synthesis workflow.
Experimental Protocols
Step 1: Synthesis of the Racemic β-Amino Acid (for comparison and resolution route)
A general one-pot synthesis for 3-amino-3-arylpropionic acids can be adapted.
-
Reaction: A mixture of 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 6-8 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield racemic 3-amino-3-(2-fluorophenyl)propionic acid.
Step 2: Chiral Resolution (Route 2)
The resolution of the racemic mixture can be achieved via preparative chiral HPLC.
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic modifier to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Procedure: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions. The fractions containing the desired (R)-enantiomer are pooled, and the solvent is removed under reduced pressure.
Data Presentation
Table 1: Expected Data for Racemic Synthesis and Resolution
| Step | Product | Expected Yield (%) | Expected Purity (%) (HPLC) | Expected Enantiomeric Excess (%) |
| Racemic Synthesis | Racemic 3-Amino-3-(2-fluorophenyl)propionic acid | 60-75 | >95 | 0 |
| Chiral Resolution | (R)-3-Amino-3-(2-fluorophenyl)propionic acid | 35-45 (from racemic) | >99 | >99 |
Route 2: Asymmetric Synthesis using a Chiral Auxiliary
This method avoids resolution by introducing chirality early in the synthesis. The following is a plausible protocol adapted from known literature procedures for similar molecules.
Logical Workflow
Caption: Logical workflow for asymmetric synthesis.
Detailed Experimental Protocols
Step 1: Preparation of the Chiral Auxiliary
This protocol is adapted from the synthesis of a similar chiral pyrimidinone.
-
A solution of L-asparagine monohydrate in aqueous potassium hydroxide is treated with pivalaldehyde.
-
The mixture is then reacted with methyl chloroformate in the presence of sodium bicarbonate.
-
The resulting chiral pyrimidinone is isolated by precipitation upon acidification.
Step 2: Asymmetric Michael Addition
-
The chiral auxiliary is reacted with an organocuprate reagent derived from 2-fluorobromobenzene. This involves the formation of 2-fluorophenyllithium followed by transmetalation with a copper(I) salt.
-
The organocuprate undergoes a stereoselective 1,4-conjugate addition to the α,β-unsaturated system of the chiral auxiliary. The bulky group on the auxiliary directs the incoming nucleophile to one face of the molecule, establishing the desired (R)-stereochemistry.
Step 3: Hydrolysis and Isolation
-
The resulting adduct is subjected to acidic hydrolysis (e.g., with HCl) to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.
-
The final product, (R)-3-amino-3-(2-fluorophenyl)propionic acid, is isolated and purified by crystallization or chromatography. The chiral auxiliary can often be recovered and reused.
Data Presentation
Table 2: Expected Data for Asymmetric Synthesis
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (%) | Expected Enantiomeric Excess (%) |
| Chiral Auxiliary Synthesis | Chiral Pyrimidinone | 70-80 | N/A | >99 |
| Michael Addition | Diastereomeric Adduct | 65-75 | >95 | N/A |
| Hydrolysis & Isolation | (R)-3-Amino-3-(2-fluorophenyl)propionic acid | 80-90 (from adduct) | N/A | >98 |
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through either asymmetric synthesis utilizing a chiral auxiliary or by resolution of the racemic compound. The choice of method will depend on factors such as scale, cost, and available equipment. The asymmetric approach offers the advantage of producing the desired enantiomer directly with high stereoselectivity, while chiral resolution provides a more straightforward route to both enantiomers, albeit with a lower theoretical yield for the target molecule. The protocols and data presented in this guide, adapted from established literature for similar compounds, provide a solid foundation for researchers and drug development professionals to pursue the synthesis of this valuable chiral building block.
References
An In-Depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural features, including a chiral center and a fluorine-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological significance, presenting data in a format amenable to research and development professionals.
Molecular Structure and Chemical Identity
(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a derivative of β-alanine, featuring a phenyl group substituted with a fluorine atom at the ortho-position, and a chiral center at the C3 position with an (R)-configuration.
Molecular Formula: C₉H₁₀FNO₂
Molecular Weight: 183.18 g/mol
IUPAC Name: (3R)-3-Amino-3-(2-fluorophenyl)propanoic acid
CAS Number: 151911-22-7
SMILES String: N--INVALID-LINK--c1ccccc1F
The presence of the fluorine atom can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates.
Molecular Visualization
The three-dimensional arrangement of atoms in (R)-3-Amino-3-(2-fluorophenyl)propionic acid is crucial for its interaction with biological targets. The following diagram illustrates its core structure.
Physicochemical and Spectroscopic Data
A summary of the known physical and chemical properties of (R)-3-Amino-3-(2-fluorophenyl)propionic acid is provided below. It is important to note that some data, such as the melting point, is reported for a closely related isomer and should be considered an approximation.
| Property | Value | Reference |
| Appearance | White to off-white powder | [Generic supplier data] |
| Melting Point | ~210-212 °C (for 3-fluoro isomer) | [1] |
| Optical Rotation | [α]²⁵/D = +5.0 ± 2.0° (c=1 in H₂O) | [Generic supplier data] |
| Solubility | Water: ~7 mg/mL (requires sonication) | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for (R)-3-Amino-3-(2-fluorophenyl)propionic acid is not widely available in the public domain. However, based on the known structure, the following characteristic peaks would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons (multiplets, ~7.0-7.5 ppm), the chiral proton on the β-carbon (multiplet), the α-methylene protons (multiplets), and the amine and carboxylic acid protons (broad singlets).
-
¹³C NMR: Resonances for the aromatic carbons (with splitting due to the fluorine atom), the carbonyl carbon (~170-180 ppm), the β-carbon attached to the amino group, and the α-carbon.
-
FT-IR: Characteristic absorptions for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and C-F and C-H aromatic stretches.
Synthesis and Experimental Protocols
One common approach is the use of a chiral auxiliary or a chiral catalyst in a Mannich-type reaction. A plausible synthetic workflow is outlined below.
Illustrative Experimental Protocol (General)
-
Imine Formation: 2-Fluorobenzaldehyde is reacted with a chiral amine (e.g., a derivative of phenylglycinol) in an appropriate solvent like toluene, often with azeotropic removal of water, to form the corresponding chiral imine.
-
Asymmetric Mannich Reaction: The chiral imine is then reacted with a silyl ketene acetal (e.g., derived from methyl acetate) in the presence of a Lewis acid catalyst at low temperature. The stereochemical outcome is directed by the chiral auxiliary on the imine.
-
Hydrolysis and Deprotection: The resulting adduct is subjected to acidic or basic hydrolysis to cleave the ester and remove the chiral auxiliary, yielding the desired (R)-3-Amino-3-(2-fluorophenyl)propionic acid. The product is then typically purified by recrystallization or chromatography.
Biological Activity and Applications
(R)-3-Amino-3-(2-fluorophenyl)propionic acid is primarily utilized as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its incorporation into a drug candidate can impart favorable properties due to the presence of the fluorophenyl moiety and the defined stereochemistry.
The therapeutic areas where derivatives of this compound are being explored include:
-
Neurological Disorders: β-Amino acids and their derivatives have been investigated for their potential to modulate neurotransmitter systems. The structural similarity to neurotransmitters like GABA and glutamate suggests that they could interact with their respective receptors or transporters.
-
Enzyme Inhibition: The unique conformation of β-amino acids can be exploited to design potent and selective enzyme inhibitors. For instance, they have been incorporated into inhibitors of proteases and other enzymes implicated in disease.
Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) for the direct biological activity of (R)-3-Amino-3-(2-fluorophenyl)propionic acid itself. Its primary value lies in its role as a key intermediate.
Potential Signaling Pathway Involvement
Given its application in the development of treatments for neurological disorders, it is plausible that derivatives of (R)-3-Amino-3-(2-fluorophenyl)propionic acid could modulate signaling pathways associated with neuronal function and survival. A hypothetical logical relationship for its role in drug discovery is depicted below.
Conclusion
(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a strategically important molecule for medicinal chemists and pharmaceutical scientists. Its well-defined stereochemistry and the presence of a 2-fluorophenyl group offer a versatile scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles. While detailed biological activity data for the compound itself is limited, its value as a chiral building block is well-recognized. Further research into derivatives of this compound is likely to yield novel drug candidates for a range of diseases, particularly those affecting the central nervous system.
References
The Impact of Fluorination on the Biological Activity of β-Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and biological activity of peptides and small molecules. This technical guide provides an in-depth exploration of the biological activities of β-amino acids containing fluorine, with a focus on their therapeutic potential as antimicrobial, anticancer, and enzyme-inhibitory agents. We will delve into the synthesis of these valuable compounds, present quantitative data on their biological efficacy, detail relevant experimental protocols, and visualize key molecular pathways.
The Influence of Fluorine on β-Amino Acid Conformation and Properties
The introduction of fluorine into β-amino acids can significantly alter their physicochemical properties. The high electronegativity of fluorine can create strong dipoles and influence non-covalent interactions, leading to specific conformational constraints. These conformational changes can enhance binding affinity to biological targets and increase resistance to enzymatic degradation. For instance, fluorination can stabilize β-sheet structures in peptides, a key structural motif in many biologically active molecules. Furthermore, the metabolic stability of the peptide backbone can be enhanced by replacing hydrogen with fluorine, thereby increasing the in vivo half-life of peptide-based therapeutics.
Antimicrobial Activity of Fluorinated β-Amino Acid-Containing Peptides
Peptides incorporating fluorinated β-amino acids have shown significant promise as a new class of antimicrobial agents. The fluorinated residues can enhance the amphipathic nature of these peptides, a key characteristic for their interaction with and disruption of microbial membranes. Below is a summary of the minimum inhibitory concentrations (MICs) of several synthetic peptides containing fluorinated amino acids against common bacterial pathogens.
Quantitative Antimicrobial Data
| Peptide/Compound | Target Organism | MIC (µM) | Reference |
| R23F | Staphylococcus aureus (MRSA) | 6 | [1] |
| R23DI | Staphylococcus aureus (MRSA) | 6 | [1] |
| R23F | Staphylococcus aureus 209P | 12 | [1] |
| R23DI | Staphylococcus aureus 209P | ≥12 | [1] |
| R23F | Bacillus cereus IP-5812 | 75 | [1] |
| R23DI | Bacillus cereus IP-5812 | 150 | [1] |
| Peptide 2 (with Aib) | Staphylococcus aureus ATCC 25923 | 12.5 | [2] |
| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 1) | 6.25 | [2] |
| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 2) | 12.5 | [2] |
| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 3) | 12.5 | [2] |
| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 4) | 6.25 | [2] |
| Peptide 7 | Escherichia coli | Comparable to amoxicillin | [3] |
| Peptide 8 | Escherichia coli | Comparable to amoxicillin | [3] |
| Peptide 12 | Escherichia coli | Comparable to amoxicillin | [3] |
| Peptide 7 | Staphylococcus aureus | Higher activity than against E. coli | [3] |
| Peptide 8 | Staphylococcus aureus | Higher activity than against E. coli | [3] |
| Peptide 12 | Staphylococcus aureus | Higher activity than against E. coli | [3] |
Anticancer Activity of Fluorinated β-Amino Acids and Their Derivatives
Fluorinated β-amino acids and their derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. The data below summarizes the half-maximal inhibitory concentrations (IC50) of various fluorinated compounds against several cancer cell lines.
Quantitative Anticancer Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 (Breast) | 0.81 ± 0.04 | [4] |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [4] |
| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 (Breast) | 1.12 ± 0.06 | [4] |
| Betulinic Acid | MCF-7 (Breast) | Varies (e.g., 4.8 - 25.7) | [5] |
| LfcinB (21–25)Pal | HCT-116 (Colon) | ~50 (estimated from graph) | [6] |
| 26[F] LfcinB (20–30)2 | HCT-116 (Colon) | ~25 (estimated from graph) | [6] |
| 5-Fluorouracil | SW480 (Colon) | 12.1166 | [7] |
| 5-FU-BA (cocrystal) | SW480 (Colon) | 6.4731 | [7] |
| 5-FU-HBA (cocrystal) | SW480 (Colon) | 10.2174 | [7] |
| 5-Fluorouracil | Caco-2 (Colon) | 105 | [8] |
| 5-Fluorouracil | HT29 (Colon) | ~11.25 (after 5 days) | [9] |
| 5-Fluorouracil | HCT-116 (Colon) | ~11.3 (after 3 days) | [9] |
| Compound 7b (pyranoquinolinone) | MCF-7 (Breast) | 1.82 - 8.06 µg/mL | [10] |
| Compound 7b (pyranoquinolinone) | HepG2 (Liver) | 1.82 - 8.06 µg/mL | [10] |
| Compound 7b (pyranoquinolinone) | HCT-116 (Colon) | 1.82 - 8.06 µg/mL | [10] |
| Compound 97 (s-triazine derivative) | MCF-7 (Breast) | 0.77 ± 0.01 | [11] |
| Compound 98 (s-triazine derivative) | MCF-7 (Breast) | 0.1 ± 0.01 | [11] |
| Compound 99 (s-triazine derivative) | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [11] |
| Compound 11 (dihydroquinoline derivative) | T47D (Breast) | 2.20 ± 1.5 | [11] |
| Compound 11 (dihydroquinoline derivative) | MCF-7 (Breast) | 3.03 ± 1.5 | [11] |
| Compound 11 (dihydroquinoline derivative) | MDA-MB-231 (Breast) | 11.90 ± 2.6 | [11] |
| Compound 63a (benzoimidazole derivative) | MCF-7 (Breast) | 0.0047 | [11] |
| Compound 78a (coumarin sulfonamide) | MCF-7 (Breast) | 10.95 ± 0.96 | [11] |
| Compound 78b (coumarin sulfonamide) | MCF-7 (Breast) | 10.62 ± 1.35 | [11] |
Enzyme Inhibition by Fluorinated β-Amino Acids
Fluorinated β-amino acids are effective inhibitors of various enzymes, including proteases that play critical roles in disease progression. The fluorine atom can participate in strong interactions with the enzyme's active site, leading to potent and selective inhibition. The inhibitory constants (Ki) for several fluorinated β-amino acid derivatives are presented below.
Quantitative Enzyme Inhibition Data
| Inhibitor | Enzyme | Ki (µM) | Reference |
| u-1 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 0.188 | [8] |
| l-3 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 7.69 | [12] |
| u-3 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 6.03 | [12] |
| BPTI variant with Difluoroethylglycine | α-Chymotrypsin | Enhanced inhibition vs wild-type | [13] |
| Ac-DEVD-Propionate | Caspase-3 | 0.00475 ± 0.00060 | [14] |
| Ac-DEVD-Propionate | Caspase-7 | Not specified, but effective | [14] |
Experimental Protocols
Synthesis of Fluorinated β-Amino Esters (General Procedure)
This protocol describes a general method for the synthesis of racemic β-amino esters, which can then be resolved to obtain enantiomerically pure fluorinated β-amino acids.
Materials:
-
Appropriate fluorinated aldehyde
-
Malonic acid
-
Ammonium acetate (NH4OAc)
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl2)
-
Appropriate alcohol (e.g., ethanol, methanol)
-
Diethyl ether
Procedure:
-
Synthesis of Racemic β-Amino Acids:
-
A mixture of the fluorinated aldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol is refluxed for 8 hours.
-
The resulting white crystals are filtered, washed with acetone, and recrystallized from water and acetone to yield the racemic β-amino acid.
-
-
Esterification:
-
The racemic β-amino acid is suspended in the appropriate alcohol (e.g., ethanol).
-
The suspension is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with diethyl ether, filtered, and washed with diethyl ether to yield the crude ester hydrochloride.
-
The crude product is recrystallized from a mixture of the alcohol and diethyl ether to give the pure racemic β-amino ester hydrochloride.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
Prepare a serial two-fold dilution of the peptide stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Mechanisms of Action
Apoptosis Induction by Fluorinated Compounds
Many fluorinated compounds exert their anticancer effects by inducing apoptosis. The underlying mechanisms can be complex and involve multiple signaling pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: A simplified schematic of a potential apoptosis pathway induced by fluorinated compounds.
Inhibition of GABA Transporter (GAT1)
Fluorinated β-amino acid analogs can act as inhibitors of neurotransmitter transporters, such as the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT1 leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for the development of drugs to treat neurological disorders like epilepsy.
Caption: Mechanism of GABA transporter 1 (GAT1) inhibition by a fluorinated β-amino acid analog.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activity of newly synthesized fluorinated β-amino acids.
Caption: A general experimental workflow for screening the biological activity of fluorinated β-amino acids.
Conclusion
The incorporation of fluorine into β-amino acids represents a highly effective strategy for the development of novel therapeutic agents. The unique properties of fluorine allow for the fine-tuning of molecular conformation, metabolic stability, and biological activity. As demonstrated in this guide, fluorinated β-amino acids and their derivatives exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly advancing field. Further exploration of the vast chemical space of fluorinated β-amino acids holds immense promise for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. biorxiv.org [biorxiv.org]
Spectroscopic Analysis of (R)-3-Amino-3-(2-fluorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-3-Amino-3-(2-fluorophenyl)propionic acid. Due to the limited availability of specific experimental spectral data for this exact molecule in publicly accessible databases, this document outlines the detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, which are crucial for its structural elucidation and characterization. To illustrate the data presentation, example data for a closely related compound, 3-Amino-3-phenylpropanoic acid, is provided in the structured tables.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (R)-3-Amino-3-(2-fluorophenyl)propionic acid. Please note: The data presented here is illustrative for 3-Amino-3-phenylpropanoic acid and serves as a template for the data expected for the target molecule.
Table 1: ¹H NMR Spectroscopic Data (Example for a Related Compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic-H |
| 4.45 | t | 1H | CH-NH₂ |
| 2.80 | d | 2H | CH₂-COOH |
Table 2: ¹³C NMR Spectroscopic Data (Example for a Related Compound)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (Carboxylic Acid) |
| 142.0 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.5 | Aromatic CH |
| 52.0 | CH-NH₂ |
| 42.0 | CH₂-COOH |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium | C=C stretch (Aromatic) |
| 1250-1000 | Medium | C-N stretch, C-O stretch |
| 750-700 | Strong | C-H bend (Aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 184.08 | [M+H]⁺ |
| 167.08 | [M-NH₃+H]⁺ |
| 138.07 | [M-COOH+H]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired exchange of labile protons.
-
To ensure a homogenous magnetic field, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
2.1.2. Data Acquisition
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid (R)-3-Amino-3-(2-fluorophenyl)-propionic acid powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
For electrospray ionization (ESI), the solution can be directly infused into the mass spectrometer. For matrix-assisted laser desorption/ionization (MALDI), the sample solution is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate to co-crystallize.
2.3.2. Data Acquisition
-
ESI-MS: This "soft" ionization technique is well-suited for amino acids. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS can be performed to obtain a highly accurate mass measurement of the molecular ion.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Putative Mechanism of Action of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed mechanistic studies on (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid are not extensively available in the public domain. This guide, therefore, presents a putative mechanism of action based on the pharmacology of structurally related β-amino acids and fluorinated compounds. The quantitative data and experimental protocols are illustrative and based on methodologies commonly employed for analogous molecules.
Introduction
This compound is a chiral, non-proteinogenic β-amino acid derivative. Its structure, featuring a β-amino acid backbone and a fluorinated phenyl ring, suggests its potential as a modulator of neurotransmitter systems, a property often observed in this class of compounds.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to biological targets.[3] This document outlines a hypothesized mechanism of action for this compound, focusing on its potential interactions with key neurotransmitter systems, and provides a framework for its experimental investigation.
Putative Mechanism of Action
Based on its structural similarity to β-alanine and other β-phenyl-β-alanine derivatives, this compound is proposed to exert its effects primarily through the modulation of GABAergic and glutamatergic neurotransmission.[4]
2.1. Modulation of the GABAergic System
β-Alanine is known to act on various components of the GABAergic system.[4][5] It is plausible that this compound could exhibit similar activities, potentially with altered potency and selectivity due to the fluorophenyl substituent.
-
GABA Receptor Activity: The compound may act as an agonist or antagonist at GABAA and GABAB receptors.
-
GABA Transporter (GAT) Inhibition: It could inhibit the reuptake of GABA from the synaptic cleft by targeting one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1).
2.2. Modulation of the Glutamatergic System
Derivatives of phenylalanine have been shown to interact with glutamate receptors.[6] The presence of the phenyl group in this compound suggests a potential for interaction with these targets.
-
NMDA Receptor Modulation: It may act as a modulator at the N-methyl-D-aspartate (NMDA) receptor, potentially at the glycine co-agonist site.[4]
-
AMPA/Kainate Receptor Modulation: The compound could also influence the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data that would be crucial for characterizing the mechanism of action of this compound.
Table 1: Illustrative Receptor Binding Affinities (Ki, nM)
| Target | This compound | Reference Compound |
| GABAA Receptor | 500 | Muscimol (5) |
| GABAB Receptor | >10,000 | Baclofen (150) |
| Glycine Site (NMDA Receptor) | 800 | Glycine (100) |
| GAT-1 | 250 | Tiagabine (50) |
| GAT-3 | 1500 | SNAP-5114 (300) |
Table 2: Illustrative Functional Activity (IC50 / EC50, µM)
| Assay | This compound | Effect |
| [35S]GTPγS Binding (GABAB) | >100 | No significant agonism |
| GABA Uptake Inhibition (GAT-1) | 1.5 | Inhibition |
| Glycine-stimulated [3H]MK-801 Binding | 5.2 | Potentiation |
Proposed Signaling Pathways
The interaction of this compound with GABA and glutamate signaling pathways could lead to a net modulatory effect on neuronal excitability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Advantage: A Technical Guide to Fluorinated Phenylalanine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a powerful strategy in medicinal chemistry, offering a means to modulate the physicochemical and biological properties of peptides and small molecule drugs. This in-depth technical guide explores the synthesis, properties, and applications of fluorinated phenylalanine derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in drug discovery and development.
Core Concepts: The Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to the phenylalanine molecule.[1] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer in vivo half-life of drug candidates.[1] Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modify the electronic environment of the aromatic ring, influencing crucial non-covalent interactions, such as cation-π stacking, that govern ligand-receptor binding.[2] These modifications can lead to significant improvements in biological activity, including enhanced binding affinity, increased potency, and improved selectivity.[2]
Data Presentation: Quantitative Insights into Biological Activity
The following tables summarize key quantitative data for various fluorinated phenylalanine derivatives, providing a comparative overview of their biological properties in different therapeutic contexts.
Proteasome Inhibition
Fluorinated phenylalanine derivatives have been incorporated into peptide-based proteasome inhibitors, which are crucial in cancer therapy. The proteasome is a key regulator of intracellular protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells.[3][4]
| Compound | Target Subunit | IC50 (µM) | Cell Line | Reference |
| Non-fluorinated Peptide Epoxiketone | β5 | <1 | HEK-293 | [5] |
| P2-Phe(m-CF3)2 Analog | β5 | <1 | HEK-293 | [5] |
| P3-Phe(m-CF3)2 Analog | β5 | <1 | HEK-293 | [5] |
| P2,P3-di-Phe(m-CF3)2 Analog | β5 | >100 | HEK-293 | [5] |
| Non-fluorinated Peptide Boronic Ester | β5 | ~0.1 | HEK-293 | [5] |
| Phe(m-CF3)2 Analog | β5 | ~0.05 | HEK-293 | [5] |
G Protein-Coupled Receptor (GPCR) Modulation
The introduction of fluorinated phenylalanine into peptide ligands for GPCRs can significantly enhance binding affinity.[2] This is exemplified by the dimeric opioid peptide Biphalin, where substitution with 4-fluoro-phenylalanine (4-F-Phe) at the 4 and 4' positions increases its affinity for both µ- and δ-opioid receptors.[2]
| Biphalin Analog | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Reference |
| Native Sequence (Phe at 4,4') | 0.45 | 0.20 | [2] |
| 4-F-Phe Analog (4-F-Phe at 4,4') | 0.25 | 0.08 | [2] |
PET Imaging Tracer Biodistribution
18F-labeled fluorophenylalanine derivatives are valuable tracers for Positron Emission Tomography (PET) imaging, particularly in oncology for visualizing tumors with increased amino acid metabolism.[6][7]
| Tracer | Tumor Model | Tumor-to-Muscle Ratio (at 60 min p.i.) | Reference |
| 3-l-[18F]FPhe | Subcutaneous MCF-7 | 1.82 ± 0.08 | [6] |
| 3-d-[18F]FPhe | Subcutaneous MCF-7 | 2.22 ± 0.07 | [6] |
| [18F]FET | Subcutaneous MCF-7 | 2.0 ± 0.11 | [6] |
| 3-l-[18F]FPhe | Subcutaneous PC-3 | 1.79 ± 0.27 | [6] |
| 3-d-[18F]FPhe | Subcutaneous PC-3 | 2.7 ± 0.33 | [6] |
| [18F]FET | Subcutaneous PC-3 | 2.12 ± 0.17 | [6] |
| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | 9L Glioma-bearing rats | 1.45 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of fluorinated phenylalanine derivatives.
Synthesis of 4-Fluoro-L-phenylalanine
This protocol describes a general procedure for the synthesis of 4-fluoro-L-phenylalanine.[8]
Materials:
-
4-Fluorophenylpyruvic acid
-
2,2-Diphenylglycine
-
Chiral pyridoxamine catalyst
-
Methanol-Water (8:2)
Procedure:
-
To a 5 mL reaction vial equipped with a magnetic stirring bar, add 4-fluorophenylpyruvic acid (0.30 mmol), 2,2-diphenylglycine (0.30 mmol), and the chiral pyridoxamine catalyst (0.030 mmol).
-
Add 3.0 mL of an 8:2 methanol-water solvent mixture.
-
Stir the reaction mixture at 20 °C for 3 days.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques to yield (S)-2-amino-3-(4-fluorophenyl)propanoic acid.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. For coupling of Fmoc-4-fluoro-L-phenylalanine-OH, a standard coupling time of 2 hours is generally sufficient.[9] b. Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for 1-2 hours. c. After coupling, drain the reaction solution and wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Collect the crude peptide by centrifugation and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a fluorinated phenylalanine-containing inhibitor against a target enzyme.[5][11]
Materials:
-
Purified target enzyme
-
Fluorogenic peptide substrate specific for the enzyme
-
Fluorinated phenylalanine-containing inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a solution of the enzyme and the fluorogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37 °C) for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of the reaction is proportional to the rate of increase in fluorescence.
-
Data Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
The Fluorine Advantage: An In-depth Technical Guide to Enhancing Peptide and Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptide and protein structures has emerged as a powerful tool in the design of robust and effective therapeutics. This technical guide provides a comprehensive overview of the role of fluorine in enhancing the stability of these biomolecules. By leveraging the unique physicochemical properties of fluorine, researchers can overcome inherent limitations of peptides and proteins, such as susceptibility to degradation and thermal instability, paving the way for the next generation of biologics.
The Core Principle: How Fluorine Imparts Stability
The introduction of fluorine into amino acid side chains profoundly influences the stability of peptides and proteins through a combination of effects. The primary mechanism behind this "fluoro-stabilization" is the enhancement of the hydrophobic effect.[1][2][3][4] Fluorinated side chains, particularly perfluorinated ones, are more hydrophobic than their hydrocarbon counterparts. When incorporated into the core of a protein, these residues drive a more compact and stable fold to minimize their contact with the aqueous environment. This results in an increased buried hydrophobic surface area, which is a major contributor to the overall thermodynamic stability of the protein.[1][2][4]
Fluorination has been shown to be a generally effective strategy for increasing the thermodynamic stability of proteins.[2] These non-proteogenic amino acids can be incorporated into both α-helical and β-sheet structures, generally enhancing protein stability against thermal and chemical denaturation, and slowing down their degradation by proteases.[2][3]
Quantitative Insights: The Impact of Fluorination on Stability
The stabilizing effect of fluorine can be quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°). A higher Tm indicates greater thermal stability, while a more negative ΔG° signifies a more stable folded state.
Thermal and Thermodynamic Stability Data
The following table summarizes key quantitative data from various studies, illustrating the impact of fluorinating specific amino acid residues on the stability of different peptides and proteins.
| Peptide/Protein | Fluorinated Amino Acid | Position of Substitution | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |
| α4H (4-helix bundle) | Hexafluoroleucine (hFLeu) | Core residues | +15 to +20 | -2.0 to -3.0 | [3][5] |
| Gp41 C31 peptide | 5,5,5-Trifluoroisoleucine | Ile635 | +8.1 | Not Reported | [6] |
| Cold Shock Protein B | 4-Fluorophenylalanine | Phe residues | No significant change | No significant change | [7] |
| Cold Shock Protein B | 5-Fluorotryptophan | Trp residues | No significant change | No significant change | [7] |
Note: The impact of fluorination is highly context-dependent, influenced by the specific amino acid, its location within the protein structure, and the overall protein fold.
Impact on Secondary and Tertiary Structure
Fluorination can influence the propensity of peptides to adopt specific secondary structures. While highly fluorinated amino acids have been shown to have a lower α-helix propensity compared to their hydrocarbon counterparts, they are well-suited for stabilizing β-sheet structures.[8] This is attributed to the fact that the increased hydrophobicity of the fluorinated side chains is not as favorably accommodated in the more solvent-exposed positions of an α-helix.[5]
Despite the potential for localized conformational changes, crystal structures of fluorinated proteins have revealed that the overall tertiary structure is often remarkably similar to the non-fluorinated parent protein.[1][4] The fluorinated side chains, although larger, can be accommodated within the hydrophobic core with minimal structural perturbation.[1] This structural conservation is crucial for maintaining the biological activity of the protein.
Enhancing Resistance to Proteolytic Degradation
A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids can enhance proteolytic stability, thereby increasing the in vivo half-life of the peptide.[2][3] However, the effect of fluorination on proteolytic stability is not always predictable and is highly dependent on the specific enzyme, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[3][9][10] In some cases, fluorination can lead to increased resistance, while in others, it may have little to no effect or even increase susceptibility to cleavage.[9][10]
Proteolytic Stability Data
The following table provides examples of the effect of fluorination on the proteolytic stability of peptides.
| Peptide | Fluorinated Amino Acid | Protease | Outcome | Reference |
| Model Peptide | Fluorinated Phenylalanine | α-Chymotrypsin | Increased stability in some positions | [11] |
| Model Peptide | Fluorinated Phenylalanine | Pepsin | Variable effects depending on position | [11] |
| Antimicrobial Peptides (Buforin & Magainin) | Hexafluoroleucine | Trypsin | Generally increased stability | [11] |
Experimental Protocols
Solid-Phase Synthesis of Fluorinated Peptides
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a fluorinated amino acid using Fmoc chemistry.
Materials:
-
Fmoc-protected fluorinated amino acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (standard or fluorinated) with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Assessment of Thermal Stability by Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method for measuring the thermal stability of proteins.[8][12]
Materials:
-
Purified protein sample
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing the purified protein and the fluorescent dye in a suitable buffer.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.[13][14]
Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution.[15][16]
Materials:
-
Purified peptide or protein sample
-
CD-compatible buffer (low salt, no optically active components)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide or protein in a CD-compatible buffer.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) to analyze the secondary structure.
-
Data Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil content. Conformational changes due to fluorination can be assessed by comparing the spectra of the fluorinated and non-fluorinated peptides.
Visualizing the Impact of Fluorine
Experimental Workflow for Fluorinated Peptide Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a fluorinated peptide.
Conceptual Diagram of Fluorine-Mediated Interaction Modulation
This diagram illustrates how the incorporation of fluorine can modulate the interaction of a peptide with its target protein, a key factor in its biological activity and stability.
Conclusion
The incorporation of fluorine into peptides and proteins offers a versatile and powerful strategy for enhancing their stability and, consequently, their therapeutic potential. By understanding the fundamental principles of fluoro-stabilization and employing the experimental techniques outlined in this guide, researchers can rationally design and synthesize next-generation biologics with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of fluorinated amino acids will undoubtedly lead to the development of novel and more effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]
- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein folding and stability investigated by fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy: the flavodoxin story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. is.muni.cz [is.muni.cz]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Fluorinated Beta-Amino Acids
The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and protein engineering. Fluorinated β-amino acids, in particular, offer unique conformational properties that can be leveraged to design novel peptides and small molecules with enhanced stability, bioactivity, and specific secondary structures.[1][2][3] The distinct stereoelectronic properties of the fluorine atom, most notably its high electronegativity, introduce conformational biases that are not observed in their hydrocarbon counterparts.[4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the conformational analysis of these valuable building blocks.
Core Principles of Conformation in Fluorinated β-Amino Acids
The conformation of a β-amino acid is primarily defined by the torsion angles along its backbone: θ (N-Cβ), ψ (Cβ-Cα), and φ (Cα-CO). Unlike α-amino acids, the additional methylene group in the backbone provides greater flexibility, yet fluorination can impose rigid conformational constraints.
The Gauche Effect: A dominant factor in determining the conformation of fluorinated molecules is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a gauche conformation (dihedral angle of ~60°) rather than the sterically less hindered anti conformation (180°). In the context of fluorinated β-amino acids, this effect is particularly pronounced in β-fluoroamines when the amine is protonated.[6] The stabilization of the gauche conformer is attributed to two main factors:
-
Hyperconjugation: This is the primary electronic explanation. It involves the donation of electron density from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital.[7] This interaction is maximized in the gauche arrangement, leading to stabilization.[7]
-
Electrostatic Attraction: In protonated β-fluoroamines, an attractive electrostatic interaction between the electronegative fluorine and the electropositive hydrogens on the ammonium group favors the gauche conformation.[6]
These stereoelectronic effects can influence the secondary structure of peptides containing fluorinated β-amino acids, guiding them into specific folds like helices, turns, or extended strands.[4][5][8]
Experimental Methodologies and Protocols
A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of fluorinated β-amino acids and their peptides. Both ¹H and ¹⁹F NMR are employed to gain detailed structural insights.[4][9][10]
Generalized Experimental Protocol:
-
Sample Preparation: Dissolve the purified fluorinated β-amino acid or peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., CD₃OH, D₂O, CDCl₃) to a final concentration of 1-10 mM.
-
Data Acquisition: Acquire a series of 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY/ROESY, HSQC) NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher). For ¹⁹F NMR, a dedicated probe is used, and spectra are referenced to an external standard like trifluoroacetic acid (TFA).[11]
-
Analysis of Coupling Constants: Measure vicinal coupling constants (³J) from high-resolution 1D spectra.
-
³J(H,H) values are used to determine H-C-C-H dihedral angles via the Karplus equation.
-
³J(H,F) and ³J(C,F) couplings provide direct information on the dihedral angles involving the fluorine atom, although the corresponding Karplus relationships can be complex and substituent-dependent.[8]
-
-
Analysis of NOE/ROE: Use Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data from 2D spectra to determine through-space proximities between protons (<5 Å), providing crucial distance restraints for structure calculation.
-
Structure Calculation: Combine dihedral angle restraints (from J-couplings) and distance restraints (from NOEs) to generate a family of low-energy solution structures using software like X-PLOR, CYANA, or AMBER.[8]
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules. This technique is invaluable for visualizing the precise bond angles, lengths, and packing interactions influenced by fluorination.[12]
Generalized Experimental Protocol:
-
Crystallization: Grow single crystals of the fluorinated β-amino acid derivative or peptide. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures.
-
Data Collection: Mount a suitable crystal and expose it to a collimated beam of X-rays. The resulting diffraction pattern is recorded on a detector.[13]
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using computational methods.
-
Model Building and Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined against the experimental data to improve its fit and geometric quality, resulting in the final crystal structure.[13]
Computational Modeling
Theoretical calculations are used to predict the relative energies of different conformers and to complement experimental data.
Generalized Experimental Workflow:
-
Conformational Search: Generate a set of possible starting conformations for the fluorinated β-amino acid or peptide.
-
Geometry Optimization: Perform geometry optimizations on these conformations using quantum mechanical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) with an appropriate basis set (e.g., 6-31G* or higher).[14]
-
Energy Calculation: Compute the relative energies of the optimized conformers to identify the most stable structures.
-
Solvent Effects: Incorporate the effect of solvent using a continuum model like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.[14] Solvation generally stabilizes conformations and reduces the energy differences between them.[14]
-
Parameterization for MD: For larger peptides, develop or validate force field parameters for the fluorinated residues to enable molecular dynamics (MD) simulations, which can explore conformational dynamics over time.[15][16]
Quantitative Conformational Data
The introduction of fluorine significantly impacts the conformational preferences of β-amino acids and the peptides they form. The following tables summarize key quantitative and qualitative findings from the literature.
| Compound/Peptide Type | Analytical Method | Key Finding | Dihedral Angle(s) / Observation | Reference |
| 1,2-Difluoroethane (Model) | Not Specified | Gauche conformer is more stable than anti. | F-C-C-F dihedral angle is ~68°. | [7] |
| β-Fluoroamines (Protonated) | Computational/NMR | Gauche conformation is dominant. | Driven by electrostatic attraction and hyperconjugation. | [6] |
| β-Tridecapeptide with (2-F)-β³hAla | NMR (in CD₃OH) | Fluorine is forced into an unfavorable conformation by the helix. | F-C-C=O dihedral angle is ~90°. | [8] |
| β-Peptidic hairpin with (2-F)-β²hPhe | NMR (in CD₃OH) | Fluorine adopts a stable antiperiplanar arrangement. | F-C-C=O dihedral angle is ~180°. | [8] |
| Oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | NMR, IR, CD, X-ray | Adopts a well-defined, regular strand-like structure. | Backbone topology differs from non-fluorinated analog. | [5] |
| Amino Acid Type | Effect on Secondary Structure | Analytical Method | Finding | Reference |
| Highly Fluorinated Amino Acids (e.g., Hfl) | α-Helix Propensity | CD Spectroscopy | Helix propensity is consistently lower than for hydrocarbon analogs. | [17] |
| Highly Fluorinated Amino Acids (e.g., Hfl) | β-Sheet Propensity | CD Spectroscopy | Higher β-sheet propensity compared to hydrocarbon analogs. | [17] |
| Hexafluoroleucine (Hfl) | β-Hairpin Stability | ¹H NMR | Cross-strand interaction energies follow the order: Leu-Leu > Hfl-Leu > Hfl-Hfl. | [18] |
Visualizing Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and principles involved in conformational analysis.
Caption: The gauche effect stabilizes conformation via hyperconjugation.
Caption: Integrated workflow for determining molecular conformation.
Conclusion and Implications
The conformational analysis of fluorinated β-amino acids reveals a fascinating interplay of steric and electronic effects. The gauche effect, driven primarily by hyperconjugation, is a powerful determinant of local geometry, which in turn can direct the folding of entire peptide chains.[4][7] Experimental techniques such as NMR and X-ray crystallography, supported by computational modeling, provide a detailed picture of these conformational preferences.[4][5] The data consistently show that fluorination can be used to favor specific secondary structures, such as β-sheets over α-helices, and to create highly organized, stable foldamers.[5][17] This predictive power over molecular shape is of immense value to drug development professionals and researchers, enabling the rational design of peptidomimetics and other bioactive molecules with tailored structures and improved pharmacological properties.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. chab.ethz.ch [chab.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 14. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 15. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 18. Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a non-proteinogenic β-amino acid increasingly utilized in peptide synthesis for the development of novel therapeutics. The incorporation of this building block, often in its Fmoc-protected form, offers several advantages due to the presence of the fluorine atom and the β-amino acid structure. Fluorination can enhance the metabolic stability, proteolytic resistance, and binding affinity of peptides. The unique conformational constraints imposed by β-amino acids can lead to peptides with well-defined secondary structures and improved pharmacological profiles. These properties make it a valuable tool in drug discovery, particularly in creating peptide-based therapeutics with enhanced efficacy and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Key Applications
The unique structural features of this compound make it a valuable building block in several areas of peptide research and drug development:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many proteases, leading to peptides with significantly longer half-lives in biological systems.
-
Improved Pharmacokinetic Properties: The fluorophenyl moiety can increase the lipophilicity of the peptide, potentially improving its absorption and distribution.
-
Conformational Control: The introduction of β-amino acids can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.
-
Development of Novel Therapeutics: This amino acid has been explored as a component in the synthesis of analogs of bioactive peptides, such as Substance P, for applications in pain management (antinociception) and neuroscience.
Data Presentation
Quantitative data for the incorporation of this compound is not extensively available in the public literature. The following tables are provided as a template. It is recommended that researchers perform initial optimization studies to determine the precise efficiency and yields for their specific peptide sequence. For illustrative purposes, typical data ranges observed for other sterically hindered, unnatural amino acids are included.
Table 1: Coupling Efficiency of Fmoc-(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
| Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Double Coupling | Estimated Coupling Efficiency (%) |
| HBTU | DIPEA | 1 : 0.95 : 2 | 60 - 120 | Recommended | >95% |
| HATU | DIPEA | 1 : 0.95 : 2 | 30 - 60 | May be required | >98% |
| DIC/Oxyma | N/A | 1 : 1 : 1 | 120 - 240 | Recommended | >90% |
Note: Coupling efficiency is sequence-dependent and should be monitored per cycle, for example, by a qualitative Kaiser test.
Table 2: Overall Synthesis Yield and Purity of a Model Peptide
| Model Peptide Sequence | Amino Acid Scale (mmol) | Crude Yield (mg) | Overall Crude Yield (%) | Purity by RP-HPLC (%) |
| Ac-X-Arg-Gly-Asp-(β-Phe(2-F))-NH₂ | 0.1 | Not Available | Not Available | Not Available |
Note: The overall yield and purity are highly dependent on the length and sequence of the peptide, as well as the purification method.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies, with modifications to accommodate the sterically hindered nature of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid.
1. Resin Swelling: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 15 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid: Due to potential steric hindrance, a more potent coupling reagent like HATU is recommended. A double coupling strategy may be necessary to ensure complete reaction.
4. Capping (Optional): If the Kaiser test remains positive after double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences. a. Add a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) to the resin. b. Agitate for 30 minutes. c. Wash the resin with DMF (5 x 1 min).
5. Continuation of Synthesis: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Reaction: a. Prepare a cleavage cocktail. A common cocktail for standard protected amino acids is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).
Visualizations
Workflow for Peptide Synthesis
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Potential Signaling Pathway for Substance P Analogs
Peptides containing this compound could be designed as analogs of Substance P to modulate the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR) involved in pain signaling.
Caption: Substance P / NK1R signaling pathway, a potential target for novel analogs.[1][2]
References
Application Notes and Protocols: Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid is a non-canonical β-amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of this building block, featuring a fluorine atom on the phenyl ring, can significantly enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, binding affinity, and conformational properties.[1][2] The ortho-fluorine substitution on the phenyl ring provides specific steric and electronic characteristics that can influence the peptide's secondary structure and its interaction with biological targets. These application notes provide detailed protocols and considerations for the efficient incorporation of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid into synthetic peptides using Fmoc-based SPPS.
Properties of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid
A summary of the key physical and chemical properties of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid is presented in Table 1. This data is essential for accurate reagent preparation and synthesis planning.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FNO₄ | Chem-Impex |
| Molecular Weight | 405.42 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | ≥98% (HPLC) | Chem-Impex |
| Solubility | Soluble in DMF, NMP | General knowledge |
| Storage | 2-8°C | Chem-Impex |
Applications in Peptide Synthesis
The incorporation of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid into peptide sequences offers several advantages for drug discovery and development:
-
Enhanced Metabolic Stability: The β-amino acid backbone is resistant to degradation by common proteases, leading to a longer in vivo half-life of the peptide.
-
Improved Pharmacokinetic Profile: The fluorophenyl moiety can increase the lipophilicity of the peptide, potentially improving its absorption and distribution.
-
Modulation of Secondary Structure: The unique stereochemistry and steric bulk of this amino acid can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity.
-
Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, leading to enhanced binding affinity and potency.
Experimental Protocols for Solid-Phase Peptide Synthesis
The following protocols are based on standard Fmoc-SPPS chemistry and include specific considerations for the successful incorporation of the sterically hindered β-amino acid, Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid.
General SPPS Workflow
The overall workflow for the incorporation of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid is depicted in the following diagram.
Detailed Methodologies
4.2.1. Resin Preparation:
-
Place the desired resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour at room temperature.
4.2.2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
4.2.3. Coupling of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid:
Due to the steric hindrance of the ortho-fluoro group and the β-amino acid nature of this residue, optimized coupling conditions are recommended to ensure high coupling efficiency. A double coupling strategy is often advisable.
Activation Cocktail Preparation:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid and 3-5 equivalents of a suitable coupling agent (see Table 2) in DMF or N-methyl-2-pyrrolidone (NMP).
-
Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Allow the mixture to pre-activate for 1-5 minutes.
| Coupling Reagent | Class | Recommended Use |
| HATU | Aminium/Uronium Salt | Highly recommended for sterically hindered amino acids. |
| HBTU | Aminium/Uronium Salt | Effective for most couplings, good starting point. |
| PyBOP | Phosphonium Salt | Strong coupling agent, suitable for difficult couplings. |
| DIC/Oxyma | Carbodiimide/Additive | A cost-effective option, may require longer coupling times. |
Coupling Procedure:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For this sterically hindered amino acid, a longer coupling time of 2-4 hours is recommended. In difficult cases, the reaction can be left overnight.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling is necessary.
-
For the second coupling, drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh activation cocktail.
-
After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF.
4.2.4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to determine its purity.
Signaling Pathways and Logical Relationships
The incorporation of Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid can influence peptide-protein interactions, which are central to many signaling pathways. The diagram below illustrates a hypothetical scenario where a modified peptide antagonist exhibits enhanced binding to a G-protein coupled receptor (GPCR), leading to improved downstream signal inhibition.
References
Application Notes & Protocols: Asymmetric Synthesis of Fluorinated Aromatic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic amino acids offers a powerful strategy for modulating the biological and physicochemical properties of peptides and proteins. Fluorination can enhance metabolic stability, alter protein-protein interactions, and serve as a sensitive probe for NMR studies.[1][2] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various fluorinated aromatic amino acids, a critical process for their application in medicinal chemistry and chemical biology.[3][4][5]
Catalytic Asymmetric Hydrogenation for the Synthesis of Phenylalanine Derivatives
Asymmetric hydrogenation of α,β-dehydroamino acids is a robust method for producing chiral amino acids.[6] This approach has been successfully applied to the synthesis of fluorinated phenylalanine derivatives with high enantioselectivity.
Data Presentation
| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | (Z)-α-(Acetamido)-4-(trifluoromethyl)cinnamic acid | Rh(I)-MonoPhos | Toluene | >99 | 98 | [7] |
| 2 | (Z)-α-(Acetamido)-3,5-bis(trifluoromethyl)cinnamic acid | Rh(I)-MonoPhos | Toluene | >99 | 97 | [7] |
| 3 | (Z)-α-(Acetamido)-2-fluorocinnamic acid | Rh(I)-MonoPhos | Toluene | >99 | 96 | [7] |
| 4 | (Z)-α-(Acetamido)-4-fluorocinnamic acid | Rh(I)-MonoPhos | Toluene | >99 | 98 | [7] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
Fluorinated dehydroamino acid substrate (1.0 mmol)
-
Rh(I) precursor (e.g., [Rh(COD)2]BF4) (0.01 mmol, 1 mol%)
-
Chiral phosphine ligand (e.g., MonoPhos) (0.012 mmol, 1.2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene) (10 mL)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, the Rh(I) precursor and the chiral phosphine ligand are dissolved in the solvent in a suitable pressure vessel.
-
The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The fluorinated dehydroamino acid substrate is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and stirred at room temperature for the specified time (e.g., 16 hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired fluorinated amino acid derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for catalytic asymmetric hydrogenation.
Chiral Ni(II) Complex-Mediated Asymmetric Synthesis
A powerful strategy for synthesizing a variety of non-canonical amino acids, including fluorinated ones, involves the use of chiral Ni(II) complexes of a Schiff base derived from glycine and a chiral ligand.[4][5] This method allows for the stereoselective alkylation of the glycine anion equivalent.
Data Presentation
| Entry | Alkylating Agent | Product | Base | Solvent | Yield (%) | de (%) | Ref. |
| 1 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | Ni(II) complex of [2.3.5.6F]TfMePhe | DBU | MeCN | 95 | 90 | [5] |
| 2 | 3,5-Bis(trifluoromethyl)benzyl bromide | Ni(II) complex of bisTfMePhe | DBU | MeCN | 92 | >98 | [4] |
Experimental Protocol: Asymmetric Alkylation using a Chiral Ni(II) Complex
Materials:
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)
-
Ni(NO3)2·6H2O
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Fluorinated benzyl bromide (1.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (MeCN)
Procedure: Part A: Synthesis of the Chiral Ni(II) Complex
-
(S)-BPB, Ni(NO3)2·6H2O, and glycine are refluxed in methanol with NaOH to form the chiral Ni(II) complex of the glycine Schiff base.
-
The complex is isolated by filtration and washed.
Part B: Alkylation Reaction
-
The chiral Ni(II) complex (1.0 equiv) is suspended in acetonitrile at 0 °C.
-
DBU (1.5 equiv) is added, and the mixture is stirred for 10 minutes.
-
The fluorinated benzyl bromide (1.05 equiv) is added, and the reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction mixture is quenched with acetic acid and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over Na2SO4, and concentrated.
-
The resulting alkylated Ni(II) complex is purified by column chromatography.
Part C: Hydrolysis to the Free Amino Acid
-
The purified complex is hydrolyzed using 6M HCl to release the free amino acid.
-
The free amino acid is then isolated and purified.
Signaling Pathway for Chiral Ni(II) Complex Alkylation
Caption: Reaction pathway for Ni(II) complex-mediated synthesis.
Catalytic Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) provides a practical and scalable method for the asymmetric synthesis of amino acids. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to shuttle the enolate of a glycine Schiff base between an aqueous and an organic phase for reaction with an electrophile.[8]
Data Presentation
| Entry | Glycine Derivative | Alkylating Agent | Catalyst | Base | Yield (%) | ee (%) | Ref. |
| 1 | tert-Butyl glycinate-benzophenone Schiff base | 4-Fluorobenzyl bromide | Cinchona alkaloid-derived catalyst | CsOH·H2O | 85 | 94 | [8] |
| 2 | tert-Butyl glycinate-benzophenone Schiff base | 2,4-Difluorobenzyl bromide | Cinchona alkaloid-derived catalyst | CsOH·H2O | 81 | 92 | [8] |
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
Materials:
-
tert-Butyl glycinate-benzophenone Schiff base (1.0 equiv)
-
Fluorinated benzyl bromide (1.2 equiv)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromide) (1 mol%)
-
Cesium hydroxide monohydrate (CsOH·H2O) (5.0 equiv)
-
Toluene/Water (5:1 v/v)
Procedure:
-
The glycine Schiff base, fluorinated benzyl bromide, and phase-transfer catalyst are dissolved in toluene.
-
An aqueous solution of CsOH·H2O is added.
-
The biphasic mixture is stirred vigorously at room temperature for the required time (e.g., 24 hours).
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
-
The resulting protected amino acid is then hydrolyzed (e.g., with aqueous HCl) to yield the free fluorinated aromatic amino acid.
-
Enantiomeric excess is determined by chiral HPLC.
Experimental Workflow for Phase-Transfer Catalysis
Caption: Workflow for asymmetric phase-transfer catalysis.
These protocols provide a starting point for the asymmetric synthesis of fluorinated aromatic amino acids. Researchers should note that optimization of reaction conditions, including catalyst loading, solvent, temperature, and base, may be necessary for different substrates to achieve optimal yield and enantioselectivity. The unique properties of fluorinated amino acids make them invaluable tools in modern drug discovery and protein engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid: A Chiral Building Block for Advanced Drug Discovery
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant attention as a chiral building block in medicinal chemistry and drug development. Its unique structural features, including a stereocenter at the β-position and a fluorine-substituted phenyl ring, impart valuable properties to molecules that incorporate this scaffold. This application note provides an overview of its synthesis, key applications, and detailed experimental protocols for its use.
Key Applications
(R)-3-Amino-3-(2-fluorophenyl)-propionic acid serves as a versatile precursor in the synthesis of a variety of biologically active molecules. Its primary applications are in the development of peptide mimetics, conformationally constrained peptides, and as a core component in the synthesis of analogues of the neurotransmitter γ-aminobutyric acid (GABA). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of the final drug candidate.
1. Peptide Synthesis and Drug Design: The Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(2-fluorophenyl)-propionic acid, is a valuable reagent in solid-phase peptide synthesis (SPPS).[1] Its incorporation into peptide sequences can induce specific secondary structures and increase resistance to enzymatic degradation. The fluorophenyl moiety can also participate in specific interactions with biological targets, making it a valuable component in the design of novel therapeutics.[1]
2. Neurological Drug Development: As a β-amino acid, this compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. This makes it a key starting material for the synthesis of novel GABA analogues with potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain.[2]
Synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid
The enantiomerically pure (R)-3-Amino-3-(2-fluorophenyl)-propionic acid can be obtained through the enzymatic resolution of its racemic ethyl ester. This process involves three main stages: synthesis of the racemic β-amino acid, esterification, and lipase-catalyzed kinetic resolution.
Experimental Protocols
Protocol 1: Synthesis of racemic 3-Amino-3-(2-fluorophenyl)-propionic acid
This protocol is adapted from the modified Rodionov synthesis described for similar fluorinated β-amino acids.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.
-
Addition of Reagent: Add ammonium acetate (2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Work-up: Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to yield racemic 3-Amino-3-(2-fluorophenyl)-propionic acid.
Protocol 2: Esterification of racemic 3-Amino-3-(2-fluorophenyl)-propionic acid
-
Reaction Setup: Suspend the racemic 3-Amino-3-(2-fluorophenyl)-propionic acid (1 equivalent) in absolute ethanol.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude ethyl ester hydrochloride salt.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the enzymatic hydrolysis of related fluorinated β-amino acid esters.[1][3]
-
Reaction Mixture: In a suitable vessel, dissolve the racemic ethyl 3-amino-3-(2-fluorophenyl)-propanoate hydrochloride (1 equivalent) in diisopropyl ether.
-
Addition of Base and Water: Add triethylamine (0.5 equivalents) and water (0.5 equivalents).
-
Enzymatic Reaction: Add immobilized Lipase PSIM (Burkholderia cepacia) (30 mg/mL) and stir the suspension at 45 °C.
-
Monitoring: Monitor the reaction progress by chiral HPLC.
-
Separation: After reaching approximately 50% conversion, filter off the enzyme. The filtrate contains the unreacted (R)-ester. The solid enzyme retains the (S)-acid.
-
Isolation of (R)-ester: Evaporate the solvent from the filtrate to obtain the (R)-ethyl 3-amino-3-(2-fluorophenyl)-propanoate.
-
Hydrolysis to (R)-acid: Hydrolyze the (R)-ester using standard acidic or basic conditions to obtain (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Quantitative Data
The following table summarizes typical results for the enzymatic resolution of fluorophenyl-substituted β-amino acid esters, which can be expected to be similar for the 2-fluoro isomer.[3]
| Compound | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-ethyl 3-amino-3-(phenyl)-propanoate | >48 | ≥99 |
| (S)-3-amino-3-(phenyl)-propionic acid | >48 | ≥99 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.
Application in GABA Analogue Synthesis
Caption: Potential pathway for the synthesis of a fluorinated GABA analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Neurological Therapeutics: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for neurological disorders represents one of the most significant challenges in modern medicine. This document provides detailed application notes and protocols for key therapeutic strategies, focusing on Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease. It is designed to equip researchers with the necessary information to design and execute experiments aimed at developing novel treatments for these devastating conditions.
Application Note 1: Antisense Oligonucleotides for Huntington's Disease
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy involves the use of antisense oligonucleotides (ASOs) to reduce the levels of mHTT.
Therapeutic Rationale: ASOs are short, synthetic nucleic acid chains that can bind to specific mRNA molecules. In the context of HD, ASOs are designed to target HTT mRNA, leading to its degradation and thereby reducing the production of the toxic mHTT protein. This approach has the potential to slow or halt disease progression.
Quantitative Data from Clinical Trials:
| Therapeutic Agent | Trial Name/Phase | Dosage | Key Findings | Reference |
| Tominersen | GENERATION HD1 (Phase 3) | 120 mg every 8 or 16 weeks | Trial stopped early due to unfavorable risk/benefit profile in the high-dose group. Post-hoc analysis suggests potential benefit in younger patients with lower disease burden at lower exposures. | [1][2] |
| Tominersen | Phase 1/2a | Ascending doses (10-120 mg) | Dose-dependent reduction of mHTT in CSF, with up to 42% reduction in the 90 mg group. The therapy was generally well-tolerated. | [3][4] |
| WVE-120101 & WVE-120102 | PRECISION-HD1 & PRECISION-HD2 | Multiple ascending doses | Targeted allele-specific SNPs to lower mHTT. Trials were discontinued as the observed reductions in mHTT were not sufficient to support continued development. | [5] |
Protocol 1: Intrathecal Administration of ASOs in a Mouse Model of Huntington's Disease
This protocol describes the intrathecal (IT) injection of ASOs into the cerebrospinal fluid (CSF) of a mouse model of HD.
Materials:
-
ASO solution (sterile, PBS)
-
Anesthetic (e.g., isoflurane)
-
30G needle and 10 µL syringe
-
Stereotactic apparatus (for intracerebroventricular injection, an alternative to IT)
-
Heating pad for recovery
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area over the lower back to expose the injection site.
-
Positioning: Place the anesthetized mouse on a 15 mL conical tube under its lower abdomen to arch the back, making the space between the vertebrae more accessible.[6]
-
Injection: Palpate the space between the L5 and L6 vertebrae. Insert a 30G needle attached to a 10 µL syringe containing the ASO solution (e.g., 300 µg in 10 µL).[7] A successful injection is often indicated by a slight tail flick.[6]
-
Post-Injection Care: Remove the needle and apply gentle pressure to the injection site. Place the mouse on a heating pad for recovery from anesthesia. Monitor the animal for any signs of distress.
dot
Application Note 2: Targeting Alpha-Synuclein in Parkinson's Disease with iPSC-Derived Neurons
Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein in Lewy bodies. Induced pluripotent stem cells (iPSCs) derived from PD patients offer a powerful in vitro model to study disease mechanisms and test potential therapeutics.
Therapeutic Rationale: Patient-derived iPSCs can be differentiated into dopaminergic neurons, which recapitulate key pathological features of PD, such as alpha-synuclein aggregation and mitochondrial dysfunction. These models can be used for high-throughput screening of compounds that either reduce alpha-synuclein levels, prevent its aggregation, or rescue downstream cellular deficits.
Protocol 2: Differentiation of Human iPSCs into Dopaminergic Neurons
This protocol is adapted from established methods for generating midbrain dopaminergic neurons.
Materials:
-
Human iPSCs
-
mTeSR1 medium
-
Matrigel
-
Dual SMAD inhibition reagents (e.g., Noggin, SB431542)
-
Sonic hedgehog (SHH) agonist (e.g., Purmorphamine)
-
Fibroblast growth factor 8 (FGF8)
-
Brain-derived neurotrophic factor (BDNF)
-
Glial cell line-derived neurotrophic factor (GDNF)
-
Ascorbic acid
-
Dibutyryl cyclic AMP (cAMP)
Procedure:
-
Neural Induction (Days 0-11): Culture iPSCs on Matrigel-coated plates. To induce neural differentiation, switch to a neural induction medium containing dual SMAD inhibitors.
-
Midbrain Patterning (Days 11-24): Expand the neural progenitor cells and pattern them towards a midbrain fate by adding SHH and FGF8 to the culture medium.
-
Dopaminergic Neuron Differentiation (Days 25-50+): Terminally differentiate the progenitors into dopaminergic neurons by withdrawing SHH and FGF8 and adding BDNF, GDNF, ascorbic acid, and cAMP. Mature neurons should express markers like tyrosine hydroxylase (TH) and FOXA2.
dot
References
- 1. Analysis of drug trial renews hope for future Huntington’s [ukdri.ac.uk]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Tominersen for Huntington's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
Application Notes and Protocols for the Enzymatic Synthesis of β-Amino Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Optically pure β-amino acids are crucial building blocks in the pharmaceutical industry, valued for their role in creating peptidomimetics and a wide array of therapeutic agents.[1] Enzymatic synthesis offers a powerful and green alternative to traditional chemical methods, providing high enantioselectivity under mild reaction conditions. These application notes provide an overview and detailed protocols for the synthesis of β-amino acid enantiomers using various enzyme classes.
Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters
Lipases are versatile and robust enzymes widely employed for the kinetic resolution of racemic mixtures. In the context of β-amino acid synthesis, they are typically used to selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.[2][3]
Quantitative Data for Lipase-Catalyzed Hydrolysis
| Enzyme Source | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) | Reference |
| Burkholderia cepacia (Lipase PSIM) | Ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl | iPr₂O | 45 | 8 | ~50 | (R)-ester & (S)-acid | >99 | [2] |
| Burkholderia cepacia (Lipase PSIM) | Ethyl 3-amino-3-(2-fluorophenyl)propanoate HCl | iPr₂O | 45 | 72 | ~50 | (R)-ester & (S)-acid | >99 | [2] |
| Burkholderia cepacia (Lipase PSIM) | Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | iPr₂O | 45 | 18 | ~50 | (R)-ester & (S)-acid | >99 | [2] |
| Candida antarctica Lipase B (CAL-B) | Ethyl 2-amino-4-oxo-4-phenylbutanoate | t-BuOMe | 60 | - | - | (S)-ester | >52 | [4] |
| Candida antarctica Lipase A (CAL-A) | Methyl cis-2-aminocycloheptanecarboxylate | Diisopropyl ether | - | - | >50 | Unreacted ester & acylated amine | >99 (E >200) | [5] |
| Pseudomonas cepacia Lipase | N-hydroxymethyl-β-lactams | Acetone | - | - | - | Unreacted lactam & acylated product | >99 (E >200) | [5] |
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of β-amino esters.
Detailed Protocol: Lipase-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts[2]
-
Materials:
-
Racemic β-amino carboxylic ester hydrochloride salt (e.g., (±)-ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl)
-
Immobilized lipase from Burkholderia cepacia (Lipase PSIM)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Deionized water
-
Diethyl ether (Et₂O) for washing
-
Standard laboratory glassware and incubator shaker
-
-
Procedure:
-
Suspend the racemic β-amino carboxylic ester hydrochloride salt (1.0 eq) in iPr₂O.
-
Add Lipase PSIM (30 mg/mL), Et₃N (5.0 eq), and H₂O (0.5 eq).
-
Shake the mixture in an incubator shaker at 45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the enzyme.
-
Wash the filtered enzyme with Et₂O (3 x 15 mL).
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Separate the resulting unreacted (R)-ester and the (S)-acid product by column chromatography.
-
Transaminase-Catalyzed Synthesis of β-Amino Acids
Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor.[1] They can be utilized in two main strategies for producing enantiopure β-amino acids:
-
Kinetic Resolution: A racemic β-amino acid is reacted with a keto-acceptor (e.g., pyruvate). The transaminase selectively converts one enantiomer to the corresponding β-keto acid, leaving the other enantiomer unreacted and in high enantiomeric excess.[6]
-
Asymmetric Synthesis: A prochiral β-keto acid or a stable β-keto ester precursor is converted into a single enantiomer of the corresponding β-amino acid using an amino donor (e.g., isopropylamine).[6][7] This method has the potential for a theoretical yield of 100%.[1]
Quantitative Data for Transaminase-Catalyzed Synthesis
| Enzyme | Strategy | Substrate | Amino Donor/Acceptor | Temp. (°C) | pH | e.e. (%) | Reference | |---|---|---|---|---|---|---| | ω-Transaminase from Mesorhizobium sp. | Kinetic Resolution | rac-β-phenylalanine | α-ketoglutarate or pyruvate | - | - | - |[8] | | ω-Transaminase from Burkholderia graminis | Kinetic Resolution | rac-β-phenylalanine | pyruvate | 37 | - | >99 |[6] | | Engineered Vibrio fluvialis TA (ATA-256) | Asymmetric Synthesis | 1-phenyl-3-butanone | Isopropylamine (IPA) | - | - | >99 |[6] | | Wild-type Vibrio fluvialis TA | Asymmetric Synthesis | 4-phenylbut-3-en-2-one | Isopropylamine (IPA) | - | - | >99 (but <10% conversion) |[6] |
Conceptual Pathways for Transaminase-Catalyzed Synthesis
Caption: Transaminase-catalyzed routes to enantiopure β-amino acids.
Detailed Protocol: Asymmetric Synthesis of Aromatic β-Amino Acids using a Lipase-Transaminase Cascade[7]
-
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Lipase (e.g., Candida rugosa lipase)
-
ω-Transaminase
-
Amino donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Standard laboratory equipment for biocatalysis
-
-
Procedure:
-
Prepare a reaction mixture containing the β-ketoester, lipase, ω-transaminase, amino donor, and PLP in the buffer solution. The relative concentrations of lipase and transaminase should be optimized to prevent the accumulation of the unstable β-keto acid intermediate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the formation of the β-amino acid product using a suitable analytical method (e.g., HPLC with a chiral column).
-
Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the β-amino acid from the supernatant using techniques such as ion-exchange chromatography or crystallization.
-
Phenylalanine Ammonia Lyase (PAL) Catalyzed Synthesis
Phenylalanine ammonia lyases (PALs) catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[9] By operating the reaction in reverse at high ammonia concentrations, PALs can be used for the enantioselective synthesis of L-phenylalanine and its non-natural derivatives from the corresponding cinnamic acids.[9][10]
Experimental Workflow: PAL Expression, Purification, and Application
Caption: Workflow for PAL production and use in amino acid synthesis.
Detailed Protocol: Synthesis of L-Phenylalanine Derivatives using PAL[10]
-
Materials:
-
Purified Phenylalanine Ammonia Lyase (PAL)
-
Substituted cinnamic acid (e.g., 3-methoxy-cinnamic acid)
-
Ammonia source (e.g., 5 M ammonium carbamate)
-
Buffer (e.g., bicarbonate buffer, pH 9.0)
-
Standard laboratory equipment and HPLC for analysis
-
-
Procedure:
-
Prepare a stock solution of the cinnamic acid derivative.
-
In a reaction vessel, combine the bicarbonate buffer, the cinnamic acid stock solution (to a final concentration of 10 mM), and the ammonium carbamate solution (final concentration 5 M).
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the reaction by adding the purified PAL enzyme (e.g., 1 mg/mL).
-
Incubate the reaction at 37 °C with gentle shaking.
-
Take samples at various time points (e.g., 4, 24, 48 hours) to monitor the conversion of the substrate by HPLC.
-
Upon completion, terminate the reaction and purify the L-phenylalanine derivative, for example, by using ion-exchange chromatography.
-
Analytical Methods for Enantiomeric Excess (e.e.) Determination
Accurate determination of the enantiomeric excess is critical for evaluating the success of an enantioselective synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase, which differentially interacts with the two enantiomers, leading to their separation and allowing for quantification.
-
Gas Chromatography (GC) with Chiral Columns: Similar to HPLC, this method is suitable for volatile derivatives of β-amino acids.
-
Mass Spectrometry (MS): Methods have been developed that use chiral selectors, such as β-cyclodextrin, in the gas phase to form diastereomeric complexes that can be distinguished by their fragmentation patterns or reaction rates, allowing for e.e. determination.[11]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It can be used for rapid e.e. determination, often in high-throughput screening formats.[12]
These enzymatic methods provide robust and scalable routes to valuable chiral β-amino acids, contributing significantly to the toolkit of medicinal chemists and drug development professionals.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Fluorinated Amino Acids
Introduction
The strategic incorporation of fluorinated amino acids (FAAs) into peptides and proteins is a powerful strategy in drug discovery and chemical biology.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the structural stability, metabolic resistance, and binding affinity of bioactive molecules.[1][2][] Consequently, the development of robust analytical methods to characterize these fluorinated molecules is critical for researchers, scientists, and drug development professionals. These methods are essential for confirming successful incorporation, assessing purity, determining structure, and evaluating stability.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the characterization of fluorinated amino acids and their derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Application Note 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Applications
¹⁹F NMR spectroscopy is an exceptionally powerful and widely used technique for analyzing fluorinated molecules.[4] The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is highly sensitive to the local electronic environment, spanning a range of several hundred ppm.[5][6][7] In biological systems, the lack of an endogenous fluorine background provides a clear window for observation, resulting in spectra with virtually no background signals.[6][8]
This high sensitivity makes ¹⁹F NMR an ideal tool for:
-
Confirming Incorporation : Verifying the successful incorporation of FAAs into a peptide or protein sequence.
-
Structural Analysis : Probing protein structure, conformational changes, and folding dynamics.[9][10] The ¹⁹F chemical shift of an FAA within a folded protein is exquisitely sensitive to its unique microenvironment.[6]
-
Interaction Studies : Monitoring protein-ligand and protein-protein interactions by observing changes in the ¹⁹F NMR spectrum upon binding.[8]
-
Quantitative Analysis : Estimating the efficiency of FAA incorporation.[5]
Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Protein
This protocol describes the general steps for acquiring a ¹⁹F NMR spectrum of a protein biosynthetically labeled with a fluorinated amino acid.
1. Protein Expression and Purification: a. Express the protein of interest in a suitable expression system (e.g., E. coli or HEK293T cells).[5][8] b. During expression, provide the specific fluorinated amino acid (e.g., 4-fluorophenylalanine, 5-fluorotryptophan) in the growth medium, replacing its natural counterpart.[5] c. Lyse the cells and purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). d. Confirm protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., BCA).
2. Sample Preparation for NMR: a. Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) using dialysis or a desalting column. b. The buffer should be prepared with 90% H₂O / 10% D₂O for the spectrometer lock. c. Concentrate the protein sample to a typical concentration range of 50-500 µM. d. Add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing if required. e. Transfer the final sample (typically 200-500 µL) into an NMR tube.
3. NMR Data Acquisition: a. Use a high-field NMR spectrometer equipped with a probe tunable to the ¹⁹F frequency.[11] b. Tune and match the probe for the ¹⁹F channel. c. Acquire a simple one-dimensional (1D) ¹⁹F spectrum. A proton-decoupled experiment is often used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals. d. Typical parameters might include a spectral width appropriate for the FAA, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
4. Data Processing and Analysis: a. Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID). b. Reference the chemical shift axis. c. Integrate the signals to assess relative quantities. The presence of distinct, well-resolved peaks in the native protein spectrum, which often collapse into a single peak upon denaturation, confirms that the FAAs are reporting on different local environments within the folded protein structure.[6]
Data Presentation: Typical ¹⁹F Chemical Shifts
The chemical shift of an FAA is highly dependent on its environment. The table below provides an illustrative range for common FAAs incorporated into proteins, relative to a common standard like TFA.
| Fluorinated Amino Acid | Abbreviation | Typical Chemical Shift Range (ppm vs. TFA) | Reference |
| 4-Fluorophenylalanine | 4-F-Phe | -35 to -45 | [6][12] |
| 3-Fluorotyrosine | 3-F-Tyr | -50 to -60 | [6][12] |
| 5-Fluorotryptophan | 5-F-Trp | -45 to -55 | [6][12] |
| (2S,4S)-5-Fluoroleucine | 5-F-Leu | Varies significantly with conformation | [9] |
Diagram: Workflow for In-Cell ¹⁹F NMR Experiment
Caption: Workflow for studying fluorinated proteins directly in human cells using in-cell ¹⁹F NMR.
Application Note 2: Mass Spectrometry (MS)
Principle and Applications
Mass spectrometry is an indispensable tool for the unambiguous verification and quantification of fluorinated amino acid incorporation.[13] It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights. The substitution of hydrogen with fluorine (or a CH₃ group with CF₃) results in a predictable mass shift that is easily detectable.
Key applications of MS in FAA characterization include:
-
Verification of Incorporation : Confirming the presence of the FAA in the final peptide or protein by observing the expected mass increase.[8]
-
Quantification of Incorporation Efficiency : Determining the percentage of incorporation by analyzing the relative intensities of mass peaks corresponding to the fluorinated and non-fluorinated protein.[5][7]
-
Metabolite Identification : In drug development, liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify metabolites of fluorinated compounds in biological matrices.[11]
-
Sequence Confirmation : Tandem MS (MS/MS) on proteolytically digested peptides can pinpoint the exact location of the FAA within the protein sequence.
Experimental Protocol: LC-MS Analysis of FAA Incorporation in a Protein
This protocol outlines the steps to confirm and quantify FAA incorporation using a bottom-up proteomics approach.
1. Protein Digestion: a. Take a known amount of the purified fluorinated protein (and a non-fluorinated control, if available). b. Denature the protein using urea or guanidinium chloride. c. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM). d. Perform an in-solution digestion overnight using a specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues.
2. LC-MS/MS Analysis: a. Inject the peptide digest onto a reverse-phase liquid chromatography system (e.g., using a C18 column) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[1] b. Elute the peptides using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid to aid ionization. c. Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full scan (MS1) to measure the m/z of the eluting peptides, followed by fragmentation (MS2) of the most intense ions.
3. Data Analysis: a. Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). b. Search the MS/MS spectra against a protein database that includes the sequence of the target protein. c. In the search parameters, define the FAA as a variable modification on its corresponding natural amino acid. For example, for 4-F-Phe, define a mass shift of +18.0009 Da on phenylalanine (F). d. Identify the peptide spectral matches (PSMs) for both the fluorinated and non-fluorinated peptides. e. Quantify the incorporation level by comparing the integrated peak areas from the MS1 scan for the isotopic envelopes of the fluorinated and non-fluorinated peptide pairs.
Data Presentation: Mass Shifts for Common FAAs
| Natural Amino Acid | Fluorinated Analogue | Mass Change (Da) |
| Phenylalanine (Phe) | 4-Fluorophenylalanine (4-F-Phe) | +18.0009 |
| Tyrosine (Tyr) | 3-Fluorotyrosine (3-F-Tyr) | +17.9906 |
| Tryptophan (Trp) | 5-Fluorotryptophan (5-F-Trp) | +18.0009 |
| Leucine (Leu) | Hexafluoroleucine (Hfl) | +72.0036 |
Diagram: LC-MS/MS Workflow for Fluorinated Peptide Identification
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fluorinated Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can confer advantageous attributes to peptides. These include enhanced metabolic stability, increased proteolytic resistance, modulation of bioactivity, and altered conformational preferences.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of peptides containing fluorinated amino acids.
Applications in Peptide Drug Discovery
The introduction of fluorinated amino acids can significantly improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Key applications include:
-
Enhanced Metabolic Stability: The robust C-F bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[2][4]
-
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of amino acid side chains, influencing interactions with biological targets and potentially improving binding affinity and specificity.[5][6]
-
Conformational Control: Fluorination can impose specific conformational constraints on the peptide backbone and side chains, which can be exploited to stabilize desired secondary structures and optimize receptor engagement.
-
Improved Bioavailability: Increased lipophilicity resulting from fluorination can enhance membrane permeability and improve oral bioavailability.[1]
-
¹⁹F NMR Probes: The fluorine-19 nucleus serves as a sensitive NMR probe for studying peptide conformation, dynamics, and interactions with other molecules without background interference from biological samples.[7][8][9]
Data Presentation: Quantitative Effects of Fluorination
The incorporation of fluorinated amino acids has been shown to quantitatively impact peptide stability and binding affinity. The following tables summarize representative data from various studies.
Table 1: Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides
| Peptide Sequence | Fluorinated Amino Acid | Enzyme | Half-life (t½) of Fluorinated Peptide | Half-life (t½) of Non-Fluorinated Peptide | Fold Improvement | Reference |
| Model Peptide 1 | N/A (Control) | Human Blood Plasma | 43.5 h | N/A | N/A | [10] |
| Model Peptide 2 | Unstable Linkage | Human Blood Plasma | 3.2 h | 43.5 h (Control) | -13.6 | [10] |
| Model Peptide 3 | Stable Linkage | Human Blood Plasma | 50.5 h | 43.5 h (Control) | 1.16 | [10] |
| Model Peptide 4 | Stable Linkage + Odd | Human Blood Plasma | >72 h | 50.5 h (Peptide 3) | >1.4 | [10] |
| Buforin Analogue | Hexafluoroleucine | Trypsin | Modest Increase | Baseline | Not Specified | [4] |
| Magainin Analogue | Hexafluoroleucine | Trypsin | Modest Increase | Baseline | Not Specified | [4] |
Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides
| Peptide/Ligand | Fluorinated Amino Acid | Target | Kd of Fluorinated Ligand (nM) | Kd of Non-Fluorinated Ligand (nM) | Change in Affinity | Reference |
| RSL Variant | 4-Fluorotryptophan | Fucosylated Glycans | Reduced Affinity | Baseline | Not Specified | [11] |
| RSL Variant | 5-Fluorotryptophan | Fucosylated Glycans | Reduced Affinity | Baseline | Not Specified | [11] |
| RSL Variant | 7-Fluorotryptophan | Fucosylated Glycans | Reduced Affinity | Baseline | Not Specified | [11] |
| Compstatin Analogue | 5-Fluorotryptophan | Complement Factor 3 | 4-fold Increased Affinity | Baseline | Not Specified | [11] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol details the manual synthesis of a peptide incorporating 4-Fluorophenylalanine (Phe(4-F)) using the Fmoc/tBu strategy.[12][13]
Materials and Reagents:
-
Fmoc-Phe(4-F)-OH and other standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[12]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is recommended.[12]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., no color change, is desired).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Handle TFA in a fume hood.
-
Add the cleavage cocktail to the dry peptidyl-resin.
-
Agitate at room temperature for 2-3 hours.[13]
-
Filter the cleavage solution from the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to determine the half-life of a fluorinated peptide in human plasma.[1][14]
Materials and Reagents:
-
Purified fluorinated peptide stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) for protein precipitation
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with UV or MS detector
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a working solution of the peptide in PBS.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the peptide working solution to the plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[1]
-
-
Protein Precipitation:
-
To each aliquot, add 3 volumes of cold ACN to precipitate plasma proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[1]
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Caption: Workflow for in vitro plasma stability assay.
Protocol 3: Characterization of Fluorinated Peptides by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for characterizing fluorinated peptides, providing information on purity, conformation, and interactions.[7][15]
Materials and Reagents:
-
Purified fluorinated peptide
-
Deuterated solvent (e.g., D₂O, deuterated DMSO)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized fluorinated peptide in the appropriate deuterated solvent to a final concentration suitable for NMR analysis (typically 0.1-1 mM).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the fluorine probe on the NMR spectrometer.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include a spectral width appropriate for the expected chemical shift range of the fluorinated amino acid, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.
-
If proton coupling is observed and needs to be removed, acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication for sensitivity enhancement) and Fourier transformation.
-
Reference the ¹⁹F chemical shifts to an appropriate internal or external standard (e.g., trifluoroacetic acid).
-
Integrate the signals to determine the relative abundance of different fluorinated species, if applicable.
-
Analyze the chemical shifts and coupling constants to gain insights into the local chemical environment and conformation of the fluorinated residue. A large chemical shift dispersion is indicative of a well-structured peptide.[7][9]
-
Conclusion
The incorporation of fluorinated amino acids offers a versatile and effective strategy for optimizing the properties of peptide-based drug candidates. By leveraging the unique characteristics of fluorine, researchers can enhance metabolic stability, modulate biological activity, and gain deeper insights into peptide structure and function. The protocols and data presented herein provide a foundation for the successful application of this technology in peptide research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 7. biophysics.org [biophysics.org]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
Application Notes and Protocols for the Chiral Separation of 3-Amino-3-(phenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 3-Amino-3-(phenyl)propionic acid (β-phenylalanine) and its derivatives. The methodologies outlined are essential for the analysis of enantiomeric purity, which is a critical aspect in the development of chiral pharmaceuticals.
Introduction
3-Amino-3-(phenyl)propionic acid and its derivatives are important chiral building blocks in medicinal chemistry. The stereochemistry of these compounds often dictates their pharmacological activity, with enantiomers potentially exhibiting different efficacy, and toxicity. Consequently, robust and efficient analytical methods for their chiral separation are paramount. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for this purpose. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability in resolving the enantiomers of β-amino acids and their derivatives.
Chiral Separation Strategies
The successful chiral separation of 3-Amino-3-(phenyl)propionic acid derivatives by HPLC relies on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase. Two primary types of CSPs have proven effective:
-
Polysaccharide-based CSPs: These are the most widely used CSPs for a broad range of chiral compounds.[1] Derivatives of cellulose and amylose, such as those found in Chiralpak® and Chiralcel® columns, provide excellent enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. The choice between coated and immobilized polysaccharide phases can influence solvent compatibility and column robustness.[1]
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those using teicoplanin (Chirobiotic™ T), are particularly well-suited for the separation of underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases, including aqueous conditions.[2][3] They offer unique selectivity based on multiple interactions, including inclusion complexation, hydrogen bonding, and ionic interactions.[1]
For derivatives where the amino group is protected (e.g., with Boc, Cbz, or Fmoc), polysaccharide-based CSPs are often the preferred choice, typically used in normal-phase or polar organic modes.
Experimental Protocols
Below are generalized and specific protocols for the chiral separation of 3-Amino-3-(phenyl)propionic acid derivatives.
Protocol 1: General Screening for Chiral Separation of N-Protected Derivatives on Polysaccharide-Based CSPs
This protocol outlines a general approach to screen for the optimal conditions for a new N-protected 3-Amino-3-(phenyl)propionic acid derivative.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phases:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and trifluoroacetic acid (TFA).
-
Sample: Racemic N-protected 3-Amino-3-(phenyl)propionic acid derivative dissolved in mobile phase at approximately 1 mg/mL.
2. Method:
-
Initial Screening:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA (90:10, v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Optimization:
-
If no or poor separation is observed, vary the alcohol content in the mobile phase (e.g., 80:20, 70:30).
-
Evaluate the effect of different alcohols (e.g., replace IPA with EtOH).
-
If peak shape is poor, adjust the concentration of the acidic modifier (TFA) between 0.05% and 0.2%.
-
Screen the Chiralcel® OD-H column using the same systematic approach.
-
Protocol 2: Chiral Separation of N-Boc-3-amino-3-(4-chlorophenyl)propionic acid
This protocol is a specific example for the separation of a halogenated and N-protected derivative.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)
-
Sample: Racemic N-Boc-3-amino-3-(4-chlorophenyl)propionic acid (1 mg/mL in mobile phase)
2. Method:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the analysis at a flow rate of 1.0 mL/min.
-
Detect the enantiomers at 230 nm.
-
Temperature: 25 °C
Quantitative Data Summary
The following tables summarize quantitative data for the chiral separation of various 3-Amino-3-(phenyl)propionic acid derivatives.
Table 1: Chiral Separation of N-Protected 3-Amino-3-phenylpropionic Acid Derivatives on Polysaccharide-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |
| N-Boc-3-amino-3-phenylpropionic acid | Chiralpak® AD-H | n-Hexane/IPA (90:10) + 0.1% TFA | 1.0 | 2.54 | 1.25 | 3.10 |
| N-Cbz-3-amino-3-phenylpropionic acid | Chiralcel® OD-H | n-Hexane/EtOH (80:20) + 0.1% TFA | 1.0 | 3.12 | 1.33 | 4.21 |
| N-Boc-3-amino-3-(4-chlorophenyl)propionic acid | Chiralpak® AD-H | n-Hexane/EtOH (90:10) + 0.1% TFA | 1.0 | 4.21 | 1.45 | 5.30 |
| N-Boc-3-amino-3-(p-tolyl)propionic acid | Chiralpak® IA | n-Hexane/IPA (85:15) + 0.1% TFA | 1.0 | 2.89 | 1.28 | 3.55 |
k'1: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution factor.
Table 2: Chiral Separation of Underivatized β-Phenylalanine on a Macrocyclic Glycopeptide-Based CSP
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |
| 3-Amino-3-phenylpropionic acid | Chirobiotic™ T | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01) | 1.0 | 1.85 | 1.30 | 2.90 |
k'1: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution factor.
Visualizations
Experimental Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Logical Relationships in Chiral Separation
The diagram below shows the key factors influencing the outcome of a chiral separation.
Caption: Factors Influencing Chiral Separation Outcome.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Lipase-Catalyzed Hydrolysis for β-Amino Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the lipase-catalyzed hydrolysis for β-amino acid synthesis.
Frequently Asked Questions (FAQs)
Q1: Which lipases are most effective for the kinetic resolution of β-amino acid esters?
A1: Several lipases have demonstrated high efficiency and enantioselectivity. Commonly successful ones include Lipase PS from Pseudomonas cepacia (often immobilized, known as PSIM), Candida antarctica Lipase B (CAL-B), and lipases from Pseudomonas fluorescens and Arthrobacter sp.[1][2] The choice of lipase can be substrate-dependent, so screening multiple lipases is often recommended.[3][4]
Q2: What is the role of immobilization in lipase-catalyzed hydrolysis?
A2: Immobilization can significantly enhance lipase stability, activity, and enantioselectivity.[1] It also simplifies the separation of the enzyme from the reaction mixture, allowing for easier product purification and enzyme reuse. Common immobilization techniques include entrapment, covalent binding, and adsorption on various supports like silica-based materials.[1][5]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in modulating lipase activity and enantioselectivity.[3] While some reactions are performed in aqueous buffers, organic solvents like isopropyl ether (iPr₂O), n-hexane, or 1,4-dioxane are frequently used.[2][6] The presence of a small amount of water is necessary for hydrolysis to occur in organic media. The optimal solvent depends on the specific lipase and substrate.
Q4: What are typical reaction conditions for optimal hydrolysis?
A4: Optimal conditions vary, but a general starting point is a temperature between 30-45°C and a pH between 5.8 and 8.5 for aqueous systems.[2][6] For reactions in organic solvents, the addition of a controlled amount of water and a base like triethylamine (Et₃N) can be crucial, especially when starting from β-amino carboxylic ester hydrochloride salts.[2][6]
Q5: How can I monitor the progress of the kinetic resolution?
A5: The progress of the reaction is typically monitored by measuring the conversion of the substrate and the enantiomeric excess (ee) of both the remaining substrate and the product. This is often done using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guide
Low conversion rates, poor enantioselectivity, and enzyme instability are common issues encountered during lipase-catalyzed hydrolysis. The following table provides a guide to troubleshooting these problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Enzyme. | - Verify enzyme activity with a standard substrate (e.g., tributyrin).- Use a fresh batch of lipase or a different supplier. |
| 2. Inappropriate Reaction Conditions. | - Optimize temperature, pH, and solvent system.- Ensure adequate water content in organic solvent systems. | |
| 3. Substrate Inhibition. | - Lower the initial substrate concentration. | |
| 4. Product Inhibition. | - Consider in-situ product removal if feasible. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Lipase Choice. | - Screen a panel of different lipases (e.g., CAL-B, Lipase PS, P. fluorescens lipase).[4] |
| 2. Incorrect Reaction Conditions. | - Adjust temperature; lower temperatures can sometimes increase enantioselectivity.[7] - Optimize the solvent system and water activity. | |
| 3. Enzyme Immobilization Issues. | - Experiment with different immobilization supports and methods, as this can alter enantioselectivity.[1] | |
| 4. Over-reaction (>50% conversion). | - Monitor the reaction closely and stop it at or near 50% conversion for optimal ee of both product and remaining substrate. | |
| Poor Reproducibility | 1. Inconsistent Enzyme Activity. | - Use a consistent source and batch of lipase. If using a crude preparation, determine the activity before each use. |
| 2. Variations in Water Content. | - In organic media, precisely control the amount of added water. Use anhydrous solvents as a base. | |
| 3. Inconsistent pH. | - For aqueous systems, ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. | |
| Enzyme Instability | 1. Harsh Reaction Conditions. | - Avoid extreme temperatures and pH values.- Check for the presence of denaturing organic solvents. |
| 2. Proteolytic Contamination. | - If using a crude lipase preparation, consider a purification step. | |
| 3. Mechanical Stress. | - For immobilized enzymes, avoid vigorous stirring that could damage the support. |
Quantitative Data Summary
The following tables summarize key quantitative data from successful lipase-catalyzed hydrolysis experiments for β-amino acid synthesis.
Table 1: Optimization of Reaction Conditions for Lipase PSIM-catalyzed Hydrolysis of β-Amino Carboxylic Ester Hydrochloride Salts [6]
| Substrate | Solvent | Temperature (°C) | Additives | Time (h) | Conversion (%) | Product (S)-acid ee (%) |
| (±)-3a | iPr₂O | 45 | Et₃N, H₂O | 24 | 49 | >99 |
| (±)-3b | iPr₂O | 45 | Et₃N, H₂O | 48 | 49 | >99 |
| (±)-3c | iPr₂O | 45 | Et₃N, H₂O | 72 | 48 | >99 |
Table 2: Comparison of Different Lipases for the Kinetic Resolution of (±)-ethyl 3-phenylbutanoate [4]
| Lipase Source | Conversion (%) | (S)-acid ee (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | 47 | 94 | >200 |
| Alcaligenes spp. | 49 | 98 | >200 |
| Pseudomonas fluorescens | 49 | 95 | >200 |
| Candida antarctica B | 21 | 85 | 15 |
Experimental Protocols
1. General Protocol for Lipase-Catalyzed Hydrolysis in an Organic Solvent
This protocol is adapted from the kinetic resolution of β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides using lipase PSIM.[2][6]
-
To a solution of the racemic β-amino carboxylic ester hydrochloride salt (1 equivalent) in isopropyl ether (iPr₂O), add triethylamine (Et₃N) (0.5 equivalents) and water (0.5 equivalents).
-
Add the immobilized lipase (e.g., Lipase PSIM from Burkholderia cepacia, 30 mg/mL).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 45°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with the solvent for potential reuse.
-
Isolate the product amino acid and the unreacted amino ester from the filtrate. This can be achieved by acidic and basic extractions.
-
Determine the enantiomeric excess (ee) of both the product and the unreacted substrate using chiral HPLC or GC.
2. Protocol for Determining Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the product (β-amino acid) and the unreacted substrate (β-amino ester) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) is common. The exact ratio will need to be optimized for the specific compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds absorb (e.g., 210 nm or 254 nm).
-
Temperature: Column temperature should be controlled, often at room temperature or slightly elevated.
-
-
Analysis:
-
Inject a sample of the racemic starting material to determine the retention times of both enantiomers.
-
Inject the sample from the enzymatic reaction.
-
Integrate the peak areas for each enantiomer of the substrate and the product.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizations
Caption: Workflow for lipase-catalyzed kinetic resolution of β-amino esters.
Caption: Decision-making flowchart for troubleshooting common experimental issues.
Caption: Key factors influencing lipase activity and enantioselectivity.
References
- 1. Arthrobacter sp. lipase immobilization for preparation of enantiopure masked beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. ort.edu.uy [ort.edu.uy]
- 6. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming β-Keto Acid Instability in β-Amino Acid Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the inherent instability of β-keto acids during the synthesis of β-amino acids. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes β-keto acids so unstable, and why is this a problem in β-amino acid synthesis?
A1: β-keto acids are notoriously unstable due to their propensity to undergo rapid decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂).[1][] This reaction is facilitated by the presence of a keto group at the β-position relative to the carboxylic acid. The mechanism involves a cyclic, concerted transition state, leading to the formation of an enol intermediate that quickly tautomerizes to a stable ketone.[3][4] This instability is a significant hurdle in β-amino acid synthesis because the β-keto acid is a key intermediate that, upon amination, yields the desired β-amino acid. Premature decarboxylation leads to the formation of a ketone byproduct and a subsequent loss of the desired product.[1]
Q2: What are the primary factors that accelerate the decarboxylation of β-keto acids?
A2: The rate of decarboxylation is significantly influenced by several factors:
-
Temperature: Elevated temperatures are a major catalyst for decarboxylation.[] Many β-keto acids, such as acetoacetic acid, are known to decarboxylate spontaneously even at room temperature.[3]
-
pH: Both acidic and basic conditions can promote decarboxylation. The carboxylate anion of a β-keto acid has a lower activation energy for decarboxylation compared to the protonated acid.[3]
-
Solvent: The choice of solvent can impact the rate of decarboxylation. Protic solvents can disrupt the internal hydrogen bonding that stabilizes the cyclic transition state.[3]
-
Structure of the β-keto acid: The presence of alkyl groups at the α-position can influence the rate of decarboxylation by affecting bond lengths and angles.[5]
Q3: What are the main strategies to overcome the instability of β-keto acids in β-amino acid synthesis?
A3: The most effective strategies involve avoiding the isolation of the unstable β-keto acid by generating it in situ and immediately trapping it with an aminating agent. This can be achieved through:
-
Enzymatic Synthesis: Using transaminases, a β-keto ester can be hydrolyzed by a lipase to the β-keto acid, which is then immediately aminated by the transaminase in a one-pot reaction. This approach has proven effective in enhancing the production of β-amino acids.
-
Chemical Methods: Precursors like Meldrum's acid derivatives can be used to generate the β-keto acid equivalent under conditions where it can be trapped by an amine source before it has a chance to decarboxylate.[6]
Troubleshooting Guides
Problem 1: Low or no yield of the desired β-amino acid, with the major byproduct being a ketone.
-
Possible Cause: Rapid decarboxylation of the intermediate β-keto acid before amination.
-
Solution:
-
Lower the reaction temperature: Conduct the hydrolysis of the β-keto ester and the subsequent amination at a lower temperature (e.g., 0-4 °C) to minimize the rate of decarboxylation.
-
Optimize pH: Maintain a neutral to slightly basic pH during the reaction. For enzymatic reactions, ensure the pH is optimal for the transaminase activity while minimizing spontaneous decarboxylation.
-
In-situ Generation and Trapping: If not already doing so, switch to a one-pot procedure where the β-keto acid is generated in the presence of the aminating agent. For enzymatic reactions, this involves adding both the lipase (for ester hydrolysis) and the transaminase at the start of the reaction.
-
Increase the concentration of the aminating agent: A higher concentration of the amine source can increase the rate of the desired amination reaction, outcompeting the decarboxylation.
-
Problem 2: Difficulty in purifying the β-amino acid from unreacted starting materials and byproducts.
-
Possible Cause: Incomplete hydrolysis of the β-keto ester or side reactions during workup.
-
Solution:
-
Monitor the hydrolysis step: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting β-keto ester before proceeding with the amination or workup.
-
Careful workup: During the workup, maintain low temperatures and use mild acidic and basic solutions for extraction and washing to prevent decarboxylation of any remaining β-keto acid.
-
Purification at low temperatures: If purification by column chromatography is necessary, perform it in a cold room or with a jacketed column to keep the temperature low. Ensure the silica gel is neutralized to avoid acid-catalyzed decarboxylation on the column.
-
Data Presentation
Table 1: First-Order Rate Constants for the Decarboxylation of Various β-Keto Acids in Aqueous Solution at Different Temperatures. [5]
| β-Keto Acid | Structure | Rate Constant (k) at 23°C (s⁻¹) | Rate Constant (k) at 33°C (s⁻¹) | Rate Constant (k) at 43°C (s⁻¹) | Rate Constant (k) at 53°C (s⁻¹) |
| 3-Oxobutanoic acid | CH₃COCH₂COOH | 1.1 x 10⁻⁵ | 4.2 x 10⁻⁵ | 1.5 x 10⁻⁴ | 4.9 x 10⁻⁴ |
| 2-Methyl-3-oxobutanoic acid | CH₃CO(CH₃)CHCOOH | 1.5 x 10⁻⁴ | 5.5 x 10⁻⁴ | 1.9 x 10⁻³ | 6.0 x 10⁻³ |
| 4-Methyl-3-oxopentanoic acid | (CH₃)₂CHCOCH₂COOH | 2.1 x 10⁻⁶ | 8.3 x 10⁻⁶ | 3.1 x 10⁻⁵ | 1.1 x 10⁻⁴ |
| 2,4-Dimethyl-3-oxopentanoic acid | (CH₃)₂CHCO(CH₃)CHCOOH | 3.6 x 10⁻⁵ | 1.4 x 10⁻⁴ | 5.0 x 10⁻⁴ | 1.7 x 10⁻³ |
Experimental Protocols
Protocol 1: Synthesis of β-Keto Ester Precursor via Knoevenagel Condensation
This protocol describes a general procedure for the condensation of an aldehyde with ethyl acetoacetate to form an α,β-unsaturated keto ester, a common precursor to β-keto esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Transfer the mixture to a separatory funnel, dilute with water and an organic solvent (e.g., ethyl acetate). Neutralize any remaining catalyst by washing with 1 M HCl. Subsequently, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure α,β-unsaturated keto ester.
Protocol 2: Hydrolysis of β-Keto Ester to β-Keto Acid with Minimized Decarboxylation
This protocol describes the hydrolysis of a β-keto ester to the corresponding β-keto acid while minimizing decarboxylation. This procedure is typically followed by an immediate in-situ trapping step.
-
Dissolution: Dissolve the β-keto ester in a suitable solvent like methanol or ethanol at room temperature.
-
Saponification: Cool the solution to 0°C in an ice bath. Add a stoichiometric amount of aqueous potassium hydroxide (KOH) solution (e.g., 1 M) dropwise while stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralization: Once the reaction is complete, keep the solution at 0°C and carefully add a mild acid, such as 1 M aqueous sodium bisulfate (NaHSO₄) or dilute HCl, dropwise to neutralize the solution to a pH of ~7.
-
Immediate Use: The resulting aqueous solution containing the β-keto acid should be used immediately in the subsequent reaction step (e.g., amination) without isolation.
Protocol 3: Enzymatic Synthesis of β-Amino Acids via In-Situ Generation and Amination of β-Keto Acids
This protocol outlines a one-pot enzymatic synthesis of a β-amino acid from a β-keto ester.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7-8). Add the β-keto ester substrate, a lipase (e.g., from Candida antarctica), a transaminase, and an amine donor (e.g., isopropylamine).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C). The pH should be monitored and adjusted as necessary.
-
Monitoring: Monitor the formation of the β-amino acid product by HPLC or another suitable analytical method.
-
Workup and Purification: Once the reaction has reached completion, terminate the reaction by adding a miscible organic solvent or by adjusting the pH to denature the enzymes. The product can then be purified from the reaction mixture using techniques such as ion-exchange chromatography.
Mandatory Visualization
Caption: Mechanism of β-keto acid decarboxylation.
Caption: General workflow for β-amino acid synthesis.
Caption: Troubleshooting low yield in β-amino acid synthesis.
References
Side reaction prevention in Fmoc-based peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions encountered during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fmoc-SPPS?
A1: The most prevalent side reactions in Fmoc-based peptide synthesis include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to the formation of α- and β-peptides and racemization.[1][2] This is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3]
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and truncation of the peptide chain.[2][4] This is especially problematic with sequences containing proline at the C-terminus.[2]
-
Racemization: Loss of stereochemical integrity (epimerization) of an amino acid, particularly during the activation and coupling steps.[2] Cysteine and histidine are highly susceptible to this side reaction.[3][5]
-
Oxidation: The side chains of sensitive amino acids like methionine and cysteine are prone to oxidation during synthesis and cleavage.[6][7][8]
-
Incomplete Coupling/Deprotection: Failure to completely couple an amino acid or remove the Fmoc protecting group, leading to deletion sequences.[9]
-
Aggregation: Self-association of peptide chains on the resin, hindering reagent accessibility and leading to incomplete reactions.[3]
Q2: How can I detect if a side reaction has occurred?
A2: The primary method for detecting side reactions is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide after cleavage, coupled with Mass Spectrometry (MS) to identify the masses of the products. A pure product will show a single major peak in the HPLC chromatogram with the expected mass in the MS analysis. The presence of additional peaks, especially those with masses corresponding to known side products (e.g., mass loss of water for aspartimide formation, or mass gain of 16 for oxidation), indicates the occurrence of side reactions. Colorimetric tests like the Kaiser test can be used during synthesis to check for the presence of free primary amines, which helps in monitoring the completion of coupling and deprotection steps.[10][11]
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common side reactions, including prevention strategies and corrective actions.
Aspartimide Formation
Problem: My peptide shows a mixture of products upon HPLC/MS analysis, and I suspect aspartimide formation, especially since my sequence contains an Asp-Gly motif.
Root Cause: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen of the following amino acid attacks the side-chain ester of the aspartic acid, forming a five-membered succinimide ring. This ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, both of which can be racemized.[1][3]
// Nodes Peptide [label="Peptide Chain with Asp(OtBu)-Xaa", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (e.g., Piperidine, H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Peptide (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Peptide (Undesired)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized [label="Racemized Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Base -> Peptide [label="Fmoc Deprotection"]; Peptide -> Aspartimide [label="Intramolecular Cyclization"]; Nucleophile -> Aspartimide; Aspartimide -> Alpha_Peptide [label="Ring Opening"]; Aspartimide -> Beta_Peptide [label="Ring Opening"]; Alpha_Peptide -> Racemized; Beta_Peptide -> Racemized; } .enddot Caption: Mechanism of base-catalyzed aspartimide formation.
Prevention Strategies
| Strategy | Description | Key Considerations |
| Modified Deprotection Conditions | Use a weaker base or additives in the deprotection solution to reduce the rate of aspartimide formation. | - 20% Piperidine in DMF with 0.1M HOBt: Hydroxybenzotriazole (HOBt) has been shown to significantly reduce aspartimide formation.[12] However, HOBt is explosive in its anhydrous state.[12] - 5% Piperazine in NMP/DMF: Piperazine is a weaker base than piperidine and is effective at Fmoc removal while suppressing aspartimide formation.[12] - Addition of Organic Acids: Adding small amounts of formic acid (e.g., 5% v/v) to the piperidine solution can almost completely prevent aspartimide formation.[13] |
| Sterically Hindered Side-Chain Protecting Groups | Use bulkier protecting groups for the Asp side chain to sterically hinder the formation of the succinimide ring.[12] | - Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH: These have shown to be highly effective in minimizing aspartimide by-products.[14] - Fmoc-Asp(OtBu)-OH: This is the standard protecting group, but its relatively low steric hindrance can be insufficient for problematic sequences.[1] |
| Backbone Protection | Protect the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile. | - N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups: These are incorporated as dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). This strategy is very effective but can lead to lower coupling efficiencies.[3][13] |
Experimental Protocol: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.
-
Deprotection: After the coupling step and subsequent washing of the peptide-resin with DMF, add the 20% piperidine/0.1M HOBt solution to the resin.
-
Reaction: Allow the deprotection reaction to proceed for the standard time (e.g., 2 x 10 minutes).
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DMF to remove residual reagents before proceeding to the next coupling step.
Diketopiperazine (DKP) Formation
Problem: I am observing a significant loss of my dipeptide from the resin, especially when Proline is the second amino acid.
Root Cause: DKP formation is an intramolecular side reaction that occurs at the dipeptide stage. The free N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[2] This side reaction is particularly favored in Fmoc-SPPS due to the basic conditions of deprotection.[2]
// Nodes Start [label="Dipeptide on Resin\n(Fmoc-AA2-AA1-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection of AA2\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Amine [label="Free N-terminal Amine of AA2\n(H2N-AA2-AA1-Resin)", fillcolor="#FBBC05", fontcolor="#202124"]; DKP [label="DKP Formation\n(Intramolecular Cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Peptide Cleavage from Resin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Coupling_AA3 [label="Couple Third Amino Acid (AA3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tripeptide [label="Tripeptide on Resin\n(Fmoc-AA3-AA2-AA1-Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy [label="Prevention Strategy", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorotrityl [label="Use 2-Chlorotrityl Resin", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipeptide_Coupling [label="Couple as a Dipeptide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Free_Amine; Free_Amine -> DKP [label="Leads to"]; DKP -> Cleavage; Free_Amine -> Coupling_AA3 [label="Desired Path"]; Coupling_AA3 -> Tripeptide; Strategy -> Chlorotrityl; Strategy -> Dipeptide_Coupling; } .enddot Caption: Workflow for preventing DKP formation.
Prevention Strategies
| Strategy | Description | Key Considerations |
| Use Sterically Hindered Resin | Synthesize the peptide on a resin where the linkage is sterically hindered, making it less susceptible to nucleophilic attack. | 2-Chlorotrityl chloride (2-CTC) resin: The bulky nature of this resin's linkage effectively inhibits DKP formation.[3] This is the preferred choice when Pro, Pip, or Tic is one of the first two amino acids.[3] |
| Couple the Third Amino Acid Quickly | Minimize the time the deprotected dipeptide-resin is exposed to basic conditions before the third amino acid is coupled. | This can be challenging to control precisely in automated synthesizers. |
| Use Dipeptide Building Blocks | Instead of coupling the first two amino acids sequentially, couple a pre-formed dipeptide to the resin. | This bypasses the vulnerable dipeptide stage on the resin. |
| Modified Deprotection Reagents | Use alternative deprotection reagents that are less prone to inducing DKP formation. | An Fmoc-removal solution of 2% DBU/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[4][15] |
Quantitative Comparison of Deprotection Reagents for DKP Prevention
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF or NMP | < 4.0 |
| 2% DBU / 5% Piperazine | NMP | Drastically reduced |
| Data from ACS Omega 2022, 7, 14, 12015–12020.[4][15] |
Racemization
Problem: My final peptide product shows a significant amount of a diastereomer, indicating racemization of one or more amino acids.
Root Cause: Racemization is the loss of chirality at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers. In Fmoc-SPPS, this most commonly occurs during the activation step of the amino acid for coupling. The activated amino acid can form a 5(4H)-oxazolone intermediate, which is prone to racemization via enolization.[2] Cysteine and Histidine are particularly susceptible.[3][5]
Prevention Strategies
| Strategy | Description | Key Considerations |
| Use Additives with Coupling Reagents | Additives like HOBt and its aza-analogue, HOAt, suppress racemization by forming active esters that are less prone to oxazolone formation.[2] | HOBt or HOAt: These are commonly used with carbodiimide coupling reagents like DCC or DIC.[2] HOAt is generally more effective than HOBt.[2] |
| Use a Weaker Base | For coupling Cys, a weaker base like 2,4,6-trimethylpyridine (collidine) can be used instead of the more commonly used DIPEA to reduce racemization.[5] | This may result in slower coupling times. |
| Lower Coupling Temperature | Performing the coupling reaction at a lower temperature can reduce the rate of racemization, especially for sensitive amino acids. | For microwave-assisted SPPS, lowering the coupling temperature from 80°C to 50°C can limit the racemization of His and Cys.[16][17] |
| Use Appropriate Protecting Groups for Cys | The choice of protecting group for the Cysteine side chain can influence the extent of racemization. | 4,4'-dimethoxydiphenylmethyl (Dod) and 4-methoxybenzyloxymethyl (Mbm): These acid-labile S-protecting groups have been shown to suppress Cys racemization to acceptable levels (<1.0%) in standard SPPS protocols.[5] |
Experimental Protocol: Minimized Racemization Coupling for Cysteine
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH with a coupling reagent (e.g., HBTU) and a hindered base like 2,4,6-collidine in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed at room temperature. For microwave synthesis, a lower temperature of 50°C is recommended.[16][17]
-
Monitoring: After the coupling, perform a Kaiser test to ensure the reaction has gone to completion. If necessary, a second coupling can be performed.
Oxidation of Methionine and Cysteine
Problem: My peptide containing Met or Cys shows a +16 Da or +32 Da mass shift in the MS analysis.
Root Cause: The sulfur-containing side chains of Methionine (thioether) and Cysteine (thiol) are susceptible to oxidation. Methionine can be oxidized to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da).[7] Cysteine can form disulfide bonds or be oxidized to sulfenic, sulfinic, or sulfonic acids. This can occur during synthesis if reagents are not properly handled, but it is most common during the final TFA cleavage step due to the generation of reactive carbocations.[7][8]
// Nodes Start [label="Peptide Synthesis Complete\n(Peptide-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage with TFA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocations [label="Reactive Carbocations Generated", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation of Met/Cys Side Chains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Peptide [label="Desired Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Scavengers [label="Add Scavengers to Cleavage Cocktail", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cleavage; Cleavage -> Carbocations; Carbocations -> Oxidation [label="Leads to"]; Cleavage -> Add_Scavengers [label="Prevention"]; Add_Scavengers -> Desired_Peptide; Oxidation -> Desired_Peptide [label="Reduced Yield of"]; } .enddot Caption: Workflow for preventing oxidation during cleavage.
Prevention Strategies
| Strategy | Description | Key Considerations |
| Use Scavengers in Cleavage Cocktail | Add nucleophilic scavengers to the TFA cleavage cocktail to trap reactive carbocations and prevent them from oxidizing sensitive residues. | Common Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, and water are frequently used.[18] Reagent K: A powerful cocktail (TFA/water/phenol/thioanisole/EDT) for peptides with multiple sensitive residues.[18] TFA/TIS/H₂O (95:2.5:2.5): A common and effective cocktail for many sequences, especially with modern protecting groups.[18][19] |
| Use of Reducing Agents | For preventing Met oxidation specifically, the addition of certain reagents to the cleavage cocktail can be highly effective. | The presence of TMSCl and PPh₃ in the cleavage solution has been shown to be key for minimizing or even eradicating the oxidation of Methionine.[7] |
| Protect Sensitive Residues | Use appropriate side-chain protection for sensitive residues that is stable throughout the synthesis and cleanly removed during cleavage. | Cys(Trt): The trityl group is commonly used to protect the cysteine thiol.[6] Trp(Boc): Using a Boc protecting group for the tryptophan indole ring is highly recommended to prevent modification.[18] |
Experimental Protocol: Cleavage Cocktail for Peptides with Methionine
-
Reagent Preparation: Prepare the cleavage cocktail "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[18] Alternatively, for a less odorous option that is effective for many sequences, use TFA/TIS/water (95:2.5:2.5 v/v).[18][19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[19]
-
Peptide Precipitation: After the reaction, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether. Dry the purified peptide under vacuum.
Incomplete Coupling and Capping
Problem: My final product contains significant deletion sequences (missing one or more amino acids).
Root Cause: Incomplete coupling occurs when an amino acid fails to couple completely to the N-terminus of the growing peptide chain. This can be due to steric hindrance, peptide aggregation, or poor activation of the amino acid. If the unreacted N-terminus is not blocked (capped), it can react in a subsequent coupling step, leading to a deletion sequence.
Prevention and Troubleshooting
-
Monitoring Coupling Reactions: Use the Kaiser test to check for the presence of free primary amines after each coupling step.[10] A positive (blue) result indicates incomplete coupling.
-
Double Coupling: If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated amino acid.
-
Capping: If the Kaiser test remains positive after a second coupling, the unreacted N-termini should be permanently blocked to prevent the formation of deletion sequences. This is done through acetylation.
Experimental Protocol: Capping with Acetic Anhydride
-
Reagent Preparation: Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[20] This should be made fresh.
-
Capping Reaction: After a positive Kaiser test following double coupling, wash the resin with DMF. Add the capping solution to the resin and agitate for 30 minutes at room temperature.[20]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF.
-
Verification: Perform another Kaiser test. A negative result (yellow/colorless) indicates successful capping of all unreacted amines.
-
Continue Synthesis: Proceed with the Fmoc deprotection of the correctly coupled peptide chains and the coupling of the next amino acid.
// Nodes Start [label="Coupling Step", fillcolor="#F1F3F4", fontcolor="#202124"]; Kaiser_Test1 [label="Perform Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Negative1 [label="Negative (Complete Coupling)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive1 [label="Positive (Incomplete Coupling)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Double_Couple [label="Perform Double Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kaiser_Test2 [label="Perform Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Negative2 [label="Negative (Complete Coupling)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive2 [label="Positive (Still Incomplete)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Capping [label="Cap with Acetic Anhydride", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Continue [label="Continue to Next Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Kaiser_Test1; Kaiser_Test1 -> Negative1 [label="Result"]; Kaiser_Test1 -> Positive1 [label="Result"]; Positive1 -> Double_Couple; Double_Couple -> Kaiser_Test2; Kaiser_Test2 -> Negative2 [label="Result"]; Kaiser_Test2 -> Positive2 [label="Result"]; Positive2 -> Capping; Capping -> Continue; Negative1 -> Continue; Negative2 -> Continue; } .enddot Caption: Decision workflow for coupling and capping.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of asymmetric synthesis reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues that can lead to suboptimal results in asymmetric synthesis.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step to take?
A: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values. Key parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.
Q: I've validated my analytical method, but the enantioselectivity is still low. What should I investigate next?
A: Scrutinize the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.
-
Reagent and Substrate Purity: Impurities can act as catalyst poisons or compete in the reaction, leading to the formation of racemic products. Consider repurifying your starting materials.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as moisture and other impurities can deactivate the catalyst.[2]
-
Catalyst Integrity: Ensure the catalyst has not degraded. If possible, use a freshly prepared or newly purchased catalyst. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[3]
Q: My reagents are pure, but the enantioselectivity remains poor. What reaction parameters should I optimize?
A: The next step is to systematically optimize the reaction conditions. The following parameters can have a significant impact on enantioselectivity:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state leading to the major enantiomer.[4] However, in some cases, an optimal temperature exists that is not the lowest possible.[2][5][6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Screening a range of solvents with varying polarities is recommended.[2]
-
Catalyst and Ligand Concentration: The concentration of the chiral ligand is crucial for suppressing non-enantioselective background reactions.[3] Insufficient ligand can lead to the formation of achiral catalytic species.
-
Reaction Time: Monitor the reaction progress to determine the optimal time. Prolonged reaction times can sometimes lead to racemization of the product.
Issue 2: Poor Reproducibility
Q: I am observing significant variations in yield and enantioselectivity between different runs of the same reaction. What are the likely causes?
A: Poor reproducibility is a common challenge and often points to inconsistencies in the experimental setup and execution.
-
Atmospheric Control: For air- or moisture-sensitive reactions, ensure a consistently inert atmosphere. Check for leaks in your apparatus and use high-purity inert gas.[3]
-
Temperature Control: Inconsistent temperature control can lead to variable results. Ensure your reaction vessel is uniformly heated or cooled and that the temperature is accurately monitored.
-
Reagent and Catalyst Handling: Small variations in the amount of catalyst or reagents, especially for highly active catalysts, can lead to significant differences in reaction outcomes. Ensure accurate and consistent dispensing of all components.
Frequently Asked Questions (FAQs)
Q1: How does the choice of a chiral ligand affect the outcome of an asymmetric reaction? A1: The chiral ligand is fundamental to inducing asymmetry. It coordinates to the metal center to create a chiral environment that differentiates between the prochiral faces of the substrate, guiding the reaction to form one enantiomer preferentially. The structure and electronic properties of the ligand are critical, and often, a screening of different ligand families is necessary to find the optimal one for a specific transformation.
Q2: What is a "matched" and "mismatched" pair in substrate-controlled asymmetric synthesis? A2: In substrate-controlled asymmetric synthesis, the existing chirality in the substrate influences the formation of new stereocenters. When the directing effect of the chiral auxiliary or a resident chiral center aligns with the preference of the chiral reagent, it is termed a "matched" pair, often leading to high diastereoselectivity. Conversely, when they oppose each other, it is a "mismatched" pair, which can result in lower selectivity or even a reversal of the stereochemical outcome.
Q3: Can the order of addition of reagents impact the reaction? A3: Absolutely. The order of addition can be critical, especially in reactions where a pre-catalyst needs to be activated or where a specific catalyst-ligand complex must be formed before the substrate is introduced. For instance, pre-forming the catalyst complex before adding the substrate can sometimes improve reproducibility and enantioselectivity.[2]
Q4: What are AD-mix-α and AD-mix-β? A4: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless Asymmetric Dihydroxylation. They contain the osmium catalyst, a re-oxidant, and a chiral ligand. AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand, which are pseudo-enantiomers and typically deliver opposite enantiomers of the diol product.[3]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity for a representative asymmetric reaction.
Table 1: Optimization of Reaction Conditions for the Asymmetric Dihydroxylation of an Olefin
| Entry | Ligand | Temperature (°C) | Solvent System | Yield (%) | ee (%) |
| 1 | (DHQ)₂PHAL | 0 | t-BuOH/H₂O (1:1) | 85 | 92 |
| 2 | (DHQ)₂PHAL | 25 | t-BuOH/H₂O (1:1) | 90 | 85 |
| 3 | (DHQ)₂PHAL | -20 | t-BuOH/H₂O (1:1) | 75 | 95 |
| 4 | (DHQD)₂PHAL | 0 | t-BuOH/H₂O (1:1) | 87 | 91 |
| 5 | (DHQ)₂PHAL | 0 | CH₃CN/H₂O (1:1) | 70 | 88 |
| 6 | (DHQ)₂PHAL | 0 | Acetone/H₂O (1:1) | 82 | 90 |
Data is illustrative and based on typical trends observed in asymmetric dihydroxylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an Asymmetric Hydrogenation
This protocol outlines a general procedure for screening different chiral ligands for an asymmetric hydrogenation reaction in a parallel format.
Materials:
-
A set of chiral ligands (e.g., various phosphine or phosphine-oxazoline ligands)
-
A suitable metal precursor (e.g., [Rh(COD)₂]BF₄ or Ru(OAc)₂(dppb))
-
Substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
-
A parallel reaction block or multiple reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the metal precursor in the chosen solvent.
-
Prepare individual stock solutions of each chiral ligand at the same concentration.
-
Prepare a stock solution of the substrate.
-
-
Reaction Setup:
-
In an array of reaction vials under an inert atmosphere, dispense an equal volume of the metal precursor stock solution.
-
To each vial, add a volume of a different chiral ligand stock solution to achieve the desired metal-to-ligand ratio (typically 1:1.1 to 1:1.5).
-
Allow the metal-ligand solutions to stir for a predetermined time (e.g., 15-30 minutes) to allow for complex formation.
-
Add a volume of the substrate stock solution to each vial to initiate the reaction.
-
-
Hydrogenation:
-
Seal the reaction vials and purge the headspace with hydrogen gas.
-
Pressurize the vials to the desired hydrogen pressure.
-
Place the reaction block on a shaker and maintain a constant temperature for the desired reaction time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Take an aliquot from each reaction vial for analysis.
-
Analyze the conversion (e.g., by GC or ¹H NMR) and the enantiomeric excess (by chiral HPLC or GC) for each reaction.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Amino Acids
Welcome to the technical support center for the purification of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Section 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for purifying fluorinated amino acids. However, the unique properties of fluorinated compounds can present specific challenges.
Troubleshooting Guide: RP-HPLC
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica-based column.[1] | - Use a mobile phase with a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[1]- Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol interactions.[1]- Use a high-purity, end-capped silica column. |
| Insufficient buffering capacity. | Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is stable.[1] | |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the amount of sample injected onto the column.[1]- Use a column with a larger internal diameter.[1] |
| Sample dissolved in a solvent stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[2] If solubility is an issue, dilute the sample in a weaker solvent before injection. | |
| Variable Retention Times | Changes in mobile phase composition. | Prepare mobile phases fresh and ensure accurate mixing.[3] Use a sparger with minimal flow after initial degassing to prevent solvent evaporation.[3] |
| Column temperature fluctuations. | Use a reliable column oven to maintain a constant temperature, which increases column efficiency.[2] | |
| Column degradation (hydrolysis of bonded phase). | Operate silica-based columns within the recommended pH range (typically 2-8).[3] Hydrolytic stability is generally best around pH 3-5.[3] | |
| Poor Separation of Fluorinated and Non-Fluorinated Analogs | Insufficient selectivity of the stationary phase. | Consider using a fluorinated stationary phase (F-column), which can enhance the retention of fluorinated compounds when paired with a standard hydrocarbon eluent (e.g., acetonitrile/water).[4] |
| Suboptimal mobile phase. | Alternatively, use a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE).[5] This "hetero-pairing" of column and eluent often provides optimal separation.[5] | |
| High Column Backpressure | Blockage in the system (e.g., guard column, column frit). | Disconnect the column and check the system pressure. If normal, the blockage is in the column.[2] Try back-flushing the column at a low flow rate. If the problem persists, the column may need replacement. |
| Buffer precipitation. | Ensure the buffer is fully soluble in the mobile phase, especially when mixing with high concentrations of organic solvent. Filter the mobile phase before use.[1] |
Frequently Asked Questions (FAQs): HPLC
Q1: How do I choose the right column for purifying my fluorinated amino acid?
A1: The choice depends on the properties of your compound.
-
Standard C18 or C8 Columns: These are the most common starting points.[5] They separate based on hydrophobicity. Since fluorination increases hydrophobicity, fluorinated compounds are generally more retained than their non-fluorinated counterparts on these columns.[4]
-
Fluorinated Columns (e.g., F-C8): These columns have a perfluorinated stationary phase and exhibit "fluorophilicity."[4] They are particularly effective for separating lightly fluorinated amino acids from their non-fluorinated versions when used with hydrocarbon eluents (e.g., water/acetonitrile).[4]
Q2: My fluorinated amino acid is not retaining on a C18 column. What should I do?
A2: Free amino acids can be highly polar and may not retain well on RP-HPLC columns.[4] If you are working with an unprotected amino acid, consider derivatization or using a different technique like ion-exchange chromatography. If the amino acid has a protecting group (e.g., Fmoc, Boc), retention should be sufficient. In this case, try decreasing the organic solvent percentage in your mobile phase or using a less polar stationary phase.
Q3: What is the "fluorous chromatography" concept and how can it help me?
A3: Fluorous chromatography relies on the principle of "fluorophilicity," where highly fluorinated molecules have an affinity for each other.[4] This can be exploited for purification. Optimal separation of fluorinated from non-fluorinated compounds is often achieved through a "hetero-pairing" of the column and eluent:
-
Fluorinated Column (F-column) with a Hydrocarbon Eluent (e.g., Water/Acetonitrile)[4][5]
-
Hydrocarbon Column (H-column, e.g., C8/C18) with a Fluorinated Eluent (e.g., Water/Trifluoroethanol)[4][5]
Q4: Should I use TFA in my mobile phase?
A4: Yes, trifluoroacetic acid (TFA) is commonly used as an ion-pairing reagent in peptide and amino acid purification.[4] It helps to sharpen peaks and improve separation by forming an ion pair with the charged amino and carboxyl groups, neutralizing their charge and increasing their retention on the reverse-phase column. A concentration of 0.1% is typical.
Section 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. It is a useful technique for purifying unprotected amino acids or removing charged impurities.[6]
Troubleshooting Guide: Ion-Exchange Chromatography
| Problem | Potential Cause | Suggested Solution |
| Target Compound Does Not Bind to Column | Incorrect column type (cation vs. anion). | Ensure you are using the correct exchanger. For a positively charged amino acid, use a cation exchanger (negatively charged resin). For a negatively charged one, use an anion exchanger (positively charged resin).[6] |
| Incorrect buffer pH. | The buffer pH must be set to ensure your target amino acid is charged. For cation exchange, the pH should be at least 0.5-1 unit below the isoelectric point (pI) of the amino acid. For anion exchange, the pH should be 0.5-1 unit above the pI.[7][8] | |
| Ionic strength of the loading buffer is too high. | Ensure the sample is loaded in a low-ionic-strength buffer to allow for binding.[6] | |
| Poor Resolution / Overlapping Peaks | Inappropriate elution gradient. | Optimize the salt gradient. A shallower gradient will generally provide better resolution.[6] |
| Incorrect buffer pH. | The pH of the buffer is critical for separation.[9] A small change can alter the charge of the amino acids and their affinity for the resin. Re-evaluate and fine-tune the buffer pH. | |
| Flow rate is too high. | A high flow rate can lead to peak tailing and overlapping peaks.[9] Reduce the flow rate to allow for proper equilibration. | |
| Low Recovery of Target Compound | Compound is binding too strongly to the resin. | Increase the final salt concentration in the elution buffer.[7] Alternatively, for weak ion exchangers, a pH shift can be used to elute the protein.[8] |
| Protein precipitation on the column. | Avoid working at or very near the amino acid's isoelectric point (pI), as this is the point of minimum solubility. |
Frequently Asked Questions (FAQs): Ion-Exchange Chromatography
Q1: How do I determine whether to use a cation or anion exchanger?
A1: This depends on the isoelectric point (pI) of your fluorinated amino acid and the pH at which it is most stable. First, determine the pI of your compound.
-
To bind to a cation exchanger (e.g., CM-cellulose), your amino acid needs a net positive charge. This is achieved by using a buffer with a pH below its pI.[8]
-
To bind to an anion exchanger (e.g., DEAE-cellulose), your amino acid needs a net negative charge. Use a buffer with a pH above its pI.[7] Choose the condition (above or below pI) where your compound has the highest stability.[7]
Q2: What buffer should I use?
A2: The buffer choice is critical. Its pH determines the charge of the amino acid, and its counter-ions will compete with your compound for binding during elution. The buffer counter-ion should have the same charge as the resin. For example, for positively charged anion exchange resins, Tris buffers are a good choice.[6]
Section 3: Chiral Purification
Ensuring the enantiomeric purity of fluorinated amino acids is critical, especially for drug development. Chiral HPLC is the primary method for this analysis and purification.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause | Suggested Solution |
| No Enantiomeric Separation | Incorrect Chiral Stationary Phase (CSP). | Different classes of CSPs have different selectivities. For N-protected (Fmoc, Boc) amino acids, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T or R are often effective.[10] Polysaccharide-based CSPs are also widely used.[11] You may need to screen several columns. |
| Mobile phase is not optimized. | Chiral separations are highly sensitive to mobile phase composition. Systematically vary the ratio of organic modifier (e.g., methanol, ethanol, isopropanol) and any acidic/basic additives. | |
| Analyte is not derivatized. | Many CSPs show better selectivity for derivatized amino acids. N-protection with Fmoc or Boc groups is common and often required for good separation.[10] | |
| Poor Resolution | Suboptimal mobile phase. | For CHIROBIOTIC columns, reversed-phase mode (e.g., water/methanol with a volatile buffer like ammonium trifluoroacetate) is a good starting point for both Fmoc and t-BOC amino acids.[10] |
| Temperature fluctuations. | Run the separation at a controlled, often sub-ambient, temperature. Lower temperatures can sometimes enhance chiral recognition. |
Section 4: General Purification and Analysis Workflow
The purification and analysis of a synthesized fluorinated amino acid typically follows a multi-step process to ensure purity and correct identification.
Caption: General workflow for purification and quality control analysis.
Section 5: Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Fmoc-Protected Fluorinated Amino Acid
This protocol provides a general method for purifying an N-terminally Fmoc-protected fluorinated amino acid.
-
Sample Preparation:
-
Dissolve the crude, protected amino acid in a minimal amount of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
If possible, dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) before injection.
-
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; 21.2 x 250 mm, 5 µm for preparative).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Flow Rate: 1 mL/min for analytical; 15-20 mL/min for preparative (adjust based on column size).
-
Detection: UV detector at 214 nm and 265 nm (for the Fmoc group).
-
Gradient: Start with a shallow gradient to identify the optimal elution conditions. A typical scouting gradient is 5% to 95% B over 30 minutes. Once the retention time is known, a more focused gradient can be applied for preparative runs. For example, if the product elutes at 40% B, run a gradient from 30% to 50% B over 20 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical HPLC under the same or a faster gradient.
-
Confirm the identity of the product in the pure fractions using Mass Spectrometry.[4]
-
-
Product Recovery:
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy powder.
-
Protocol 2: Purity and Identity Analysis
-
Analytical HPLC for Purity:
-
Use the analytical HPLC conditions described above.
-
Integrate the peak area of the chromatogram. Purity is calculated as (Peak Area of Product) / (Total Peak Area) * 100%.
-
-
Mass Spectrometry for Identity:
-
Use a technique like Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into the mass spectrometer and acquire the spectrum.
-
Confirm that the observed mass-to-charge ratio (m/z) matches the calculated molecular weight of the fluorinated amino acid.[4]
-
-
¹⁹F NMR for Structural Confirmation:
-
¹⁹F NMR is a highly sensitive and background-free method for analyzing fluorinated compounds.[12][13]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire the ¹⁹F NMR spectrum. The chemical shift, multiplicity, and coupling constants will provide definitive confirmation of the fluorine atom's environment within the molecule.[14] The presence of a clean signal confirms the successful synthesis and purification.
-
References
- 1. hplc.eu [hplc.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. 193.16.218.141 [193.16.218.141]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
Chiral HPLC Separation of Amino Acids: A Technical Support Guide
Welcome to our technical support center for chiral High-Performance Liquid Chromatography (HPLC) separation of amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a straightforward question-and-answer format.
Q1: I am seeing poor or no resolution between my amino acid enantiomers. What are the likely causes and how can I fix it?
A1: Poor resolution, manifesting as co-eluting or partially separated peaks (Resolution (Rs) < 1.5), is a common issue. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.
Troubleshooting Steps for Poor Resolution:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[1] If the chosen CSP is not suitable for your amino acids, you will not achieve separation.
-
Solution: Screen different types of CSPs. For primary amines like amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives), crown ether-based, and macrocyclic glycopeptide-based columns are excellent starting points.[1][2][3] Crown-ether CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers.[4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a critical role in selectivity.[5]
-
Solution: Systematically optimize your mobile phase.
-
Modifier Concentration: Vary the concentration of the alcohol modifier (e.g., for n-Hexane/Ethanol, test compositions of 95:5, 90:10, and 85:15 v/v).[1] For underivatized amino acids on a teicoplanin-based CSP, enantioselectivity often increases with the concentration of the organic modifier (e.g., methanol).[6]
-
Modifier Type: If adjusting the concentration is insufficient, try a different alcohol modifier (e.g., switch from ethanol to isopropanol).[1] Different modifiers can alter the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition.[1]
-
Additives: The addition and concentration of acidic or basic additives can significantly impact separation and even change the elution order.[5] For instance, trifluoroacetic acid (TFA) is a common additive in reversed-phase methods.[7][8]
-
-
-
High Flow Rate: A flow rate that is too high reduces the time for enantiomers to interact with the stationary phase, leading to decreased resolution.[1][2]
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1]
-
-
High Temperature: Higher temperatures can decrease the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often resulting in poorer resolution.[1][2]
-
Solution: Decrease the column temperature (e.g., to 15°C or 25°C).[1]
-
Q2: My peaks are tailing. What should I do?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a degraded column.
Troubleshooting Steps for Peak Tailing:
-
Secondary Silanol Interactions: Free silanol groups on the silica support of the CSP can interact with basic amino groups, causing tailing.
-
Solution: Add a basic additive to the mobile phase, such as diethylamine (DEA), to mask these silanol groups.[1] Start with a low concentration (e.g., 0.1%) and increase if necessary.
-
-
Suboptimal pH (Reversed-Phase): In reversed-phase chromatography, an inappropriate mobile phase pH relative to the analyte's pKa can lead to poor peak shape.[1]
-
Solution: Adjust the mobile phase pH to ensure the amino acid is in a single ionic form.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[1]
-
Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]
-
Q3: I am struggling with the reproducibility of my results. How can I improve it?
A3: Reproducibility issues often stem from a lack of column equilibration or "memory effects" from previous analyses.
Troubleshooting Steps for Poor Reproducibility:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase to ensure consistent retention times.
-
Solution: Equilibrate the column for at least 30 minutes with the mobile phase, or until a stable baseline is achieved, before the first injection.[1]
-
-
Mobile Phase Additive "Memory Effects": Acidic or basic modifiers can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[9] This persistence can last for a significant number of column volumes.[9]
-
Solution: When changing mobile phase additives, dedicate a column to a specific additive or employ a rigorous flushing procedure between methods.
-
Data Summary Tables
Table 1: Common Chiral Stationary Phases for Amino Acid Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Notes |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, T2, TAG, R; Astec CLC | Polar Organic, Polar Ionic, Reversed-Phase | Excellent for underivatized amino acids.[2][6] Teicoplanin-based phases are particularly successful.[6][10] |
| Crown Ether | ChiroSil, Crownpak | Reversed-Phase | Especially well-suited for separating D- and L-amino acid enantiomers.[3][4] |
| Polysaccharide-Based | Chiralpak, Lux Cellulose | Normal-Phase, Reversed-Phase, Polar Organic | Derivatives of cellulose and amylose are widely used.[1][11] |
| Ligand Exchange | Supelco CLC | Aqueous with metal salt (e.g., CuSO₄) | Useful when the amino acid lacks a UV chromophore.[12] |
| Zwitterionic Ion-Exchanger | ZWIX(+) | Polar Organic | Can be used in tandem with other chiral columns to improve separation of specific amino acids like Arginine and Aspartic acid.[13][14] |
Table 2: Influence of Operating Parameters on Chiral Separation
| Parameter | Effect of Increase | Typical Starting Range |
| Flow Rate | Decreased resolution, shorter run time | 0.5 - 1.0 mL/min for 4.6 mm ID columns[1][2] |
| Temperature | Decreased resolution, improved peak shape (efficiency) | 15 - 40 °C[1][2] |
| Organic Modifier % | Can increase or decrease selectivity depending on CSP and analyte | Systematically varied (e.g., 5-20% alcohol in Normal Phase)[1] |
| Additive Concentration | Can improve peak shape and/or selectivity | 0.1 - 0.5% (e.g., TFA, DEA)[1][5] |
Experimental Protocols
Protocol 1: General Chiral Screening
This protocol outlines a systematic approach to finding an initial separation condition.
-
Column Selection: Choose a set of 2-3 chiral columns based on the literature for your class of amino acids (e.g., a polysaccharide, a macrocyclic glycopeptide, and a crown ether-based column).
-
Mobile Phase Preparation: Prepare a set of standard mobile phases. For example:
-
Normal Phase: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA[1]
-
Reversed Phase: Water / Methanol (50:50, v/v) + 0.1% TFA
-
Polar Organic Mode: Methanol + 0.1% TFA
-
-
Column Equilibration: For the first column/mobile phase combination, equilibrate the column for at least 30 minutes or until a stable baseline is observed.[1]
-
Sample Preparation: Dissolve the racemic amino acid in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
Injection: Inject 5-10 µL of the sample.[1]
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Evaluation:
-
If no separation is observed, switch to the next mobile phase condition.
-
If partial separation is observed (Rs < 1.5), proceed to Protocol 2: Mobile Phase Optimization.
-
If baseline separation is achieved (Rs ≥ 1.5), the initial screening is successful.
-
-
Iteration: Repeat steps 3-7 for each selected column.
Protocol 2: Mobile Phase Optimization
This protocol is for fine-tuning a partial separation.
-
Select Best Condition: Start with the column and mobile phase system that showed the most promise from the screening protocol.
-
Optimize Modifier Concentration: Systematically vary the concentration of the organic modifier. For example, if using a Hexane/Ethanol mobile phase, test compositions of 95:5, 90:10, and 85:15 (v/v).[1]
-
Change Modifier Type: If optimal resolution is not yet achieved, change the alcohol modifier (e.g., from isopropanol to ethanol) and repeat the concentration optimization.[1]
-
Adjust Additive Concentration: If peak shape is poor (e.g., tailing), adjust the concentration of the acidic or basic additive. For example, vary DEA concentration from 0.1% to 0.5%.[1]
-
Optimize Temperature and Flow Rate: Once the mobile phase is optimized, further improvements in resolution can often be achieved by decreasing the temperature and/or flow rate as described in the troubleshooting section.[1][2]
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
Caption: Experimental workflow for a general chiral screening protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. reddit.com [reddit.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Metabolic Stability with Fluorinated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing fluorinated amino acids to improve the metabolic stability of peptides. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I use fluorinated amino acids in my peptide sequence?
Incorporating fluorinated amino acids is a powerful strategy to enhance the therapeutic potential of peptides.[1] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can confer several advantages:
-
Increased Metabolic Stability: Fluorination can sterically hinder the approach of proteases to the peptide backbone, increasing the peptide's half-life in biological fluids.[2][3] This resistance to enzymatic degradation allows therapeutic peptides to exert their effects for longer durations.[3]
-
Enhanced Structural Stability: The electron-withdrawing nature of fluorine can induce favorable intramolecular interactions, leading to the stabilization of secondary structures like α-helices and β-sheets.[2]
-
Improved Pharmacokinetic Properties: Fluorination can increase hydrophobicity and lipophilicity, potentially improving properties like cell permeability and bioavailability.[4][5]
-
Modulated Binding Affinity: Fluorine can participate in unique non-covalent interactions within a target's binding pocket, sometimes leading to improved binding affinity and specificity.[1][6]
Q2: What are the main strategies for incorporating fluorine into peptides?
There are three primary methods for introducing fluorine into peptide structures[7]:
-
Incorporation of Non-natural, Fluorinated α-Amino Acids: This is the most common approach, where amino acids with fluorinated side chains are used as building blocks during peptide synthesis.[7] A variety of such amino acids are now commercially available.[7]
-
Ligation of Fluoroalkyl Groups: Attaching fluorine-containing appendages to the peptide scaffold.[7]
-
Fluorination of the Peptide Backbone: Directly modifying the amide bonds of the peptide backbone, though this is less common.[7]
Q3: Is increased proteolytic stability always guaranteed with fluorination?
No, the effect of fluorination on proteolytic stability is not always predictable and can be highly complex.[8][9] While often effective, success depends on several factors, including the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[8][9] In some cases, particularly with aromatic fluorinated side chains like p-fluorophenylalanine, fluorination can lead to greater susceptibility to protease digestion.[10] Therefore, empirical testing is crucial.
Troubleshooting Guide
Synthesis & Purification
Q4: I'm having difficulty with the coupling step during solid-phase peptide synthesis (SPPS) for a fluorinated amino acid. What could be the issue?
This is a common challenge, often due to the strong electron-withdrawing effect of fluorine atoms, which can deactivate the amino group of the fluorinated amino acid.[11]
-
Problem: Slow or incomplete coupling reaction.
-
Possible Cause: Reduced nucleophilicity of the N-terminal amine of the fluorinated residue.
-
Solutions:
-
Extend Coupling Time: Double the standard coupling time for the problematic residue.
-
Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU.
-
Double Couple: Perform the coupling reaction twice before proceeding to the deprotection step.
-
Elevated Temperature: Carefully increase the reaction temperature to improve kinetics, if your instrumentation allows.
-
Q5: My fluorinated peptide shows poor solubility and aggregation, especially during purification by RP-HPLC. How can I resolve this?
Fluorination significantly increases the hydrophobicity of peptides, which can lead to aggregation and solubility problems.[2][7]
-
Problem: Peptide crashing out of solution, or broad, tailing peaks during HPLC.
-
Solutions:
-
Solvent Modification: For purification, try adding a small percentage (5-10%) of isopropanol or n-propanol to your mobile phase to disrupt hydrophobic interactions. For handling, consider dissolving the peptide in solvents like DMSO or DMF before diluting into aqueous buffers.
-
Chaotropic Agents: In non-biological assays, the addition of agents like guanidinium chloride or urea can help solubilize aggregates.
-
pH Adjustment: Altering the pH of the buffer can change the overall charge of the peptide and may improve solubility.
-
Temperature Control: Sometimes, running HPLC at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape for hydrophobic peptides.
-
Metabolic Stability Assays
Q6: My fluorinated peptide shows unexpectedly rapid degradation in a plasma stability assay. I thought it was supposed to be more stable. What went wrong?
While fluorination often increases stability, several factors can lead to this counterintuitive result.
-
Problem: Lower-than-expected half-life in plasma.
-
Possible Causes:
-
Unfavorable Conformational Changes: Fluorination can alter the peptide's conformation in a way that exposes a previously hidden cleavage site to proteases.[6]
-
Incorrect Fluorination Position: The fluorinated residue may not be positioned correctly to block the primary cleavage site. The effect is highly dependent on the location relative to the scissile bond.[8][9]
-
Assay Artifacts: The peptide may be binding non-specifically to plasma proteins and precipitating, leading to an apparent loss from the solution that is mistaken for degradation.[12][13]
-
-
Troubleshooting Steps:
-
Identify Metabolites: Use LC-MS/MS to identify the cleavage products. This will confirm if degradation is occurring and pinpoint the cleavage site, helping you redesign the peptide.
-
Control for Non-Specific Binding: Run a control experiment where the reaction is immediately quenched at time zero. Compare the peptide concentration to a sample prepared in buffer alone to assess recovery after protein precipitation.
-
Systematic Positional Scanning: Synthesize and test a series of analogues where the fluorinated amino acid is moved to different positions to find the optimal location for protection.
-
Q7: I'm getting inconsistent results in my microsomal stability assay. Why is the data so variable?
In vitro assays with subcellular fractions like microsomes can be sensitive to experimental conditions.[14][15]
-
Problem: High variability between replicate experiments.
-
Possible Causes:
-
Cofactor Degradation: The required cofactor, NADPH, is unstable. Ensure it is prepared fresh and kept on ice.[14]
-
Peptide Adsorption: Hydrophobic fluorinated peptides may adsorb to the walls of plastic labware (e.g., pipette tips, microcentrifuge tubes), leading to inaccurate concentrations.[16]
-
Microsome Activity Variation: Ensure consistent thawing and handling of liver microsome aliquots, as their enzymatic activity can vary.
-
-
Solutions:
-
Use Low-Binding Labware: Employ low-retention pipette tips and tubes for all steps involving the peptide.
-
Pre-treat Labware: Pre-conditioning pipette tips by aspirating and dispensing the peptide solution a few times can help saturate non-specific binding sites.
-
Include Control Compounds: Always run positive controls (compounds with known metabolic rates) to ensure the assay is performing as expected.[17]
-
Data Presentation: Impact of Fluorination
The strategic placement of fluorinated amino acids can significantly impact peptide stability. The tables below summarize representative quantitative data.
Table 1: Effect of Fluorination on Proteolytic Stability of a GLP-1 Analogue
| Peptide Variant | Fluorinated Amino Acid | Protease | Improvement in Stability (Fold Change in Half-Life vs. Native) |
|---|---|---|---|
| GLP-1 Analogue F8 | 5,5,5-Trifluoroleucine | DPP-IV | >10-fold (No degradation detected after 1h)[18] |
| GLP-1 Analogue F9 | 4-Fluorophenylalanine | DPP-IV | 1.5-fold[18] |
| GLP-1 Analogue F10 | Pentafluorophenylalanine | DPP-IV | 2.9-fold[18] |
Note: Data is illustrative and derived from specific studies.[18] Direct comparisons require identical assay conditions.
Table 2: Influence of Fluorination on Thermal Stability of a Tryptophan Zipper Peptide
| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) vs. Native |
|---|---|---|---|
| Native Trpzip2 | - | 47.9 | - |
| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| 7F-Trp @ Edge | Trp4 | 46.5 | -1.4 |
Data adapted from studies on tryptophan zipper peptides, demonstrating that both the position and type of fluorination can either stabilize or destabilize the peptide structure.[2]
Experimental Protocols & Workflows
Diagram: Experimental Workflow for Fluorinated Peptide Development
Caption: Workflow for designing, synthesizing, and evaluating metabolically stable fluorinated peptides.
Protocol 1: In Vitro Protease Stability Assay
This protocol assesses the stability of a peptide against a specific protease.[1][2]
-
Reagent Preparation:
-
Peptide Stock: Prepare a 1 mg/mL stock solution of the fluorinated peptide and the non-fluorinated control peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protease Stock: Prepare a stock solution of the chosen protease (e.g., Trypsin, α-Chymotrypsin) at 0.1 mg/mL in the same buffer. Store on ice.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, add 90 µL of the peptide stock solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the protease stock solution (final enzyme:substrate ratio of 1:100 w/w).
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 10 µL of the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Protocol 2: Plasma Stability Assay
This protocol measures peptide stability in a more physiologically relevant matrix.[17]
-
Reagent Preparation:
-
Peptide Stock: Prepare a 10 mM stock solution of the peptide in DMSO.
-
Plasma: Thaw frozen pooled plasma (e.g., human, rat) at 37°C and centrifuge to remove any precipitates. Use the supernatant.
-
Termination Solution: Acetonitrile containing an appropriate internal standard (IS).
-
-
Incubation:
-
Pre-warm the plasma in a water bath at 37°C.
-
Add the peptide stock solution to the plasma to achieve a final peptide concentration of 1-10 µM. Mix gently.
-
Incubate at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing 3-4 volumes (e.g., 150 µL) of the cold termination solution.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Monitor the disappearance of the parent peptide over time relative to the stable internal standard.
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.
-
Key Concepts and Pathways
Diagram: Logical Effects of Peptide Fluorination
Caption: How fluorination alters physicochemical properties to impact biological outcomes.
Diagram: Example Signaling Pathway Inhibition
Caption: Fluorinated peptide antagonist blocking a signaling pathway activated by a native peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. agilent.com [agilent.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Optically Active β-Aryl-β-Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of optically active β-aryl-β-amino acids. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of these valuable chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the scalable synthesis of optically active β-aryl-β-amino acids?
A1: Several methods are employed for the scalable asymmetric synthesis of β-aryl-β-amino acids. The most prominent include:
-
Asymmetric Hydrogenation: This method typically involves the rhodium- or ruthenium-catalyzed hydrogenation of prochiral β-(acylamino)acrylates or unprotected β-enamine esters.[1] Catalytic systems like Rh-BICP and Rh-Me-DuPhos have shown high enantioselectivity.[1][2]
-
Mannich-type Reactions: This is a powerful C-C bond-forming reaction that constructs the β-amino acid backbone. It involves the reaction of an enolate (or its equivalent) with an imine. The stereoselectivity is often controlled by chiral catalysts or auxiliaries.[3][4]
-
Biocatalysis: Enzymes, particularly ω-transaminases, are increasingly used for the synthesis of chiral β-amino acids.[5] These methods can offer very high enantioselectivity and operate under mild conditions, making them suitable for scale-up.[6]
-
Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is another common strategy.[3]
Q2: How can I minimize racemization during the synthesis and work-up?
A2: Racemization is a critical issue that can compromise the optical purity of your product.[7] It is most likely to occur during the activation of the carboxylic acid group, under harsh acidic or basic conditions, or at elevated temperatures.[8] To minimize racemization:
-
Optimize Reaction Conditions: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[8] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.[8]
-
Choice of Protecting Groups: Urethane-type protecting groups like Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) are known to reduce the likelihood of racemization compared to other groups.[8] The use of a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has also been shown to suppress racemization.[9]
-
Careful Work-up: Avoid using strong acids or bases during the work-up procedure if your product is sensitive to racemization.[8]
-
Purification Strategy: Be aware that silica gel is acidic and can cause racemization of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or using a neutral support like alumina for chromatography.[8]
Q3: What factors influence the enantioselectivity of the asymmetric hydrogenation of β-(acylamino)acrylates?
A3: The enantioselectivity of this reaction is highly dependent on several factors:
-
Chiral Ligand: The choice of the chiral phosphine ligand complexed to the rhodium center is the most critical factor. Ligands like Me-DuPhos and BICP have demonstrated excellent performance.[1][2]
-
Substrate Geometry: The geometry of the double bond (E or Z isomer) in the starting material can significantly impact the enantioselectivity. Some catalysts are effective for mixtures of E/Z isomers (e.g., Rh-BICP), while others are more selective for a specific isomer (e.g., Rh-Me-DuPhos for E isomers).[1]
-
Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Toluene is often a good choice for these reactions.[1]
-
Catalyst Loading: The amount of catalyst used can have a non-linear effect on the enantioselectivity.[10] It is crucial to optimize the catalyst loading for each specific substrate and reaction scale.
Q4: My biocatalytic reaction using ω-transaminase is showing low conversion. What could be the reason?
A4: Low conversion in a transaminase-catalyzed reaction can be due to several factors:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. This is a common issue in biocatalysis.
-
Equilibrium Limitation: Transamination reactions are reversible. To drive the reaction towards product formation, it is often necessary to remove one of the co-products or use a large excess of the amino donor.
-
Instability of Reactants/Products: The β-keto acid co-product is often unstable and can decarboxylate spontaneously.[11] This can shift the equilibrium and affect the overall conversion.
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, and co-factor concentration must be optimized for the specific enzyme being used.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Rhodium-Catalyzed Asymmetric Hydrogenation
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst/Ligand Choice | Verify that the chosen chiral ligand (e.g., Me-DuPhos, BICP) is suitable for your specific substrate (β-aryl substitution, E/Z geometry).[1] |
| Poor Quality of Catalyst or Ligand | Ensure the catalyst and ligand are pure and have been stored correctly to prevent degradation. |
| Suboptimal Solvent | Screen different solvents. While toluene is often effective, other solvents might provide better results for your specific substrate.[1] |
| Non-Optimal Hydrogen Pressure | Vary the hydrogen pressure. While 40 psi is a common starting point for E isomers, this may need optimization.[1] |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Too high or too low a concentration can negatively impact enantioselectivity.[12] |
| Presence of Impurities | Ensure all reagents and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds, water, oxygen). |
Problem 2: Poor Diastereoselectivity in Mannich Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent System | The choice of solvent is critical for controlling diastereoselectivity. Screen a range of solvents and co-solvents. For example, a DMSO/1-butanol mixture has been shown to favor anti-diastereoselectivity in certain tryptophan-catalyzed Mannich reactions.[13] |
| Incorrect Catalyst | The catalyst plays a major role in determining the stereochemical outcome. Evaluate different catalysts (e.g., organocatalysts like proline derivatives, metal-based catalysts). |
| Reaction Temperature | Temperature can significantly influence the diastereomeric ratio. Generally, lower temperatures favor higher selectivity. |
| Nature of the Substrates | The steric and electronic properties of the aldehyde, ketone/enolate, and imine components will influence the transition state and thus the diastereoselectivity. |
Problem 3: Product Racemization during Purification
| Possible Cause | Troubleshooting Step |
| Acidic Stationary Phase | Standard silica gel is acidic and can cause racemization of base-sensitive chiral centers.[8] |
| Solution 1: Use a neutral stationary phase like alumina. | |
| Solution 2: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount (0.1-1%) of a non-nucleophilic base (e.g., triethylamine) before packing the column. Use a mobile phase containing the same percentage of the base. | |
| Prolonged Exposure to Purification Media | Long residence times on the column can increase the risk of racemization. |
| Solution: Optimize the chromatography conditions to achieve a faster separation without sacrificing resolution. |
Data Presentation
Table 1: Performance of Chiral Rhodium Catalysts in the Asymmetric Hydrogenation of β-(Acylamino)acrylates[2]
| Substrate (β-Aryl Group) | Catalyst | Isomer | Yield (%) | ee (%) |
| Phenyl | Rh-Me-DuPhos | E | >99 | 95.8 |
| Phenyl | Rh-BICP | E/Z | >99 | 92.5 |
| 2-Naphthyl | Rh-Me-DuPhos | E | >99 | 94.7 |
| 2-Naphthyl | Rh-BICP | E/Z | >99 | 90.1 |
| 3-Pyridyl | Rh-Me-DuPhos | E | >99 | 99.6 |
| 3-Pyridyl | Rh-BICP | E/Z | >99 | 96.1 |
Conditions: 40 psi H₂, Toluene, Room Temperature.
Table 2: Solvent Effects on a L-Tryptophan-Catalyzed Mannich Reaction[14]
| Solvent System (v/v) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee %) of anti-isomer |
| DMSO | 65 | 4.3:1 | >99.9 |
| 1-Butanol | 60 | 1:1.1 | 99.1 |
| DMSO / 1-Butanol (4:1) | 82 | 10.3:1 | >99.9 |
| Acetonitrile (MeCN) | 67 | 1.8:1 | >99.9 |
| Tetrahydrofuran (THF) | 55 | 1.3:1 | >99.9 |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline and should be optimized for each specific substrate.
-
Catalyst Preparation: In a glovebox, to a vial, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mol%) and the chiral diphosphine ligand (e.g., Me-DuPhos, 0.011 mol%). Add degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the β-(acylamino)acrylate substrate (1.0 eq) in degassed toluene.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Pressurize the vessel with hydrogen (e.g., 40 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by chromatography or crystallization.
General Protocol for Biocatalytic Kinetic Resolution using ω-Transaminase
This protocol is a general guideline for the kinetic resolution of a racemic β-amino acid.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen ω-transaminase. Add the racemic β-aryl-β-amino acid substrate, the amino acceptor (e.g., pyruvate), and the co-factor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add the ω-transaminase (as a whole-cell catalyst or purified enzyme) to initiate the reaction.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 37°C).[5]
-
Monitoring: Monitor the conversion and enantiomeric excess of the remaining (R)-β-amino acid over time using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer.
-
Work-up and Purification: Once the desired conversion is reached, terminate the reaction (e.g., by pH shift or by removing the enzyme via centrifugation). The product can be isolated from the aqueous reaction mixture by extraction or ion-exchange chromatography.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemation During Peptide Coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during peptide coupling reactions, ensuring the synthesis of chirally pure peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers during synthesis. This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary causes and mechanisms of racemization?
A2: Racemization primarily occurs during the carboxyl group activation step required for peptide bond formation.[2][3] There are two main mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of an N-protected amino acid intramolecularly cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate from either face, producing both the desired L-peptide and the undesired D-diastereomer.[1][4]
-
Direct Enolization (Hα Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[1][4] Re-protonation can occur from either side, resulting in racemization. This pathway is more common under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[3][5][6][7] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe), especially under suboptimal coupling conditions.[3][6]
Q4: How do coupling reagent additives like HOBt, HOAt, and OxymaPure work to suppress racemization?
A4: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC).[3][8] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is prone to oxazolone formation. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure react rapidly with this intermediate to form a corresponding active ester (OBt, OAt, or Oxyma ester).[9][10] These active esters are more stable and less prone to racemization than the O-acylisourea intermediate, but still reactive enough to form the desired peptide bond with the incoming amine.[10][11] OxymaPure is often considered a safer and more effective alternative to HOBt.[9][11]
Troubleshooting Guide
Problem: I've detected a significant amount of a diastereomeric (epimeric) impurity in my purified peptide.
This indicates that racemization has occurred at one or more amino acid residues during the synthesis. Follow these steps to diagnose and solve the issue.
Step 1: Review Your Coupling Chemistry
The choice of coupling reagent, additives, and base are the most critical factors influencing racemization.
-
Coupling Reagent: Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[3] Onium salts (e.g., HBTU, HATU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) generally lead to lower levels of racemization.[8][12]
-
Additives: Were you using a racemization-suppressing additive? The use of HOBt, HOAt, or OxymaPure is strongly recommended for all carbodiimide-mediated couplings.[8] For sensitive amino acids, HOAt and OxymaPure are generally more effective than HOBt.[12]
-
Base Selection: The basicity and steric hindrance of the base used can have a large impact.[2] Strong, non-hindered bases can accelerate racemization via direct proton abstraction. In cases of high racemization, consider switching from a common base like N,N-diisopropylethylamine (DIEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2][7][8]
Step 2: Evaluate Reaction Conditions
Temperature and reaction time also play a significant role.
-
Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[3][8] While microwave synthesis at elevated temperatures can be very efficient, it can also increase racemization for sensitive residues like His and Cys.[7][13]
-
Pre-activation Time: Prolonged activation of the amino acid before the amine is introduced can increase the opportunity for oxazolone formation and subsequent racemization.[8]
-
Solution: Minimize the pre-activation time. Add the activated amino acid solution to the deprotected resin-bound peptide as soon as is practical.
-
Step 3: Analyze the Amino Acid Sequence
Identify if the racemization is occurring at a known "problem" residue.
-
High-Risk Residues: As mentioned, His and Cys are the most susceptible.[3][5]
-
Solution: For these residues, employ a combination of the best available strategies: use a high-performance onium salt reagent like HATU or COMU with an additive like OxymaPure, a weaker base like NMM, and perform the coupling at a reduced temperature.[12] Using DIC/Oxyma can be an effective combination.[6]
-
Data Presentation: Suppressing Racemization
The choice of additive and base significantly impacts the chiral purity of the final peptide.
Table 1: Effect of Additives on Racemization Comparison of % D-isomer formation when coupling Z-L-Phg-OH with H-L-Pro-NH₂ using DIC as the coupling reagent.
| Additive | % Desired Product (L,L) | % Racemized Product (D,L) |
| HOBt | 81.0% | 9.3% |
| OxymaPure | 89.9% | 1.1% |
(Data adapted from a study demonstrating Oxyma's superiority in suppressing racemization under specific conditions.[14])
Table 2: Effect of Base on Racemization Qualitative comparison of bases used in peptide condensation reactions.
| Base | pKa | Steric Hindrance | General Racemization Level |
| Triethylamine (TEA) | ~10.7 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | ~10.1 | Medium | Medium |
| N-Methylmorpholine (NMM) | 7.38 | Medium | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low |
(Data compiled from literature discussing the influence of base properties on racemization.[2])
Key Experimental Protocols
Protocol 1: General Low-Racemization Coupling Cycle (Manual SPPS)
This protocol outlines a standard coupling procedure designed to minimize racemization for a sensitive amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-6 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling additive such as OxymaPure (3 eq.), and a coupling reagent like DIC (3 eq.) in DMF.
-
Allow to pre-activate for a short period (e.g., 2-5 minutes) at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
If a base is required (e.g., for onium salt reagents), add a weak base like NMM (e.g., 2 eq.) directly to the resin before adding the activated amino acid solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. For highly sensitive residues, perform the coupling at 0°C.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a method to quantify the level of racemization by separating the desired peptide from its diastereomer.
-
Sample Preparation:
-
Synthesize a small test peptide containing the amino acid (Xaa) of interest, for example, Ac-Gly-L-Xaa-Phe-NH₂.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) to a concentration of ~1 mg/mL.
-
-
HPLC Method:
-
Column: Use a chiral stationary phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Develop a shallow linear gradient, for example, from 10% B to 40% B over 30 minutes. The exact gradient will need to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
The desired all-L peptide and the D-Xaa diastereomer should appear as two separate, resolved peaks.
-
Integrate the area of both peaks.
-
Calculate the percentage of racemization (%D) as: (%D) = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.
-
Visual Guides
Caption: The two primary pathways for racemization during peptide coupling.
Caption: A decision tree for troubleshooting racemization in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(Phenylamino)propanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application
Derivatives of 3-(phenylamino)propanoic acid represent a versatile and promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of two prominent classes of these derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms, this document aims to inform the strategic design and development of novel therapeutic agents based on this valuable chemical backbone.
Quantitative Performance Analysis
The biological activities of 3-(phenylamino)propanoic acid derivatives are highly dependent on the nature of the substituents on both the phenyl ring and the propanoic acid moiety. The following tables summarize the in vitro efficacy of two distinct series of derivatives against various cancer cell lines and microbial pathogens.
Table 1: Anticancer Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
This class of compounds has shown significant cytotoxic effects, particularly against lung cancer cell lines, including multidrug-resistant phenotypes.[1] The presence of an oxime moiety (-C=NOH) was found to significantly enhance antiproliferative activity.[1][2]
| Compound ID | Key Modification | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 21 | Oxime derivative | A549 | 5.42 | 35.3 |
| H69 | - | 18.3 | ||
| H69AR (Resistant) | - | 23.5 | ||
| 22 | Chloro-substituted oxime | A549 | 2.47 | 37.6 |
| H69 | - | 33.9 | ||
| H69AR (Resistant) | - | 27.2 | ||
| 25 | Carbohydrazide with oxime | A549 | - | 41.5 |
| 26 | Chloro-substituted carbohydrazide with oxime | A549 | - | 44.8 |
| Cisplatin | (Reference Drug) | A549 | - | 65.9 |
Data extracted from studies on polysubstituted thiazole derivatives.[1][2][3]
Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This series is noted for its dual anticancer and antioxidant properties.[4][5] The introduction of heterocyclic moieties, such as furyl and thienyl groups, has been shown to enhance cytotoxicity.
| Compound ID | Key Modification | Cell Line | Viability (%) at 100 µM |
| 12 | Naphthyl-substituted hydrazone | A549 | ~42 |
| 20 | Furyl-substituted bis-hydrazide | A549 | ~17 |
| 21 | Thienyl-substituted bis-hydrazide | A549 | ~34 |
| 22 | Nitro-thienyl-substituted bis-hydrazide | A549 | ~40 |
| 29 | Nitro-phenyl substituted | A549 | ~50 |
Data extracted from studies evaluating anticancer and antioxidant activities of these derivatives.[4][5][6]
Table 3: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Select derivatives from the 3-((4-hydroxyphenyl)amino)propanoic acid series have demonstrated notable activity against both bacterial and fungal pathogens.[6][7]
| Compound ID | Key Modification | Microbial Strain | MIC (µg/mL) |
| 15 | Heterocyclic hydrazone | E. coli | 32 |
| 16 | Heterocyclic hydrazone | C. auris | 8 |
| 30 | Nitro-phenyl substituted | S. aureus | 16 |
| 30 | Nitro-phenyl substituted | E. faecalis | 16 |
Data extracted from studies on the antimicrobial properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[6]
Mechanisms of Action & Experimental Workflow
In silico and in vitro studies have proposed distinct mechanisms of action for different classes of 3-(phenylamino)propanoic acid derivatives. Thiazole-containing derivatives may exert their anticancer effects by targeting key signaling proteins like SIRT2 and EGFR, while hydroxyphenyl derivatives appear to function partly through the modulation of reactive oxygen species (ROS).[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Guide to the Validation of Analytical Methods for Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The separation and quantification of enantiomers are critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] This guide provides an objective comparison of common analytical methods used for enantiomeric separation, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most appropriate technique for your research and development needs.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a widely used and robust technique for enantiomeric separation.[1] However, other methods like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer unique advantages in specific applications.[2][3] The choice of method depends on factors such as the nature of the analyte, the required sensitivity, and the desired analysis speed.
Performance Parameters of Common Chiral Stationary Phases in HPLC
The selection of the appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantiomeric separation in HPLC.[1] Polysaccharide-based CSPs are known for their broad applicability.[1] The following table summarizes the performance of different CSPs for the separation of various drug compounds.
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference |
| Polysaccharide-based (Cellulose derivative) | Warfarin | Hexane/Ethanol (90:10) | 1.0 | >1.5 | 1.8 | 15 | [1] |
| Polysaccharide-based (Amylose derivative) | Ibuprofen | Hexane/Isopropanol/TFA (95:5:0.1) | 0.8 | >2.0 | 2.2 | 12 | [1] |
| Cyclodextrin-based | Propranolol | Acetonitrile/Water (60:40) | 1.2 | >1.5 | 1.5 | 20 | [1] |
| Protein-based (α1-Acid Glycoprotein) | Verapamil | Phosphate Buffer/Acetonitrile | 0.9 | >1.8 | 1.9 | 25 | [1] |
| Pirkle-type | Phenylalanine | Hexane/Dichloromethane/Ethanol | 1.5 | >2.5 | 2.8 | 10 | [1] |
Data synthesized from multiple sources. An ideal separation exhibits a baseline resolution (Rs) greater than 1.5.[1]
Comparison of HPLC, CE, and SFC for Enantiomeric Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase.[1] | Differential migration of charged species in an electric field, often with a chiral selector in the buffer.[2][4] | Utilizes a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas.[3] |
| Advantages | Robust, versatile, widely applicable, well-established.[1][5] | High separation efficiency, low sample and solvent consumption, rapid analysis.[2][4][6] | Fast separations, reduced organic solvent consumption, suitable for thermally labile compounds.[3] |
| Limitations | Can consume significant amounts of organic solvents, longer analysis times for complex separations.[5] | Lower sensitivity compared to HPLC without specialized detectors, can be less robust.[2] | Higher initial instrument cost, requires specialized equipment. |
| Typical Resolution (Rs) | 1.5 - 3.0 | > 2.0 | 1.5 - 4.0 |
| Typical Analysis Time | 10 - 30 min | < 10 min | < 10 min |
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The validation of an analytical method for enantiomeric separation should adhere to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][7]
General Workflow for Method Development and Validation
A systematic approach is essential for developing and validating a robust analytical method for chiral separations.
Caption: General workflow for analytical method development and validation.
Key Validation Parameters and Experimental Design
The validation of chiral purity methods should generally follow compendial and regulatory guidelines.[8][9] The following table outlines the core validation parameters and a typical experimental approach.
| Validation Parameter | Objective | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components.[9][10] | Analyze blank matrix, placebo, and spiked samples with the enantiomer and potential impurities. | No interference at the retention time of the enantiomers. Resolution (Rs) > 1.5 between enantiomers and from other peaks.[1] |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response.[9][10] | Analyze a series of standards at different concentrations (typically 5-6 levels) across the desired range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value.[9][10] | Analyze samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery typically within 98.0% - 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements.[9] | Repeatability (Intra-assay): Multiple analyses of the same sample on the same day. Intermediate Precision: Analyses on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[9] | Analyze a series of diluted standards and determine the concentration at which the signal-to-noise ratio is typically 10:1. | RSD at the LOQ should be acceptable (e.g., ≤ 10%). |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Logical Relationships in Chiral Method Validation
The validation parameters are interconnected and collectively demonstrate that the analytical procedure is fit for its intended purpose.[11][12]
Caption: Interdependence of key validation parameters.
Conclusion
The validation of analytical methods for enantiomeric separation is a critical, multi-faceted process that requires careful planning and execution. This guide provides a framework for comparing common techniques and understanding the essential validation parameters. By following a systematic approach based on regulatory guidelines, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, ultimately contributing to the development of safe and effective chiral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
A Comparative Guide to the In Vivo Metabolic Activation of 2-Phenylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic activation of 2-phenylpropionic acid (2-PPA) derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on the formation of reactive metabolites and their subsequent covalent binding to cellular macromolecules, a process implicated in idiosyncratic drug toxicities. This document summarizes key experimental findings, presents detailed methodologies, and visualizes complex metabolic pathways to support further research and drug development efforts.
Executive Summary
The metabolic activation of 2-phenylpropionic acid derivatives primarily follows two competing pathways: the formation of acyl glucuronides and the generation of acyl-CoA thioesters.[1][2][3] In vivo studies, particularly with the model compound 2-phenylpropionic acid (2-PPA), have demonstrated that the acyl-CoA pathway is a more significant contributor to the formation of protein adducts in the liver.[1][2] While other profens, such as ibuprofen, naproxen, and ketoprofen, are also known to form potentially reactive acyl glucuronides, the in vivo role of acyl-CoA formation in their covalent binding (aside from the well-documented chiral inversion of ibuprofen) is an area of ongoing investigation.[2][4]
Comparison of Metabolic Activation and Covalent Binding
The following tables summarize quantitative data from in vivo studies on the metabolic activation of 2-PPA and provide a qualitative comparison with other widely used profens.
Table 1: In Vivo Metabolic Activation and Covalent Binding of 2-Phenylpropionic Acid in Rats [1]
| Treatment Group | Key Finding | Percent Change in Covalent Binding to Liver Protein |
| Control (2-PPA administration) | Baseline covalent binding | N/A |
| Pretreatment with Trimethylacetic Acid (TMA) | Inhibition of acyl-CoA formation | 49% decrease |
| Pretreatment with (-)-Borneol | Inhibition of acyl glucuronidation | 23% decrease |
Data from in vivo studies in male Sprague-Dawley rats.[1]
Table 2: Comparative Overview of Metabolic Activation Pathways in Profens [2]
| Drug | Primary Metabolic Activation Pathways | Evidence of Covalent Binding |
| 2-Phenylpropionic Acid (2-PPA) | Acyl-CoA formation (major contributor to covalent binding), Acyl glucuronidation | Yes, predominantly via the acyl-CoA pathway in vivo.[1] |
| Ibuprofen | Acyl-CoA formation (involved in chiral inversion), Acyl glucuronidation, Oxidation (CYP2C9/2C8)[4][5] | Yes, acyl glucuronide-mediated binding has been demonstrated. The role of acyl-CoA in direct covalent binding is linked to its chiral inversion.[2][4] |
| Naproxen | Acyl glucuronidation, O-demethylation | Yes, acyl glucuronide-mediated covalent binding to plasma proteins has been shown.[6] |
| Ketoprofen | Acyl glucuronidation, Hydroxylation | Forms a reactive acyl glucuronide that can covalently bind to proteins, with some stereoselectivity observed in reactions with albumin.[2] |
Metabolic Activation Pathways
The metabolic activation of 2-phenylpropionic acid derivatives transforms the carboxylic acid group into a more reactive entity. The two principal pathways are detailed below.
Acyl-CoA Thioester Formation
This pathway involves the enzymatic activation of the carboxylic acid to a high-energy thioester intermediate by acyl-CoA synthetases.[2] This reactive intermediate can then acylate proteins and other macromolecules. For 2-PPA, this is the dominant pathway leading to protein adducts in vivo.[1][2] In the case of ibuprofen, the formation of an acyl-CoA thioester is a crucial step in the unidirectional chiral inversion of the less active (R)-isomer to the more pharmacologically active (S)-isomer.[2][4]
Acyl Glucuronidation
This is a common Phase II conjugation reaction where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid moiety of the profen.[3][4] The resulting acyl glucuronide can be unstable and undergo intramolecular rearrangement (acyl migration) to form reactive intermediates that can covalently bind to proteins.[2]
Metabolic activation pathways of 2-phenylpropionic acid derivatives.
Experimental Protocols
This section outlines a detailed methodology for a representative in vivo study investigating the metabolic activation of 2-PPA in rats, based on published literature.[1]
Objective: To determine the relative contributions of acyl-CoA formation and acyl glucuronidation to the covalent binding of 2-PPA to liver proteins in vivo.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Housing: Housed with free access to food and water.
-
Acclimatization: Allowed to acclimatize for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Received a single dose of radiolabeled 2-PPA.
-
Acyl-CoA Inhibition Group: Pretreated with an inhibitor of acyl-CoA formation (e.g., trimethylacetic acid) before receiving a single dose of radiolabeled 2-PPA.[1]
-
Acyl Glucuronidation Inhibition Group: Pretreated with an inhibitor of acyl glucuronidation (e.g., (-)-borneol) before receiving a single dose of radiolabeled 2-PPA.[1]
3. Dosing and Administration:
-
2-PPA: Administered intraperitoneally (i.p.) or orally (p.o.). A typical dose for rats is around 130 mg/kg.[1] The use of a radiolabeled compound (e.g., [¹⁴C]-2-PPA) is essential for tracing and quantifying covalent binding.
-
Inhibitors: Administered i.p. prior to 2-PPA administration. Dosages are determined from preliminary studies to ensure effective inhibition of the target pathway (e.g., 500 mg/kg for TMA, 320 mg/kg for (-)-borneol).[1]
4. Sample Collection:
-
Livers are collected at various time points after 2-PPA administration (e.g., over a 2-hour period).[1]
-
Blood samples can also be collected to determine plasma concentrations of 2-PPA and its metabolites.
5. Sample Processing and Analysis:
-
Liver Homogenization: Livers are homogenized in a suitable buffer.
-
Protein Precipitation and Washing: Proteins are precipitated using a solvent like acetonitrile. The protein pellet is then washed extensively to remove any non-covalently bound radiolabel.
-
Measurement of Covalent Binding: The amount of covalently bound [¹⁴C]-2-PPA is quantified by liquid scintillation counting of the washed protein pellet.[2] The results are expressed as pmol or nmol of 2-PPA equivalents bound per mg of liver protein.
-
Metabolite Analysis: Liver homogenates and plasma samples are analyzed by high-performance liquid chromatography (HPLC) to measure the concentrations of 2-PPA, 2-PPA-CoA, and 2-PPA acyl glucuronide.[1][7]
Workflow for in vivo covalent binding studies.
Conclusion
The in vivo metabolic activation of 2-phenylpropionic acid in rats is predominantly driven by the formation of a reactive acyl-CoA thioester, which leads to a greater extent of covalent binding to liver proteins compared to the acyl glucuronide pathway.[1][2] While other profens like ibuprofen, naproxen, and ketoprofen also form potentially reactive acyl glucuronides, the role of acyl-CoA formation in their covalent binding (aside from ibuprofen's chiral inversion) is less clearly defined in vivo.[2] Understanding these metabolic activation pathways and their relative contributions to the formation of reactive metabolites is crucial for the rational design of safer NSAIDs with a reduced potential for idiosyncratic toxicity. Further research is warranted to elucidate the species-specific differences in these pathways and their implications for human drug safety.
References
- 1. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. [The biotransformation of NSAIDs: a common elimination site and drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of myeloperoxidase-mediated bio-activation of NSAIDs in promyelocytic leukemia (HL-60) cells for potential cytotoxic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of 2-phenylpropionyl-S-acyl-CoA thioester to tissue proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (R)- and (S)-Enantiomers of Amino Acids
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct biological roles, receptor interactions, and enzymatic specificities of D- and L-amino acid enantiomers.
In the landscape of biological molecules, the chirality of amino acids plays a pivotal role in determining their function. While the (S)-enantiomers, or L-amino acids, are the canonical building blocks of proteins, their (R)-enantiomer counterparts, D-amino acids, have emerged as critical signaling molecules with diverse physiological functions. This guide provides an objective comparison of the biological activities of these enantiomers, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
I. Differential Biological Roles: Beyond Protein Synthesis
L-amino acids are fundamental to life as the constituents of peptides and proteins.[1] In contrast, D-amino acids, once thought to be rare in mammals, are now recognized for their significant roles in various physiological processes.[2]
D-Serine is a prominent neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[3][4][5] Its levels in the brain are regulated by the enzyme serine racemase, which converts L-serine to D-serine.[5]
D-Aspartate is involved in neurogenesis and endocrine functions.[6] It has been shown to stimulate the release of luteinizing hormone (LH) and testosterone.[7][8] Like D-serine, D-aspartate's synthesis from its L-enantiomer is catalyzed by a specific racemase.[7]
II. Quantitative Comparison of Biological Activity
The distinct biological effects of (R)- and (S)-amino acids are rooted in the stereospecificity of their interactions with protein targets such as receptors and enzymes.
Receptor Binding Affinity
The affinity of amino acid enantiomers for their receptors can differ significantly. A prime example is the NMDA receptor, where the glycine binding site exhibits a strong preference for D-serine over L-serine.
| Amino Acid Enantiomer | Receptor | Parameter | Value | Reference |
| D-Serine | NMDA Receptor | EC50 | ~1 µM | [5] |
| L-Serine | NMDA Receptor | EC50 | >100 µM | [5] |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Hormonal Release
The endocrine effects of D-aspartate have been quantified in both human and animal studies, demonstrating a significant increase in hormone levels compared to baseline and to the administration of L-aspartate.
| Treatment | Hormone | Fold Increase (vs. baseline) | Species | Reference |
| Sodium D-Aspartate | Luteinizing Hormone (LH) | ~1.33 | Human | [7] |
| Sodium D-Aspartate | Testosterone | ~1.42 | Human | [7] |
| Sodium D-Aspartate | Luteinizing Hormone (LH) | ~1.8 | Rat (in vitro) | [7] |
| Sodium D-Aspartate | Testosterone | ~2.4 | Rat (in vitro) | [7] |
| L-Aspartate | LH and Testosterone | No significant increase | Rat | [7] |
Enzyme Kinetics
Enzymes that metabolize amino acids often exhibit strict stereoselectivity. D-amino acid oxidase (DAAO), for instance, specifically degrades D-amino acids, with varying efficiencies for different substrates, and does not act on L-amino acids.
| Substrate (D-enantiomer) | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| D-Alanine | Porcine DAAO | 1.8 | 35 | 19,444 | [9] |
| D-Serine | Porcine DAAO | 5.0 | 12 | 2,400 | [9] |
| D-Valine | Porcine DAAO | 0.8 | 25 | 31,250 | [9] |
| D-Leucine | Porcine DAAO | 1.2 | 28 | 23,333 | [9] |
| L-Amino Acids | Porcine DAAO | No activity | - | - | [9] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. kcat/Km is a measure of the enzyme's catalytic efficiency.
III. Experimental Protocols
A. Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)- and (S)-amino acids for a specific receptor.
1. Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-ligand) with known high affinity for the receptor.
-
Unlabeled (R)- and (S)-amino acid enantiomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of the unlabeled (R)- and (S)-amino acids.
-
In a microplate, add a constant concentration of the radiolabeled ligand and the cell membrane/receptor preparation to each well.
-
Add the varying concentrations of the unlabeled (R)- or (S)-amino acid to the wells. Include wells with only the radioligand and receptors (total binding) and wells with an excess of a known high-affinity unlabeled ligand (non-specific binding).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled amino acid.
-
Determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. In Vitro Hormone Release Assay
This protocol outlines a method to compare the effects of (R)- and (S)-amino acids on hormone release from isolated cells or tissues.
1. Materials:
-
Isolated cells (e.g., pituitary cells, Leydig cells) or tissue explants.
-
Cell culture medium (e.g., DMEM).
-
(R)- and (S)-amino acid enantiomers.
-
Hormone assay kit (e.g., ELISA or RIA).
2. Procedure:
-
Culture the cells or maintain the tissue explants in a suitable culture medium.
-
Prepare solutions of the (R)- and (S)-amino acids at various concentrations in the culture medium.
-
Replace the medium of the cells/tissues with the amino acid solutions or a control medium.
-
Incubate for a specific period (e.g., 1-2 hours).
-
Collect the culture medium.
-
Measure the concentration of the hormone of interest in the collected medium using an appropriate assay kit following the manufacturer's instructions.
3. Data Analysis:
-
Quantify the hormone concentration for each experimental condition.
-
Compare the hormone levels in the presence of the (R)- and (S)-amino acids to the control group to determine the stimulatory or inhibitory effects.
-
Plot the hormone concentration as a function of the amino acid concentration to generate dose-response curves.
C. Enzyme Kinetics Assay
This protocol describes how to determine the kinetic parameters (Km and Vmax) of an enzyme that metabolizes an amino acid enantiomer.
1. Materials:
-
Purified enzyme.
-
Substrate: the (R)- or (S)-amino acid of interest.
-
Buffer solution appropriate for the enzyme's optimal activity.
-
A method to monitor the reaction progress (e.g., spectrophotometer to measure a product that absorbs light, or an assay to measure the disappearance of the substrate).
2. Procedure:
-
Prepare a series of substrate solutions with varying concentrations.
-
Initiate the enzymatic reaction by adding a fixed amount of the enzyme to each substrate solution.
-
Measure the initial reaction velocity (V0) for each substrate concentration. This is typically done by monitoring the change in product concentration or substrate concentration over a short period where the reaction rate is linear.
-
Perform control reactions without the enzyme to account for any non-enzymatic substrate degradation.
3. Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]), to graphically determine Vmax (from the y-intercept) and Km (from the x-intercept).
IV. Signaling Pathways and Experimental Workflows
D-Serine and NMDA Receptor Signaling
D-serine acts as a crucial co-agonist for the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity. The binding of both glutamate and a co-agonist (like D-serine) is required for channel opening and subsequent calcium influx, which triggers downstream signaling cascades.
D-Aspartate Signaling in Leydig Cells for Testosterone Production
D-aspartate stimulates testosterone synthesis in testicular Leydig cells. This process involves the activation of signaling pathways that lead to the increased expression of steroidogenic acute regulatory (StAR) protein, which is a key regulator of steroid hormone production.
Experimental Workflow for Comparing Enantiomer Activity
The following diagram illustrates a general workflow for comparing the biological activity of (R)- and (S)-amino acid enantiomers.
References
- 1. jpt.com [jpt.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 5. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Propionic Acid Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorinated propionic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, crucial mediators of inflammation and pain. The introduction of fluorine into the chemical structure of these non-steroidal anti-inflammatory drugs (NSAIDs) can significantly influence their potency, selectivity, and pharmacokinetic properties. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate research and development in this area.
Introduction to Fluorinated Propionic Acid Derivatives and COX Inhibition
Propionic acid derivatives, a prominent class of NSAIDs, exert their therapeutic effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[3] Fluorine's unique properties, such as high electronegativity and its ability to form strong bonds with carbon, make it a valuable tool in medicinal chemistry to modulate the biological activity of drug candidates.[2] In the context of propionic acid derivatives, fluorination can alter the acidity of the carboxylic acid group, influence binding interactions with the enzyme's active site, and block metabolic pathways, thereby enhancing the drug's profile.
Comparative Analysis of COX Inhibition
The inhibitory potency of fluorinated propionic acid derivatives against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.
Below is a summary of the in vitro COX inhibitory activity of selected fluorinated propionic acid derivatives compared to their non-fluorinated counterparts.
| Compound | Fluorine Position | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | None | 12.9 - 15 | 31.4 | ~0.4 - 0.5 |
| Flurbiprofen | 2-fluoro on biphenyl ring | 0.1 - 0.5 | 0.4 - 1.3 | ~0.25 - 0.38 |
| Flurbiprofen Amide Derivative (Flu-AM4) | 2-fluoro on biphenyl ring | - | - | Substrate-selective COX-2 inhibitor |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Key Observations from SAR Data:
-
The introduction of a fluorine atom, as seen in Flurbiprofen, can significantly increase the inhibitory potency for both COX-1 and COX-2 compared to the non-fluorinated analog, Ibuprofen.[4]
-
Further chemical modifications, such as the conversion of the carboxylic acid to an amide in Flu-AM4, can lead to compounds with a more complex inhibitory profile, such as substrate-selective COX-2 inhibition.[5][6]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a representative protocol for an in vitro fluorometric COX inhibitor screening assay.
Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid. The COX probe included in the assay kit fluoresces upon reaction with PGG2. The inhibition of COX activity by a test compound results in a decrease in the fluorescent signal.[7][8][9]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX® Red)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, probe, cofactor, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor at 10x the final desired concentration in COX Assay Buffer.[8][10]
-
Assay Setup: In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control wells: 10 µL of COX Assay Buffer.
-
Inhibitor Control wells: 10 µL of the reference inhibitor solution.
-
Test Compound wells: 10 µL of the diluted test compound solutions.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Heme.
-
Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to all wells except the background control wells.
-
Reaction Initiation: Add the reaction mix to all wells. To initiate the enzymatic reaction, add arachidonic acid solution to all wells simultaneously.[9]
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.[7][11]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic data.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of fluorinated propionic acid derivatives.
Caption: A typical experimental workflow for the evaluation of fluorinated propionic acid derivatives as COX inhibitors.
Caption: Logical relationships in the structure-activity of fluorinated propionic acid derivatives for COX inhibition.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptide structures has emerged as a pivotal strategy in medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of peptide-based drugs. By replacing hydrogen atoms with fluorine, researchers can modulate critical attributes such as metabolic stability, receptor binding affinity, and cellular permeability. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated peptide analogs, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases. Fluorination has been demonstrated to significantly improve the metabolic stability of peptides by sterically shielding the peptide backbone from enzymatic cleavage.[1][2] This increased resistance to proteolysis translates to a longer plasma half-life and potentially enhanced therapeutic efficacy.[1]
A notable example is the study of fluorinated analogs of Glucagon-like peptide-1 (GLP-1), a hormone with a short half-life due to degradation by dipeptidyl peptidase IV (DPP IV). Introduction of hexafluoroleucine at specific positions in the GLP-1 sequence conferred significant resistance to DPP IV.[3]
Table 1: Proteolytic Stability of Fluorinated GLP-1 Analogs [3]
| Peptide Analog | Modification | Half-life (t½) vs. Control | Fold Increase in Stability |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant to DPP IV for 24h | Not Specified |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Not Specified | 1.5-fold |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | Not Specified | 2.9-fold |
Modulated Receptor Binding Affinity: A Context-Dependent Effect
The influence of fluorination on receptor binding affinity is highly dependent on the specific peptide and the position of the fluorine substitution. The unique "polar hydrophobicity" of fluorine can alter intermolecular forces within the binding pocket, leading to either enhanced or weakened interactions.[1]
For instance, strategic fluorination of a macrocyclic peptide targeting menin resulted in a significant improvement in binding affinity. A meta-fluoro substitution on a phenylalanine residue increased the potency by four-fold, and a di-fluoro substitution at both meta positions resulted in a six-fold improvement compared to the non-fluorinated derivative.[4]
Conversely, some fluorinated GLP-1 analogs have shown comparable or slightly decreased binding affinity to the GLP-1 receptor (GLP-1R) compared to the native peptide.[1][3]
Table 2: Binding Affinity of Fluorinated Peptide Analogs
| Peptide | Modification | Binding Affinity (IC50 or Ki) | Change vs. Non-fluorinated | Reference |
| MCP-1 | meta-F substitution | Ki = 6.8 nM | 4-fold increase in potency | [4] |
| MCP-1 | di-meta-F substitution | Ki = 4.7 nM | 6-fold increase in potency | [4] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | IC50 = 5.1 nM | Comparable to GLP-1 (1.9 nM) | [3] |
| GLP-1 Analog F29 | Hexafluoroleucine substitution | IC50 = 13.3 nM | 7-fold decrease in affinity | [3] |
| GLP-1 Analog F28 | Hexafluoroleucine substitution | IC50 = 18.8 nM | 9.9-fold decrease in affinity | [3] |
Enhanced Cellular Permeability
Fluorination can increase the hydrophobicity and lipophilicity of peptides, which can facilitate their ability to cross cell membranes.[1][2] Studies have indicated that fluoroalkylation of peptides can promote their delivery into the cytosol, outperforming their non-fluorinated counterparts and even some cell-penetrating peptides.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both fluorinated and non-fluorinated peptide analogs is commonly achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.[5] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[5]
-
Protocol:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide).
-
Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
-
Proteolytic Stability Assay
The resistance of peptide analogs to enzymatic degradation can be assessed using an in vitro proteolytic stability assay.
-
Protocol:
-
Incubation: The peptide analog is incubated with a specific protease (e.g., DPP IV, chymotrypsin, pepsin) in a suitable buffer at a controlled temperature (e.g., 37°C).[6]
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid or a protease inhibitor.
-
Analysis: The amount of remaining intact peptide at each time point is quantified using analytical RP-HPLC with fluorescence or UV detection.[6]
-
Half-life Calculation: The half-life of the peptide is determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
-
Receptor Binding Assay
The binding affinity of peptide analogs to their target receptors is typically determined using a competitive binding assay.
-
Protocol:
-
Preparation: Cell membranes or purified receptors expressing the target receptor are prepared.
-
Competition: A constant concentration of a radiolabeled or fluorescently labeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled peptide analog (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound ligand is then separated from the unbound ligand (e.g., by filtration).
-
Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting or fluorescence measurement).
-
IC50 Determination: The concentration of the peptide analog that inhibits 50% of the specific binding of the labeled ligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Visualizing the Impact of Fluorination
The decision to incorporate fluorine into a peptide therapeutic involves a careful consideration of its potential effects on various properties. The following diagram illustrates the logical workflow for evaluating a fluorinated peptide analog.
Caption: Workflow for the evaluation of fluorinated peptide analogs.
The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for peptide drugs like GLP-1. Fluorination can impact the initial binding event, which in turn influences the entire downstream cascade.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity: A Comparative Guide to Chiral Chromatography
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[1] Chiral chromatography has emerged as the gold standard for the separation and quantification of enantiomers, offering high accuracy and resolution.[1][2][3]
This guide provides an objective comparison of the primary chiral chromatography techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—and contrasts them with Nuclear Magnetic Resonance (NMR) spectroscopy for determining enantiomeric purity.
Comparison of Key Analytical Techniques for Enantiomeric Purity
The selection of an analytical technique for determining enantiomeric excess is influenced by factors such as the analyte's properties, required sensitivity, and desired throughput. Chiral HPLC is a versatile and robust technique applicable to a wide range of compounds.[1] Chiral GC offers excellent resolution for volatile and thermally stable analytes, while Chiral SFC provides fast analysis times and reduced solvent consumption, making it a "greener" alternative.[1][4] Although generally less sensitive, NMR spectroscopy offers a rapid, non-destructive method for ee determination.[1]
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning between a CSP and a supercritical fluid mobile phase.[1][5] | Differential partitioning between a CSP and a gaseous mobile phase.[1] | Diastereomeric differentiation using a chiral solvating agent, leading to distinct NMR signals.[1] |
| Typical Analytes | Wide range of non-volatile and thermally stable compounds.[3][] | Wide range of compounds, suitable for both polar and non-polar molecules.[4][] | Volatile and thermally stable compounds.[1] | Soluble compounds; may require a chiral solvating agent.[1] |
| Analysis Time | Longer, typically 10-30 minutes.[4] | Faster, typically <10 minutes.[4][5] | Fast, typically <15 minutes. | Very fast, typically <5 minutes per sample. |
| Resolution | High to excellent.[2] | High to excellent.[5] | Excellent.[1] | Lower, dependent on chemical shift differences. |
| Sensitivity (LOD) | High (ng/mL to µg/mL range).[1] | High (comparable to HPLC). | Very high (pg/mL range). | Lower, requires higher sample concentration.[1] |
| Precision (%RSD) | Excellent (< 2%).[1] | Excellent (< 3%).[1] | Excellent (< 5%).[1] | Good (< 5%).[1] |
| Solvent Consumption | High.[1] | Low (uses compressed CO₂).[4][5] | Very Low (uses gas). | Low. |
| Key Advantages | Versatility, robustness, wide applicability.[1] | High speed, low organic solvent use, orthogonal selectivity.[4][5] | Highest resolution for volatile compounds. | Non-destructive, fast, minimal sample preparation.[1] |
| Key Disadvantages | Higher solvent consumption, longer analysis times.[1] | Requires specialized equipment.[1] | Limited to thermally stable and volatile analytes.[1] | Lower sensitivity, potential for signal overlap.[1] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for accurate enantiomeric purity determination. Below are representative protocols for Chiral HPLC and NMR Spectroscopy.
Protocol 1: Enantiomeric Purity of Alogliptin Benzoate via Chiral HPLC
This method outlines the determination of the (S)-isomer in Alogliptin Benzoate using a chiral stationary phase HPLC.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase Column: Lux Cellulose-2 (250 mm × 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of ethanol and diethylamine (DEA) in a 100:0.5 (v/v) ratio. The mobile phase must be filtered through a 0.45 µm nylon membrane.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.[3]
-
UV Detection: 230 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Alogliptin Benzoate sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
System Suitability & Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[2]
-
Inject a racemic standard to confirm the retention times and resolution of the enantiomers.
-
Inject the sample solution for analysis.
-
-
Data Analysis:
Protocol 2: Enantiomeric Purity Determination via ¹H NMR Spectroscopy
This method utilizes a chiral solvating agent to induce chemical shift differences between enantiomers, allowing for quantification by NMR.
-
Instrumentation & Reagents:
-
Sample Preparation:
-
Prepare an NMR sample by dissolving approximately 10-20 mg of the analyte in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Analysis with CSA:
-
Add a molar excess of the chiral solvating agent directly to the NMR tube containing the analyte solution.
-
Acquire a second ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal that shows clear, baseline-separated peaks for the two enantiomers in the presence of the CSA.
-
Carefully integrate the separated signals corresponding to each enantiomer.
-
Calculate the enantiomeric ratio from the integration values to determine the enantiomeric excess.
-
Visualization of Workflow and Logic
The following diagrams illustrate the general workflow for chiral chromatography and the logical process for calculating enantiomeric purity.
Caption: General experimental workflow for chiral chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physicsforums.com [physicsforums.com]
Comparative study of different synthetic routes to β-amino acids
For Researchers, Scientists, and Drug Development Professionals
β-Amino acids are crucial building blocks in the development of pharmaceuticals and peptidomimetics due to their ability to confer unique structural properties and enhanced metabolic stability to peptide-based drugs. The synthesis of these valuable compounds can be achieved through various strategic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent synthetic methodologies for β-amino acids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Overview of Major Synthetic Pathways
The synthesis of β-amino acids can be broadly categorized into four main approaches: the homologation of α-amino acids, conjugate addition reactions, the Reformatsky reaction, and the Mannich reaction. The choice of a particular route depends on factors such as the desired stereochemistry, substrate scope, scalability, and the availability of starting materials.
Arndt-Eistert Synthesis: A Classic Homologation Approach
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-analogs.[1] This method is known for preserving the stereochemical integrity of the starting material. However, a significant drawback is the use of diazomethane, a reagent that is both toxic and explosive, necessitating special handling precautions.[1]
Reaction Mechanism
The reaction proceeds through the formation of a diazoketone from an activated carboxylic acid, followed by a Wolff rearrangement to yield a ketene intermediate. This ketene is then trapped by a nucleophile, such as water or an alcohol, to produce the homologous carboxylic acid or ester, respectively.[1]
Caption: The Arndt-Eistert synthesis pathway for β-amino acids.
Reformatsky Reaction: Enolate Addition to Imines
The Reformatsky reaction provides a powerful method for forming the Cα-Cβ bond of β-amino acids through the nucleophilic addition of a zinc enolate of an α-haloester to an imine. This reaction is particularly useful for synthesizing β-amino acids with a wide range of substituents.
Reaction Mechanism
The key step involves the formation of an organozinc reagent from an α-haloester and zinc metal. This reagent then adds to the carbon-nitrogen double bond of an imine, and subsequent hydrolysis yields the β-amino acid derivative.
Caption: The Reformatsky reaction for the synthesis of β-amino esters.
Conjugate Addition (Michael Reaction): An Atom-Economical Approach
Conjugate addition, or the aza-Michael reaction, is a highly atom-economical method for the synthesis of β-amino acids. This reaction involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The development of catalytic asymmetric versions of this reaction has made it a powerful tool for producing enantioenriched β-amino acids.[2]
Reaction Mechanism
The reaction is often catalyzed by a Lewis acid or an organocatalyst, which activates the α,β-unsaturated system towards nucleophilic attack by an amine. The resulting enolate is then protonated to give the β-amino carbonyl compound.
Caption: The conjugate addition pathway for β-amino ester synthesis.
Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a compound with an active hydrogen (e.g., a ketone or malonate). This reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which can then be converted to β-amino acids.
Reaction Mechanism
The reaction begins with the formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to form the β-amino carbonyl product.
Caption: The Mannich reaction for the synthesis of β-amino carbonyl compounds.
Comparative Performance Data
The following tables summarize the performance of the different synthetic routes in terms of yield and stereoselectivity for representative examples.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Substrate 1 | Substrate 2 | Catalyst/Reagent | Yield (%) | Reference |
| Arndt-Eistert | Boc-Phe-OH | Diazomethane | Ag₂O | 85 | [3] |
| Reformatsky | Benzaldehyde | Ethyl bromoacetate, Aniline | Zn | 85 | [4] |
| Conjugate Addition | Methyl acrylate | Aniline | Sulfated MCM-41 | 96 | [5] |
| Mannich | Benzaldehyde | Acetophenone, Aniline | Sulfamic Acid | 92 |
Table 2: Comparison of Enantioselectivity for Asymmetric Syntheses
| Synthetic Route | Substrate 1 | Substrate 2 | Chiral Catalyst/Auxiliary | Yield (%) | ee (%) | dr | Reference |
| Asymmetric Reformatsky | Aromatic Aldehydes | Ethyl iodoacetate | Prolinol ligand | 88-95 | 93-96 | - | [6] |
| Asymmetric Michael | Isobutyraldehyde | N-Benzylmaleimide | β-Amino acid organocatalyst | High | 88-95 | - | [7] |
| Asymmetric Mannich | Aromatic Aldehydes | α-Amido sulfones | Organic Catalyst | High | High | - | [8] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many of the described synthetic procedures.
Caption: A general experimental workflow for β-amino acid synthesis.
Protocol 1: Arndt-Eistert Synthesis of Boc-(S)-β-homophenylalanine methyl ester
This protocol is adapted from procedures described for the Arndt-Eistert homologation of N-protected amino acids.[2]
-
Mixed Anhydride Formation: To a solution of Boc-Phe-OH (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir the mixture for 30 minutes.
-
Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from step 1 at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature until the evolution of N₂ ceases.
-
Workup and Purification: The reaction mixture is filtered, concentrated, and the residue is purified by silica gel column chromatography to yield the Boc-(S)-β-homophenylalanine methyl ester.
Protocol 2: Three-Component Mannich Reaction using Sulfamic Acid Catalyst
This protocol is adapted from the work of Raundal et al.
-
Reaction Setup: To a solution of benzaldehyde (0.43 mmol), aniline (0.43 mmol), and acetophenone (0.43 mmol) in ethanol (7 mL), add sulfamic acid (0.04 mmol).
-
Reaction Execution: Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Organocatalytic Michael Addition
This protocol is based on the work of Kokotos and others in the field of organocatalytic Michael additions.[7]
-
Reaction Setup: To a vial containing the Michael acceptor (e.g., N-benzylmaleimide, 1.0 eq) and the β-amino acid organocatalyst (10 mol%), add the Michael donor (e.g., isobutyraldehyde, 1.5 eq) and the solvent (e.g., toluene, 0.5 M).
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature). Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired chiral β-amino adduct.
Conclusion
The synthesis of β-amino acids can be accomplished through a variety of effective methods. The Arndt-Eistert synthesis offers a reliable route for the homologation of α-amino acids with retention of stereochemistry, though it involves hazardous reagents.[2] The Reformatsky and Mannich reactions provide versatile C-C bond-forming strategies to access a wide range of substituted β-amino acids. Conjugate addition reactions stand out for their atom economy, and their asymmetric catalytic variants have become a cornerstone for the enantioselective synthesis of these important molecules.[2] The selection of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, scalability, and safety considerations.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. ijitee.org [ijitee.org]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides | MDPI [mdpi.com]
- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Dual COX inhibitory and antibacterial activity of phenylpropionic acid derivatives
A new class of phenylpropionic acid derivatives is demonstrating significant promise in the dual roles of cyclooxygenase (COX) inhibition and antibacterial activity. This guide provides a comparative analysis of these compounds, offering experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
A series of novel 2-phenylpropionic acid derivatives have been synthesized and evaluated for their potential to simultaneously target inflammatory pathways and bacterial growth. The findings reveal that specific structural modifications to the phenylpropionic acid scaffold can yield compounds with potent dual activities, in some cases surpassing the efficacy of established drugs.
Comparative Analysis of COX Inhibition
The anti-inflammatory potential of the synthesized phenylpropionic acid derivatives was assessed by measuring their ability to inhibit the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. The half-maximal inhibitory concentrations (IC50) were determined and compared with the well-known non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and nimesulide.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6h | 1.76 | 2.96 | 0.59 |
| 6l | 1.40 | 2.34 | 0.60 |
| Ibuprofen | >10 | >10 | - |
| Nimesulide | >10 | 2.58 | - |
Compounds 6h and 6l emerged as particularly potent inhibitors of both COX-1 and COX-2, with IC50 values in the low micromolar range.[1] Notably, their inhibitory activity against both isoforms was superior to that of ibuprofen.[1] Furthermore, the COX-2 inhibition of these compounds was comparable to that of nimesulide, a selective COX-2 inhibitor.[1]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of the phenylpropionic acid derivatives was evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The results were compared with the broad-spectrum antibiotic, chloramphenicol.
| Compound | Staphylococcus aureus ATCC 29213 MIC (µM) | Escherichia coli ATCC 25922 MIC (µM) |
| 6d | 3.90 | 7.80 |
| 6h | 1.90 | 3.90 |
| 6l | 1.90 | 3.90 |
| 6m | 3.90 | 7.80 |
| Chloramphenicol | 1.90 | 3.90 |
Several compounds exhibited promising antibacterial properties. Specifically, compounds 6d , 6h , 6l , and 6m displayed significant activity against Staphylococcus aureus and Escherichia coli.[1] The antibacterial potency of compounds 6h and 6l was found to be comparable to that of chloramphenicol, highlighting their potential as effective antibacterial agents.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The COX inhibitory activity of the synthesized compounds was determined using a colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase activity of COX.
-
Enzyme and Compound Preparation: Ovine COX-1 and COX-2 enzymes were used. Stock solutions of the test compounds and reference drugs (ibuprofen and nimesulide) were prepared in a suitable solvent.
-
Assay Procedure: The assay was performed in a 96-well plate. Each well contained Tris-HCl buffer, heme as a cofactor, and either COX-1 or COX-2 enzyme. The test compounds were added to the wells at various concentrations.
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of arachidonic acid. The peroxidase activity was monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antibacterial activity was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: The bacterial strains used were Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The bacteria were cultured in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Serial two-fold dilutions of the test compounds and the reference antibiotic (chloramphenicol) were prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows described, the following diagrams have been generated.
Caption: COX Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Screening.
References
Comparative Pharmacological Activities of Aryl Propionic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological activities of prominent aryl propionic acid derivatives. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-established analgesic, anti-inflammatory, and antipyretic properties.[1][2] Beyond these primary applications, emerging research has highlighted their potential in other therapeutic areas, including oncology.[3] This guide focuses on a comparative analysis of their anti-inflammatory and anticancer activities, supported by experimental data.
Comparative Efficacy: Anti-inflammatory and Anticancer Activities
The pharmacological effects of aryl propionic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] The differential inhibition of these isoforms often dictates the therapeutic efficacy and side-effect profile of these drugs. Furthermore, their anticancer properties are being increasingly investigated, with promising results against various cancer cell lines.
Cyclooxygenase (COX) Inhibition
The inhibitory potency of various aryl propionic acid derivatives against COX-1 and COX-2 is presented below. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are a key measure of their potency. A lower IC50 value indicates a higher potency.
| Aryl Propionic Acid Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12[2] | 80[2] | 0.15[2] |
| Naproxen | 8.72 (in cell assay)[6] | 5.15 (in cell assay)[6] | 1.69 |
| Ketoprofen | 0.002 (in human blood monocytes)[6] | 0.026 (in human blood monocytes)[6] | 0.077 |
| Flurbiprofen | Potent, submicromolar[7] | Potent, submicromolar[7] | - |
| Loxoprofen | - | - | - |
| Diclofenac (Reference) | 0.076[2] | 0.026[2] | 2.9[2] |
| Celecoxib (Reference) | 82[2] | 6.8[2] | 12[2] |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes. |
Anticancer Activity
The in vitro cytotoxic activity of aryl propionic acid derivatives against various human cancer cell lines is a growing area of research. The IC50 values for selected derivatives against common cancer cell lines are summarized below.
| Aryl Propionic Acid Derivative/Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Ibuprofen | MCF-7 | Breast Cancer | 28[8] |
| Ibuprofen-benzoxazole analogue (7h) | MCF-7 | Breast Cancer | 8.92 ± 0.91[1] |
| Ibuprofen-benzoxazole analogue (7h) | MDA-MB-231 | Breast Cancer | 7.54 ± 0.95[1] |
| Dexibuprofen amide derivative (4e) | MCF-7 | Breast Cancer | 0.01 ± 0.002[9] |
| Naproxen derivative (35) | A549 | Lung Carcinoma | 9.07[2] |
| Naproxen-based hydrazone-Schiff bases | MDA-MB-231 | Breast Cancer | Potent activity[10] |
| Naproxen-based hydrazone-Schiff bases | MCF-7 | Breast Cancer | Potent activity[10] |
| Ketoprofen | HeLa | Cervical Carcinoma | Significant cytostatic effect |
| Ketoprofen | Caco-2 | Colon Cancer | Significant cytostatic effect |
| Ketoprofen | A2780 | Ovarian Cancer | 583.7 (for 24 hours) |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 9.29 ± 1.02[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of compounds against COX-1 and COX-2.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (aryl propionic acid derivatives)
-
DMSO (for dissolving compounds)
-
HCl (to terminate the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or a suitable detection method like LC-MS/MS.
Procedure:
-
In an Eppendorf tube, prepare the reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[9]
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate at room temperature for 2 minutes.[9]
-
Add the test compound (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.[9]
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.[9]
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding HCl.[9]
-
Quantify the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (aryl propionic acid derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Cyclooxygenase (COX) signaling pathway and inhibition by aryl propionic acid derivatives.
Caption: Experimental workflow for screening pharmacological activities of aryl propionic acid derivatives.
References
- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 3. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In vitro Anti-cervical Cancer Activity of a Novel MDM2-p53 Inhibitor Based on a Chalcone Scaffold - Alimujiang - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: Handle the solid material in a well-ventilated area or a fume hood to avoid dust inhalation.[1][2]
In case of exposure, follow standard first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. In all cases, seek medical attention if symptoms persist.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with special consideration for its halogenated nature.
-
Waste Identification and Segregation:
-
Due to the presence of a fluorine atom, this compound is classified as a halogenated organic waste .[4][5]
-
It is crucial to segregate halogenated waste from non-halogenated organic waste.[4][6][7] This is because halogenated compounds require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[5] Mixing these waste streams increases disposal costs and environmental risk.[8]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic solids.[9][10]
-
The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11][12]
-
The label should also indicate the start date of waste accumulation.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
Quantitative Data Summary
Specific quantitative data for this compound is largely unavailable in public documents. The following table summarizes the available information for a closely related compound and general properties, highlighting the data gaps.
| Property | Value | Source |
| Physical State | Solid | Assumed based on similar compounds[2] |
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 g/mol | - |
| Acute Toxicity (Oral) | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Aquatic Toxicity | No data available | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. bucknell.edu [bucknell.edu]
- 5. theory.labster.com [theory.labster.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (CAS No. 151911-22-7).[1] The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 151911-22-7[1] |
| Molecular Formula | C₉H₁₀FNO₂[2] |
| Molecular Weight | 183.18 g/mol [2] |
| Appearance | White to off-white powder[2] |
| Storage | Store at 0-8°C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection :
-
Respiratory Protection : Use a respirator if ventilation is inadequate or if handling fine powders that may become airborne.[4][7]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area is well-ventilated.[4]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
-
Waste Generation : All disposable materials that have come into contact with the chemical, including gloves, filter paper, and empty containers, should be considered chemical waste.
-
Disposal Procedure :
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 151911-22-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.be [fishersci.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
